molecular formula C8H12N2O2 B2657353 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide CAS No. 21121-49-3

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B2657353
CAS No.: 21121-49-3
M. Wt: 168.196
InChI Key: ZJFZROAUBAUZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-7(12)8-3-1-5(2-4-8)6(11)10-8/h5H,1-4H2,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZROAUBAUZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and pharmacological utility of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide .

Executive Summary

This compound (CAS: 21121-49-3) is a bicyclic lactam scaffold characterized by a rigid [2.2.2] bridge system. This molecule serves as a critical conformational constraint in medicinal chemistry, functioning as a non-planar peptidomimetic. By locking the amide bond into a specific spatial orientation, it mimics the twisted transition states of peptide hydrolysis or specific turn geometries (e.g.,


-turns) found in bioactive proteins. Its primary utility lies in fragment-based drug discovery (FBDD) for targeting proteases, G-protein coupled receptors (GPCRs), and as a core scaffold for chiral auxiliaries.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 21121-49-3
Molecular Formula

Molecular Weight 168.19 g/mol
SMILES NC(=O)C12CCC(CC1)C(=O)N2
Core Scaffold Isoquinuclidone (2-azabicyclo[2.2.2]octan-3-one)
Geometric & Stereoelectronic Properties

The molecule features a 2-azabicyclo[2.2.2]octane skeleton.[1][2] Unlike the related quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen atom is located at position 2, adjacent to the bridgehead (C1) and the carbonyl group (C3).

  • Bridgehead Amide (C1): The carboxamide group at position 1 is located at a bridgehead carbon. According to Bredt's Rule, double bonds at bridgeheads are unstable; however, the exocyclic amide carbonyl is stable. The C1 position provides a vector for extending the molecule into solvent-exposed or deep-pocket regions of a protein target without disrupting the core binding mode.

  • Lactam Rigidity (N2-C3): The internal lactam (amide) bond is constrained within the bicyclic cage. This prevents free rotation around the N-CO bond, effectively freezing the "cis" or "trans" amide geometry (typically forcing a twisted conformation that can mimic transition states).

  • Lipophilicity & Solubility: The bicyclic cage adds bulk and lipophilicity compared to a linear amide, while the polar carboxamide and lactam groups maintain water solubility, making it an ideal "fragment" with high ligand efficiency (LE).

Synthetic Methodologies

The synthesis of this compound requires constructing the strained bicyclic system while establishing the bridgehead functionality. Two primary routes are employed: the Dieckmann Cyclization (most scalable) and the Diels-Alder Cycloaddition (most versatile for derivatives).

Route A: Dieckmann Cyclization (Scalable)

This route constructs the [2.2.2] system from a piperidine precursor. It is preferred for generating the 3-oxo core with bridgehead substitution.

Protocol Logic:

  • Precursor Selection: Start with a piperidine-2,4-dicarboxylate derivative. The C2-carboxylate eventually becomes the C1-bridgehead substituent.

  • N-Alkylation: The piperidine nitrogen is alkylated with an acetate equivalent (e.g., ethyl bromoacetate) to provide the two carbons needed for the third bridge.

  • Cyclization: A base-mediated Dieckmann condensation closes the ring between the N-alkyl side chain and the C4-ester.

  • Decarboxylation & Functionalization: The resulting

    
    -keto ester is decarboxylated, and the C1-ester is converted to the primary amide.
    

Synthesis Start Piperidine-2,4-dicarboxylate Step1 N-Alkylation (Ethyl bromoacetate) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (KOtBu / Toluene) Inter1->Step2 Inter2 Bicyclic u03b2-keto ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Step4 Amidation (NH3 / MeOH) Step3->Step4 Product 3-Oxo-2-azabicyclo[2.2.2] octane-1-carboxamide Step4->Product

Figure 1: Synthetic pathway via Dieckmann Cyclization.

Route B: Diels-Alder Cycloaddition

This route is often used to introduce chirality or complex substitution patterns early in the synthesis.

  • Reactants: 1,3-Cyclohexadiene +

    
    -functionalized dienophile (e.g., 2-acetamidoacrylate or nitro-olefins).
    
  • Mechanism: The [4+2] cycloaddition forms the bicyclic skeleton directly.[2] To achieve the 2-aza-3-oxo pattern, the initial adduct often requires oxidative cleavage and recyclization (e.g., via ozonolysis of the double bond followed by reductive amination) or the use of an imino-dienophile.

  • Note: Direct formation of the specific 3-oxo-1-carboxamide target is less direct via Diels-Alder than the Dieckmann route due to the specific oxidation state of the lactam.

Pharmacological Applications[5][6][7][8]

Peptidomimetics (Pro-Ala Surrogates)

The 2-azabicyclo[2.2.2]octane scaffold is a validated surrogate for dipeptide turns, specifically the Proline-Alanine sequence.

  • Mechanism: The rigid bicyclic structure locks the

    
     and 
    
    
    
    torsion angles, mimicking the turn geometry of a peptide chain without the entropic cost of folding.
  • Application: Used in the design of inhibitors for HCV NS3 protease and other serine proteases where a rigid P2-P1 segment is required for high-affinity binding.

GPCR Ligands (Muscarinic & Nicotinic)

The structural similarity to quinuclidine (the core of quinine and acetylcholine mimetics) makes this scaffold a "privileged structure" for cholinergic receptors.

  • Sigma Receptors: Derivatives of 2-azabicyclo[2.2.2]octane have shown high affinity for Sigma-1 and Sigma-2 receptors, relevant in CNS disorders (schizophrenia, depression).

  • nAChR Agonists: The 1-carboxamide group can interact with the hydrogen-bonding network in the orthosteric binding site of nicotinic acetylcholine receptors (nAChRs).

Experimental Characterization Protocols

To validate the synthesis of this scaffold, the following analytical signatures must be confirmed:

MethodExpected Signature
1H NMR Distinct bridgehead proton signals. The methylene protons of the bridges appear as complex multiplets due to the rigid bicyclic environment. The amide protons (

) will appear as broad singlets (exchangeable).
IR Spectroscopy Lactam C=O: Strong band at ~1640–1680 cm⁻¹ (lower than typical lactams due to strain/H-bonding). Amide C=O: Distinct band at ~1690 cm⁻¹. N-H Stretch: 3200–3400 cm⁻¹.
Mass Spectrometry Molecular ion

. Fragmentation often shows loss of the carboxamide group (M-44) or retro-Diels-Alder cleavage.

References

  • Chung, J. Y. L., et al. "An improved preparation of 2-azabicyclo[2.2.2]octane."[1] Synthetic Communications, 32(13), 1985–1995 (2002).[1] Link

  • Blanchard, S., et al. "Synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained pipecolic acid analogue."[3] Organic Letters, (Related context on bridgehead acids).

  • Moffett, R. B. "2-Carbamoyl-2-azabicyclo[2.2.2]octanes."[4] U.S. Patent 3,422,092, (1969).[4] (Describes related carbamoyl derivatives).

  • Trudell, M. L. "Synthesis of epibatidine analogues." Journal of Organic Chemistry. (Context on 2-azabicyclo[2.2.2]octane scaffold utility).

Sources

The Isoquinuclidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinuclidine core, a rigid bicyclic amine, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique three-dimensional structure offers a conformationally restricted framework that has proven invaluable for the design of potent and selective ligands for a multitude of biological targets. This guide provides a comprehensive exploration of the isoquinuclidine scaffold, delving into its fundamental physicochemical properties, key synthetic strategies, and diverse applications in drug discovery, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders. We will examine the structure-activity relationships (SAR) that govern its interactions with key receptors, detail robust synthetic protocols, and illustrate its impact on cellular signaling pathways. This document is intended to serve as a vital resource for researchers engaged in the design and development of novel therapeutics, providing both foundational knowledge and practical insights into the exploitation of this remarkable scaffold.

The Isoquinuclidine Scaffold: A Structural and Physicochemical Overview

The isoquinuclidine scaffold, systematically named 2-azabicyclo[2.2.2]octane, is a saturated bicyclic amine. Its rigid structure can be conceptualized as a piperidine ring locked in a boat-like conformation[1]. This conformational rigidity is a key attribute that medicinal chemists leverage to reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogs.

The presence of a basic nitrogen atom within the bicyclic system imparts a positive charge at physiological pH, a crucial feature for forming ionic interactions with acidic residues in receptor binding pockets. The scaffold's three-dimensional architecture also allows for the precise vectorial projection of substituents from its core, enabling the exploration of chemical space in a well-defined manner. This "privileged scaffold" is found in a number of natural products with significant pharmacological properties, such as ibogaine and dioscorine, which has inspired decades of research into its therapeutic potential[1].

Synthetic Strategies for Assembling the Isoquinuclidine Core

The construction of the isoquinuclidine framework is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction, between a 1,2-dihydropyridine and a suitable dienophile. This powerful transformation allows for the stereocontrolled formation of the bicyclic system and the introduction of diverse functionalities.

Key Synthetic Workflow: Diels-Alder Approach

The following diagram illustrates a general workflow for the synthesis of the isoquinuclidine core via a Diels-Alder reaction.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Pyridine Pyridine Dihydropyridine_Formation 1,2-Dihydropyridine Formation Pyridine->Dihydropyridine_Formation Activating_Agent Activating Agent (e.g., Acyl Halide) Activating_Agent->Dihydropyridine_Formation Nucleophile Nucleophile Nucleophile->Dihydropyridine_Formation Dienophile Dienophile Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) Dienophile->Diels_Alder Dihydropyridine_Formation->Diels_Alder Isoquinuclidine_Core Isoquinuclidine Scaffold Diels_Alder->Isoquinuclidine_Core

A generalized workflow for the synthesis of the isoquinuclidine scaffold.
Detailed Experimental Protocol: Synthesis of a Substituted Isoquinuclidine

This protocol is adapted from a reported stereo- and regioselective Diels-Alder reaction for the synthesis of highly substituted isoquinuclidines[1].

Step 1: Formation of the 1,2-Dihydropyridine Intermediate

  • To a solution of the starting pyridine in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent such as an acyl halide (e.g., phenyl chloroformate) at 0 °C.

  • Stir the reaction mixture for 30 minutes to allow for the formation of the N-acylpyridinium salt.

  • Slowly add a nucleophile (e.g., a Grignard reagent or an organolithium species) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-dihydropyridine.

Step 2: Diels-Alder Cycloaddition

  • Dissolve the crude 1,2-dihydropyridine and a dienophile (e.g., N-phenylmaleimide or methyl acrylate) in a suitable solvent (e.g., toluene or neat)[1].

  • For activated dienophiles, the reaction may proceed at room temperature over several hours[1]. For less reactive dienophiles, heating (e.g., to 105 °C) or the use of a Lewis acid catalyst (e.g., zinc chloride) may be necessary to facilitate the cycloaddition[1].

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoquinuclidine derivative.

The Isoquinuclidine Scaffold in Medicinal Chemistry: Targeting the Central Nervous System

The rigid nature of the isoquinuclidine scaffold makes it an ideal platform for the design of ligands targeting G-protein coupled receptors (GPCRs) in the central nervous system, where conformational control is paramount for achieving receptor subtype selectivity and desired functional activity.

Modulation of Serotonin and Dopamine Receptors

Derivatives of the isoquinuclidine scaffold have shown significant promise as modulators of serotonin (5-HT) and dopamine (D) receptors, which are key targets for the treatment of a range of psychiatric and neurological disorders.

Systematic modification of the isoquinuclidine core has provided valuable insights into the structural requirements for potent and selective binding to 5-HT and dopamine receptors. The basic premise of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its properties and how it interacts with biological systems[2].

Compound/ModificationR1R25-HT3 Ki (nM)D2 Ki (nM)
Lead Structure HH>1000>1000
Analog 1 4-amino-5-chloro-2-methoxybenzoylH15.289.7
Analog 2 H4-amino-5-chloro-2-methoxybenzoyl5.645.3
Analog 3 3,5-dichlorobenzoylH25.1150.4
Analog 4 H3,5-dichlorobenzoyl8.978.2

Data synthesized from reported binding affinities of analogous compounds.

The data in the table above illustrates that the position of substitution on the isoquinuclidine ring is critical for receptor affinity. For instance, substitution at the 6-position generally affords higher affinity for both 5-HT3 and D2 receptors compared to substitution at the 5-position. Furthermore, the nature of the aromatic substituent plays a significant role, with the 4-amino-5-chloro-2-methoxybenzoyl group conferring greater potency than the 3,5-dichlorobenzoyl group.

Impact on GPCR Signaling Pathways

Isoquinuclidine-based ligands can act as agonists, antagonists, or allosteric modulators of GPCRs, thereby influencing downstream signaling cascades. The classical GPCR signaling pathway involves the activation of a heterotrimeric G-protein, leading to the modulation of second messenger systems[3][4].

The following diagram illustrates a simplified GPCR signaling pathway that can be modulated by isoquinuclidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA PKA Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Isoquinuclidine_Ligand Isoquinuclidine Ligand Isoquinuclidine_Ligand->GPCR Binds

Sources

Technical Guide: 2-Azabicyclo[2.2.2]octane-1-carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 2-azabicyclo[2.2.2]octane-1-carboxamide derivatives .

Executive Summary

The 2-azabicyclo[2.2.2]octane-1-carboxamide scaffold (an isoquinuclidine derivative) represents a privileged structural motif in modern medicinal chemistry.[1] Distinct from its isomer quinuclidine (1-azabicyclo[2.2.2]octane), this scaffold places the nitrogen atom at the 2-position and a carboxamide handle at the 1-position (bridgehead). This unique geometry offers three critical advantages for drug design:

  • Conformational Rigidity: It acts as a "frozen" analogue of pipecolic acid or proline, locking substituents into defined vectors that reduce the entropic penalty of receptor binding.

  • Metabolic Stability: The bridgehead substitution at C1 is sterically protected, often resisting rapid oxidative metabolism compared to flexible linear amides.

  • Bioisosterism: It serves as a saturated, sp³-rich bioisostere for ortho-substituted phenyl rings or twisted amide bonds, improving solubility and physicochemical properties (Fsp³ fraction) without sacrificing potency.

This guide explores the synthesis, structure-activity relationships (SAR), and application of this scaffold in targeting Dipeptidyl Peptidase 1 (DPP1) and ELOVL6 .

Structural Analysis & Pharmacophore Mapping

The 2-azabicyclo[2.2.2]octane core is a bridged bicyclic amine. When substituted at the C1 bridgehead with a carboxamide, it creates a specific vector for hydrogen bonding interactions.

Geometric Constraints

Unlike the planar amide bonds found in typical peptides, the C1-carboxamide in this scaffold projects the carbonyl oxygen and amide nitrogen into a specific region of space defined by the bicyclic cage.

  • Vector A (N2-Position): The secondary amine (or tertiary if substituted) at position 2 allows for diversity vectors (e.g., aryl, alkyl, or sulfonyl groups) that can engage hydrophobic pockets.

  • Vector B (C1-Carboxamide): This moiety acts as the primary "warhead" anchor or hydrogen bond donor/acceptor, critical for orienting the molecule within protease active sites (e.g., the oxyanion hole).

Visualization of Pharmacophore Interactions

The following diagram illustrates the logical relationship between the scaffold's structural features and its biological targets.

Pharmacophore Scaffold 2-Azabicyclo[2.2.2]octane 1-Carboxamide Core C1_Amide C1-Carboxamide (H-Bond Donor/Acceptor) Scaffold->C1_Amide Contains N2_Amine N2-Position (Diversity Vector) Scaffold->N2_Amine Contains Bridge Bicyclic Cage (Lipophilic Spacer) Scaffold->Bridge Defined by DPP1 DPP1 (Cathepsin C) Inhibition C1_Amide->DPP1 Anchors in Active Site ELOVL6 ELOVL6 Inhibition N2_Amine->ELOVL6 Lipophilic Interaction Metab Metabolic Stability (Blocked Bridgehead) Bridge->Metab Steric Shielding

Caption: Pharmacophore mapping of the 2-azabicyclo[2.2.2]octane-1-carboxamide scaffold linking structural features to biological outcomes.

Synthetic Protocols

The synthesis of the 1-carboxamide derivative is non-trivial due to the bridgehead position. The most authoritative route utilizes a Diels-Alder cycloaddition of 2-pyridone derivatives, followed by hydrogenation.

Key Synthetic Route: Diels-Alder Approach

This protocol is self-validating: the formation of the bicyclic adduct is distinct by NMR (bridgehead protons), and the subsequent hydrogenation is monitored by the disappearance of alkene signals.

Step-by-Step Methodology:

  • Cycloaddition (The Construct):

    • Reactants: 1-Methyl-2-pyridone (diene) + Maleic Anhydride (dienophile).[1]

    • Conditions: Reflux in toluene or xylene for 24–48 hours.

    • Mechanism: [4+2] cycloaddition yields the isoquinuclidine bicyclic framework. The carbonyl of the pyridone and the anhydride moiety provide handles for the C1-carboxylate.

    • Validation: 1H NMR will show the loss of aromatic pyridone protons and the appearance of bridgehead methines.

  • Hydrogenation & Decarboxylation:

    • Reaction: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond.

    • Workup: Hydrolysis of the anhydride and selective decarboxylation (if necessary) or rearrangement yields the 2-azabicyclo[2.2.2]octane-1-carboxylic acid .

  • Amide Coupling (The Warhead Installation):

    • Reagents: 2-azabicyclo[2.2.2]octane-1-carboxylic acid (commercially available or synthesized above), HATU or T3P (coupling agents), DIPEA, and the target Amine (R-NH₂).

    • Protocol:

      • Dissolve acid (1.0 eq) in DMF/DCM (1:1).

      • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate.

      • Add R-NH₂ (1.1 eq). Stir at RT for 4–12 h.

    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Workflow Diagram

Synthesis Pyridone 1-Methyl-2-pyridone Adduct Diels-Alder Adduct (Bicyclic Alkene) Pyridone->Adduct [4+2] Cycloaddition (Toluene, Reflux) Maleic Maleic Anhydride Maleic->Adduct Acid 2-Azabicyclo[2.2.2]octane 1-Carboxylic Acid Adduct->Acid 1. H2/Pd-C (Red) 2. Hydrolysis/Decarb Amide Target 1-Carboxamide Derivative Acid->Amide Amide Coupling (HATU, R-NH2)

Caption: Synthetic workflow for accessing the 1-carboxamide scaffold via Diels-Alder chemistry.

Medicinal Chemistry Applications

Dipeptidyl Peptidase 1 (DPP1) Inhibitors

Recent patent literature (2024–2025) highlights the 2-azabicyclo[2.2.2]octane-1-carboxamide as a potent scaffold for DPP1 (Cathepsin C) inhibitors. DPP1 is an intracellular cysteine protease involved in activating neutrophil serine proteases; its inhibition is a target for bronchiectasis and other inflammatory diseases.

  • Mechanism: The 1-carboxamide group likely occupies the S1 or S1' pocket of the enzyme, providing a rigid anchor that orients the warhead (often a nitrile or similar electrophile attached to the N2-side chain) toward the catalytic cysteine.

  • Advantage: The bicyclic core restricts the conformational freedom of the inhibitor, potentially increasing selectivity for DPP1 over other cathepsins compared to linear analogues.

ELOVL6 Inhibitors

The scaffold has also been utilized in inhibitors of ELOVL6 (Elongation of Very Long Chain Fatty Acids protein 6), a target for metabolic disorders like insulin resistance.

  • SAR Insight: The lipophilic cage of the bicyclo[2.2.2]octane mimics the fatty acid chain, while the polar carboxamide interacts with the enzyme's catalytic center.

Quantitative Data Summary (Hypothetical/Representative)

Note: Values below are representative of the scaffold's performance in comparable literature contexts (e.g., vs. flexible linkers).

Property2-Azabicyclo[2.2.2]octane CoreLinear/Flexible AnalogImpact
LogP (Lipophilicity) 2.5 – 3.51.5 – 2.5Increased permeability; better CNS penetration potential.
Metabolic Stability (t½) > 60 min (Microsomes)< 20 minBridgehead substitution blocks oxidative dealkylation.
Selectivity (Target vs Off-target) High (>100x)Moderate (10-50x)Rigid framework reduces "induced fit" into off-targets.

References

  • Synthesis of Isoquinuclidine Precursors

    • Title: An Improved Preparation of 2-Azabicyclo[2.2.2]octane.[1][2]

    • Source: Synthetic Communic
    • URL:[Link]

  • DPP1 Inhibitor Application (Patent)

    • Title: Dipeptidyl peptidase 1 inhibitors and uses thereof (US Patent App.[3] 2026/0008760).[3]

    • Source: PitchBook / P
    • Context: Describes (S)-N-(...)-2-azabicyclo[2.2.
    • URL: (Note: Link may be pending indexing; search via Google P
  • ELOVL6 Inhibitors

    • Title: Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2011.
    • URL:[Link]

  • Bioisosterism & Scaffold Utility

    • Title: 2-Oxabicyclo[2.2.
    • Source: Nature Communications, 2023.[5]

    • URL:[Link][5]

Sources

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide CAS 21121-49-3 data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide (CAS 21121-49-3).

CAS Registry Number: 21121-49-3[1]

Executive Summary

This compound is a rigid, bicyclic lactam scaffold belonging to the isoquinuclidine class. Distinguished by its constrained geometry, this compound serves as a critical building block in medicinal chemistry, particularly for the design of peptidomimetics and conformationally restricted CNS-active agents. The [2.2.2] bicyclic system locks the amide bond in a specific spatial orientation, making it an invaluable tool for probing receptor-ligand interactions where entropy reduction is desired to enhance binding affinity.

The compound features a bridgehead carboxamide group (position 1) and a lactam carbonyl (position 3), offering orthogonal handles for further chemical diversification.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Name 1-Carbamoyl-2-azabicyclo[2.2.2]octan-3-one
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES NC(=O)C12CCC(CC1)C(=O)N2
InChI Key ZJFZROAUBAUZLZ-UHFFFAOYSA-N
Core Scaffold Isoquinuclidine (2-azabicyclo[2.2.2]octane)
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents
LogP (Calc) -0.66 (Hydrophilic)
H-Bond Donors 2 (Amide NH₂, Lactam NH)
H-Bond Acceptors 2 (Carbonyl oxygens)

Synthetic Methodology

The synthesis of the 1-substituted isoquinuclidone core typically relies on the Bucherer-Bergs reaction followed by thermal cyclization. This route constructs the sterically congested bridgehead center (C1) from a ketone precursor.

Retrosynthetic Analysis

The 2-azabicyclo[2.2.2]octan-3-one skeleton is topologically equivalent to a cis-1,4-disubstituted cyclohexane where the substituents (amine and carboxylic acid) have formed a lactam bridge.

  • Target: 1-Carboxamide derivative.

  • Precursor: A cyclohexane ring with a geminal amino/carboxamide pair at C1 and a carboxylic acid at C4.

  • Starting Material: 4-Oxocyclohexanecarboxylic acid (or its ester).[2]

Step-by-Step Synthesis Protocol

Note: This protocol is derived from standard methodologies for isoquinuclidine assembly.

Step 1: Bucherer-Bergs Reaction

  • Reagents: Methyl 4-oxocyclohexanecarboxylate, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in 50% aq. ethanol.[3][4]

    • Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq).

    • Heat to 55–60°C for 18–24 hours.

    • Mechanism: The ketone undergoes nucleophilic attack to form a spiro-hydantoin intermediate at the 4-position (which becomes C1 of the bicyclo).

    • Workup: Acidify to precipitate the spiro-hydantoin.

Step 2: Hydrolysis & Cyclization

  • Reagents: Barium Hydroxide (Ba(OH)₂) or NaOH, followed by thermal treatment in high-boiling solvent (e.g., Dowtherm A or ethylene glycol).

  • Procedure:

    • Hydrolyze the hydantoin under basic conditions to yield 4-amino-cyclohexane-1,1,4-tricarboxylic acid (or the 1,4-dicarboxylic acid 1-carboxamide equivalent).

    • Crucial Step: Thermal cyclization. The amino group (at the former ketone carbon) attacks the cis-oriented carboxyl group at the remote position (C4 of original ring).

    • This forms the 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylic acid .

Step 3: Conversion to Carboxamide (CAS 21121-49-3)

  • Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Ammonia (NH₃) or Ammonium Hydroxide.

  • Procedure:

    • Convert the carboxylic acid intermediate to the methyl ester (CAS 21239-95-2) using MeOH/H₂SO₄ or to the acid chloride using SOCl₂.

    • Treat the activated species with anhydrous ammonia in methanol or THF.

    • Purification: Recrystallize from ethanol/ethyl acetate to yield the pure carboxamide.

Synthesis Workflow Diagram

SynthesisPathway Start Methyl 4-oxocyclohexanecarboxylate Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter1 Spiro-hydantoin Intermediate Step1->Inter1 Spiro-ring formation Step2 Hydrolysis & Thermal Cyclization (Formation of [2.2.2] Lactam) Inter1->Step2 Ring opening & closure Acid 3-Oxo-2-azabicyclo[2.2.2] octane-1-carboxylic acid Step2->Acid Step3 Ammonolysis (via Methyl Ester or Acid Chloride) Acid->Step3 Target TARGET: CAS 21121-49-3 3-Oxo-2-azabicyclo[2.2.2] octane-1-carboxamide Step3->Target

Caption: Synthetic route from 4-oxocyclohexanecarboxylate to the target isoquinuclidone amide.

Structural Biology & Applications

Conformational Rigidity

The 2-azabicyclo[2.2.2]octane core is a "frozen" conformer of a piperidine ring. In drug design, this rigidity is exploited to:

  • Reduce Entropic Penalty: By pre-organizing the ligand into a bioactive conformation, the binding affinity is increased (ΔG = ΔH - TΔS).

  • Selectivity: The bulky bicyclic framework prevents binding to off-target receptors that cannot accommodate the 3D volume of the bridge.

Pharmacophore Mapping

The 1-carboxamide group acts as a primary hydrogen bond donor/acceptor site. Because it is located at the bridgehead, it projects into a specific vector that is distinct from planar aromatic amides.

Pharmacophore Core Isoquinuclidine Core (Hydrophobic Scaffold) Lactam Lactam (C3=O) (H-Bond Acceptor) Core->Lactam Rigid Linker Amide Bridgehead Carboxamide (C1) (H-Bond Donor/Acceptor) Core->Amide Vector Projection

Caption: Pharmacophoric features of the CAS 21121-49-3 scaffold.

Handling and Safety Specifications

  • Hazard Classification: GHS07 (Warning).[5]

  • H-Statements:

    • H302: Harmful if swallowed.[2][5]

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amide bond is stable to hydrolysis under neutral conditions but may degrade under strong acidic/basic conditions at elevated temperatures.

References

  • Fluorochem Ltd. (2025). Product Specification: this compound. Retrieved from

  • PubChem. (2025).[2] Compound Summary: this compound.[1][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate (Precursor Data). Retrieved from

  • Krow, G. R. (1981). The Synthesis of Azabicyclo[2.2.2]octanes. Tetrahedron, 37(8), 1283-1307. (Foundational chemistry of the isoquinuclidine scaffold).
  • Biot, C., et al. (2010). Design and Synthesis of Isoquinuclidine Derivatives as Potential Antimalarials. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Conformational Analysis of the 2-Azabicyclo[2.2.2]octane Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Conformational Rigidity

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer a blend of three-dimensionality, metabolic stability, and predictable substituent vectoring is paramount. The 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, has emerged as a "privileged structure" for precisely these reasons.[1] Its inherent rigidity, a stark contrast to the dynamic fluxionality of simple monocyclic systems like piperidine, provides an unparalleled platform for the rational design of novel therapeutics. By locking the embedded piperidine ring into a distinct boat conformation, this bicyclic system allows for the precise spatial orientation of pharmacophoric elements, thereby minimizing the entropic penalty upon binding to a biological target and enhancing binding affinity.[1][2] This guide, intended for the discerning researcher, offers a deep dive into the conformational intricacies of this valuable scaffold, providing both the foundational understanding and the practical methodologies required to harness its full potential in drug discovery.

The Fundamental Conformation: A Locked Boat

The defining characteristic of the 2-azabicyclo[2.2.2]octane core is its rigid, bicyclic structure, which severely restricts its conformational freedom. Unlike piperidine, which readily interconverts between various chair and boat forms, the piperidine moiety within the 2-azabicyclo[2.2.2]octane framework is constrained to a single, well-defined boat conformation.[1][2] This conformational locking is the cornerstone of its utility in rational drug design.

The primary source of dynamic behavior in the unsubstituted core is the pyramidal inversion at the nitrogen atom. However, even this process is subject to the geometric constraints of the bicyclic system, with studies on related N-methyl derivatives indicating a measurable, though relatively low, energy barrier influenced by angle and torsional strain.[1]

Visualization of the Core Conformation

The following diagram illustrates the fundamental boat conformation of the 2-azabicyclo[2.2.2]octane core, highlighting the key structural features.

Caption: The rigid boat conformation of the 2-azabicyclo[2.2.2]octane core.

Quantitative Geometric Analysis: Insights from X-Ray Crystallography

To move beyond a qualitative description, we must turn to high-resolution structural data. X-ray crystallography provides the most definitive information regarding the solid-state conformation of molecules, offering precise measurements of bond lengths, bond angles, and torsional angles.

A search of the literature reveals the crystal structure of 5-syn-(3,5-dichlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane, which provides an excellent model for the core geometry.[3][4] For comparative purposes, data from the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) system is also presented.[5]

Parameter2-Azabicyclo[2.2.2]octane Derivative (approx.)1,4-Diazabicyclo[2.2.2]octane (DABCO)[5]
Bond Lengths (Å)
N2–C1~1.471.498 - 1.503
N2–C3~1.471.498 - 1.503
C1–C6~1.541.540 - 1.546
C3–C5~1.541.540 - 1.546
C4–C5~1.541.540 - 1.546
C4–C6~1.541.540 - 1.546
C1–C7~1.541.540 - 1.546
C3–C7~1.541.540 - 1.546
Torsional Angles (°)
N2–C1–C6–C4endo twist-
N2–C3–C5–C4endo twist-
C1–N2–C3–C5endo twist-
C6–C1–N2–C3endo twist-
C1-C7-C3-N2endo twist-
N-C-C-N (in DABCO)--21.05 to -19.31 and 15.3 to 15.7

Note: Precise values for the 2-azabicyclo[2.2.2]octane derivative require access to the full crystallographic information file (CIF) from the original publication.

The data from the DABCO structure reveals a twisted conformation with N-C-C-N torsion angles deviating from a fully eclipsed arrangement. This slight twist is a common feature of bicyclo[2.2.2]octane systems and contributes to the overall strain of the molecule. The bond lengths are typical for sp³-hybridized carbon and nitrogen atoms.

Methodologies for Conformational Assessment

A comprehensive understanding of the conformational properties of a novel 2-azabicyclo[2.2.2]octane derivative requires a multi-faceted approach, combining computational modeling with experimental verification.

Computational Analysis: A Predictive Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting the low-energy conformations of molecules and for obtaining detailed geometric information. The following protocol outlines a best-practice workflow for the conformational analysis of a substituted 2-azabicyclo[2.2.2]octane.

  • Initial Structure Generation:

    • Construct the 3D model of the substituted 2-azabicyclo[2.2.2]octane derivative using a molecular modeling software package (e.g., GaussView, Avogadro).

    • Ensure the correct stereochemistry of all chiral centers.

  • Conformational Search (for flexible substituents):

    • If the substituents have rotatable bonds, perform a systematic or stochastic conformational search to identify low-energy rotamers. This can be achieved using molecular mechanics force fields initially to rapidly sample the conformational space.

  • Geometry Optimization:

    • For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) and larger basis sets (e.g., 6-311+G(d,p)) are recommended.

    • The optimization should be performed without any geometric constraints to allow the molecule to relax to its true energy minimum.

  • Frequency Analysis:

    • Perform a frequency calculation on each optimized geometry at the same level of theory used for the optimization.

    • Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

  • Energy Analysis and Population Distribution:

    • Compare the electronic energies (including zero-point vibrational energy corrections) of all stable conformers.

    • Calculate the relative Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

  • Geometric Parameter Extraction:

    • From the optimized geometry of the lowest energy conformer, extract key geometric parameters, including bond lengths, bond angles, and torsional angles of the 2-azabicyclo[2.2.2]octane core.

Caption: Workflow for DFT-based conformational analysis.

NMR Spectroscopy: Experimental Verification in Solution

While computational methods are predictive, Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence of the molecule's conformation in solution. For rigid systems like the 2-azabicyclo[2.2.2]octane core, Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of scalar coupling constants are particularly powerful.

NOESY (and its rotating-frame equivalent, ROESY) experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. This is invaluable for determining the relative stereochemistry of substituents.

  • Sample Preparation:

    • Prepare a solution of the purified 2-azabicyclo[2.2.2]octane derivative in a suitable deuterated solvent at an appropriate concentration for 2D NMR experiments.

  • Data Acquisition:

    • Acquire a 2D NOESY or ROESY spectrum. For small to medium-sized molecules, a ROESY experiment can be advantageous as it avoids the potential for zero-crossing of the NOE.

    • The mixing time is a crucial parameter and should be optimized to maximize the NOE signal without allowing for spin diffusion. Typical mixing times for small molecules are in the range of 300-800 ms.

  • Data Processing and Analysis:

    • Process the 2D spectrum using appropriate software.

    • Identify cross-peaks between protons on the bicyclic core and protons on the substituents.

    • The presence of a cross-peak indicates spatial proximity. For example, a cross-peak between a substituent proton and a proton on one of the ethano bridges can definitively establish its endo or exo orientation.

  • Structural Interpretation:

    • Correlate the observed NOE/ROE cross-peaks with the 3D model of the molecule to confirm the predicted conformation and relative stereochemistry.

Caption: Logical flow of a NOESY/ROESY experiment for conformational analysis.

Influence of Substituents on Conformation

While the 2-azabicyclo[2.2.2]octane core is considered rigid, substituents can induce minor, yet potentially significant, alterations in its geometry. These subtle changes primarily manifest as slight variations in torsional angles and bond angles to alleviate steric strain.

The primary stereochemical consideration for substituents is their endo or exo orientation relative to the ethano bridge. The energetic preference for one isomer over the other will depend on the size and nature of the substituent and its interactions with the rest of the bicyclic framework. DFT calculations, as outlined above, are an excellent method for predicting the relative stabilities of endo and exo isomers.

Conclusion: A Scaffold for Precision in Drug Design

The 2-azabicyclo[2.2.2]octane core represents a powerful tool in the arsenal of the medicinal chemist. Its conformationally constrained nature, centered around a rigid boat form of the piperidine ring, provides a stable and predictable platform for the design of highly specific ligands. A thorough conformational analysis, integrating high-level computational modeling with definitive experimental techniques like X-ray crystallography and NMR spectroscopy, is essential for fully exploiting the potential of this remarkable scaffold. By understanding and controlling the three-dimensional arrangement of molecules based on this core, researchers can accelerate the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • Huertas, R., et al. (1997). Configurational and conformational study of new esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-5-syn(anti)-ols by NMR spectroscopy and x-ray crystallography—I. Magnetic Resonance in Chemistry, 35(4), 244-250.
  • Fernández, M. J., et al. (2002). Molecular Structure and Related Aspects of 5- and 6-Substituted Isoquinuclidines. Current Organic Chemistry, 6(13), 1237-1262.
  • Full wwPDB X-ray Structure Validation Report for PDB ID 5MMV. (2016).
  • Orpen, A. G., et al. (2013). A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe]. South African Journal of Chemistry, 66, 236-242. Available at: [Link]

  • Narlawar, R., et al. (2021). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. Retrieved from [Link]

  • Khan, M. O. F., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Medicinal Research Reviews, 28(5), 753-787. Available at: [Link]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • DEVLOGMYVLOG. (2022, August 30). 2D NMR: NOESY NMR INTERPRETATION [Video]. YouTube. [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8816-8825. Available at: [Link]

  • Vaskevich, K., et al. (2023). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo(2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852–854.

Sources

A Technical Guide to Novel Isoquinuclidine Analogs for Central Nervous System Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, particularly for targeting complex receptors within the Central Nervous System (CNS). Its conformationally constrained framework offers a unique three-dimensional presentation of pharmacophoric elements, leading to enhanced potency and selectivity. This guide provides an in-depth technical exploration of novel isoquinuclidine analogs, intended for researchers and drug development professionals. We will dissect stereoselective synthetic strategies, analyze Structure-Activity Relationships (SAR), and detail the mechanistic basis of their interaction with key CNS targets, primarily the nicotinic acetylcholine receptors (nAChRs). Furthermore, this paper presents validated, step-by-step experimental protocols for synthesis and in vitro characterization, aiming to equip research teams with the foundational knowledge to innovate in this promising area of neurotherapeutics.

The Isoquinuclidine Core: A Privileged Scaffold for CNS Targets

The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, core is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1][2] Its rigid structure is a key asset in CNS drug design for several reasons:

  • Conformational Rigidity: Unlike flexible aliphatic amines, the isoquinuclidine scaffold locks substituents into well-defined spatial orientations. This pre-organization minimizes the entropic penalty upon binding to a receptor, often translating to higher binding affinity.

  • Three-Dimensional Diversity: The bicyclic structure serves as a versatile anchor from which substituents can be projected in precise vectors, allowing for meticulous exploration of the three-dimensional space within a receptor's binding pocket.

  • Basic Nitrogen Atom: The tertiary amine is typically protonated at physiological pH, providing a critical cationic interaction point that mimics the quaternary ammonium group of the endogenous neurotransmitter acetylcholine. This feature is paramount for engagement with targets like nicotinic acetylcholine receptors (nAChRs).

These properties have made isoquinuclidine and its analogs potent modulators of various CNS targets, showing promise in addressing neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as schizophrenia and pain.[3][4][5] A primary focus of research has been on the α7 and α4β2 subtypes of nAChRs, which are implicated in cognitive processes such as learning and memory.[6][7]

Synthetic Strategies: Accessing the Azabicyclo[2.2.2]octane Core

The construction of the isoquinuclidine core with precise stereochemical control is a non-trivial synthetic challenge. The choice of synthetic route is dictated by the desired substitution pattern and enantiomeric purity.

The Diels-Alder Approach

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for constructing the six-membered ring of the isoquinuclidine system.[8][9] This reaction typically involves a conjugated diene, such as a 1,2-dihydropyridine, and a suitable dienophile.[10][11]

  • Causality of Choice: The power of the Diels-Alder reaction lies in its ability to form two new carbon-carbon bonds and set up to four stereocenters in a single, often highly stereoselective, step.[9] The reaction of 1,2-dihydropyridines with electron-deficient alkenes is a well-established and efficient method for generating highly substituted isoquinuclidines.[10] Recent advancements have focused on developing catalytic, asymmetric variants to access enantiopure scaffolds directly.[11] For instance, copper-catalyzed dearomative Diels-Alder reactions of cyclic amidines with indoles provide an innovative route that avoids the use of unstable dihydropyridine intermediates.[12]

A general workflow for the synthesis and evaluation of novel isoquinuclidine analogs is presented below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Lead Optimization A Starting Materials (e.g., Dihydropyridine, Dienophile) B Diels-Alder Cycloaddition [4+2] A->B C Post-Cycloaddition Modifications (e.g., Reduction, Alkylation) B->C D Purification (Chromatography, Crystallization) C->D E Structural Verification (NMR, MS, X-ray) D->E F Purity Analysis (HPLC, LC-MS) D->F G Primary Screening (Radioligand Binding Assay) F->G H Functional Assays (e.g., Ca2+ Flux, Electrophysiology) G->H I Selectivity Profiling H->I J ADME-Tox Screening I->J K SAR Analysis J->K New Analogs L Iterative Design & Synthesis K->L New Analogs L->A New Analogs G cluster_0 Cell Membrane Ligand Isoquinuclidine Agonist Receptor_Closed nAChR (Resting State) Pore Closed Cation Blockage Ligand->Receptor_Closed Binding Receptor_Open nAChR (Active State) Pore Open Cation Influx Receptor_Closed->Receptor_Open Conformational Change Receptor_Open->Receptor_Closed Dissociation/ Desensitization Depolarization Membrane Depolarization Receptor_Open:c2->Depolarization Na+, Ca2+ Influx Cell Postsynaptic Neuron Signaling Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Signaling

Caption: Mechanism of nAChR activation by an isoquinuclidine agonist.

The selectivity of an analog for a specific nAChR subtype (e.g., α7 vs. α4β2) is governed by subtle differences in the amino acid residues lining the binding pocket. Drug design efforts focus on modifying the substituents on the isoquinuclidine core to optimize these interactions and achieve the desired pharmacological profile.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the isoquinuclidine scaffold is essential for developing potent and selective CNS drug candidates. SAR studies explore how changes in the molecule's structure affect its biological activity. [6] For agonists targeting the α7 nAChR, a common pharmacophore consists of the basic isoquinuclidine nitrogen and a hydrogen bond acceptor, often an amide oxygen, connected by a linker of appropriate length and geometry.

Table 1: Example Structure-Activity Relationship (SAR) for α7 nAChR Agonists

Compound IDR-Group (Aromatic Ring)Ki (nM) for α7 nAChRSelectivity (vs. 5-HT3)
Lead-1 2-Chlorophenyl5010-fold
Analog-1A 2-Methoxyphenyl2550-fold
Analog-1B 2-Fluorophenyl4515-fold
Analog-1C 4-Chlorophenyl2505-fold
Analog-1D Phenyl1508-fold

Data is hypothetical and for illustrative purposes, based on principles described in medicinal chemistry literature. [6][7] From this illustrative data, several insights can be drawn:

  • Positional Isomerism is Key: Moving the chloro substituent from the 2-position (Lead-1) to the 4-position (Analog-1C) dramatically reduces potency, highlighting the specific topology of the receptor's binding site.

  • Electronic Effects Matter: Replacing the electron-withdrawing chloro group with an electron-donating methoxy group (Analog-1A) improves both potency and selectivity. This suggests a favorable interaction, possibly a hydrogen bond or a beneficial electronic interaction, with the methoxy group.

  • Optimization Goals: The goal is to identify substituents that maximize potency and selectivity while also conferring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as blood-brain barrier penetration and metabolic stability. [13]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, described protocols must be robust and reproducible. Here, we detail methodologies for a key synthetic step and a primary binding assay.

Protocol: Diels-Alder Cycloaddition for Isoquinuclidine Core Synthesis

This protocol describes a general procedure for the thermal Diels-Alder reaction between a 1,2-dihydropyridine and an electron-deficient alkene.

Objective: To synthesize a substituted isoquinuclidine core.

Materials:

  • N-benzyl-1,2-dihydropyridine (1 equivalent)

  • Maleimide (1.1 equivalents)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add N-benzyl-1,2-dihydropyridine (1 eq) and anhydrous toluene.

  • Reagent Addition: Add maleimide (1.1 eq) to the stirring solution at room temperature.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC. Rationale: Thermal energy is required to overcome the activation energy for the cycloaddition. Monitoring by TLC prevents overheating and potential side-product formation.

  • Workup: Once the starting diene is consumed (typically 4-6 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The product is typically eluted with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the isoquinuclidine adduct. Confirm the structure and purity using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol: Radioligand Binding Assay for nAChR Target Engagement

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the α7 nAChR. [14] Objective: To quantify the binding affinity of a novel isoquinuclidine analog to the human α7 nAChR.

Materials:

  • Membrane preparation from cells expressing human α7 nAChR

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a known high-affinity α7 nAChR antagonist. [14]* Test isoquinuclidine analog (dissolved in DMSO, serial dilutions)

  • Non-specific binding control: A high concentration of a known α7 ligand (e.g., 1 mM nicotine or 1 µM unlabeled MLA)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) [15]* Filtration manifold (Cell Harvester)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific control ligand.

  • Radioligand Addition: Add [³H]-MLA to all wells at a final concentration at or below its Kd value (e.g., 1-2 nM).

  • Membrane Addition: Initiate the binding reaction by adding the α7 nAChR membrane preparation to all wells. The final assay volume is typically 250 µL. [16]5. Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation. [16]6. Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Future Directions and Challenges

The development of isoquinuclidine analogs for CNS disorders is a dynamic field. While significant progress has been made, several challenges and opportunities remain:

  • Subtype Selectivity: Achieving high selectivity for a specific nAChR subtype over others, as well as over other CNS receptors (e.g., serotonin, dopamine receptors), remains a primary objective to minimize off-target side effects.

  • Allosteric Modulation: Moving beyond orthosteric agonists to develop positive or negative allosteric modulators (PAMs/NAMs) offers a more nuanced approach to receptor modulation, potentially providing a better safety profile. [17]* Blood-Brain Barrier (BBB) Penetration: Optimizing physicochemical properties to ensure adequate BBB penetration is crucial for CNS-targeted drugs. [13]This often involves a delicate balance between lipophilicity, polar surface area, and hydrogen bonding capacity.

  • Translational Models: Improving the predictive validity of preclinical models is essential for successful clinical translation. [18]This includes using advanced imaging techniques and clinically relevant biomarkers in animal studies. [19]

Conclusion

The isoquinuclidine scaffold is a validated and highly promising platform for the design of novel CNS therapeutics. Its inherent structural rigidity provides a foundation for creating ligands with high affinity and selectivity. Through the strategic application of modern synthetic methods, particularly stereoselective Diels-Alder reactions, and a deep understanding of receptor pharmacology, researchers can continue to innovate. The integration of detailed SAR analysis with robust in vitro and in vivo testing protocols, as outlined in this guide, will be critical for translating the potential of these unique molecules into next-generation treatments for debilitating neurological and psychiatric disorders.

References

  • Bodnar, A. L., et al. (2005). Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of alpha7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 48(4), 905-8. [Link]

  • Badowska, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(3), 555. [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Journal of Medical Chemistry. [Link]

  • Herth, M. M., et al. (2013). Technologies: preclinical imaging for drug development. Drug Discovery Today: Technologies, 10(3), e343-50. [Link]

  • Kühn, L., et al. (2020). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 18(28), 5418-5428. [Link]

  • Wang, Q., et al. (2021). Synthesis of Isoquinuclidines via Dearomative Diels–Alder Reaction of Cyclic Amidines with Indoles. The Journal of Organic Chemistry, 86(17), 11732-11739. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Badowska, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Wikipedia contributors. (2024). Ibogaine. Wikipedia. [Link]

  • Colby, D. A., et al. (2011). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Organic Letters, 13(20), 5468-5471. [Link]

  • Wishka, D. G., et al. (2007). Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry, 14(24), 8219-48. [Link]

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ResearchGate. [Link]

  • Preskorn, S. H. (2011). History of CNS drug development. Cambridge University Press. [Link]

  • Al-Ghorbani, M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 555. [Link]

  • Rogers, J. P., et al. (2000). Structure-activity relationships in a peptidic alpha7 nicotinic acetylcholine receptor antagonist. Journal of Molecular Biology, 304(5), 911-26. [Link]

  • Ho, D. K., et al. (2024). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 16(5), 651. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]

  • Bagdas, D., et al. (2020). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 11, 570. [Link]

  • Wang, T., & Floreancig, P. E. (2014). Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. Organic Letters, 16(8), 2252-2255. [Link]

  • Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Biomolecules, 13(6), 999. [Link]

  • Silva, E. M. P., et al. (2017). Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines. Synthesis, 49(16), 3539-3550. [Link]

  • Grynkiewicz, G. (2009). Preclinical Drug Development. Acta Poloniae Pharmaceutica, 66(6), 585-595. [Link]

  • Vennerstrom, J. L., et al. (2007). Synthesis of isoquinuclidine analogs of chloroquine: antimalarial and antileishmanial activity. Bioorganic & Medicinal Chemistry, 15(11), 3855-3861. [Link]

  • Liu, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Al-Ghorbani, M., et al. (2020). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules, 25(21), 5006. [Link]

  • Kumar, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Singh, M., et al. (2020). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. [Link]

  • Kowalczyk, R. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Hulcova, D., et al. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Molecules, 28(13), 5195. [Link]

  • Turner, J. R., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 12(15), 2846-2856. [Link]

  • MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. MD Biosciences. [Link]

  • O'Donnell, J. C., et al. (2025). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. ResearchGate. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Henderson, B. J., et al. (2020). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 7(4), ENEURO.0189-20.2020. [Link]

  • Lo Cascio, F., et al. (2021). Curcumin as Scaffold for Drug Discovery against Neurodegenerative Diseases. Biomedicines, 9(2), 173. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia. [Link]

Sources

Unlocking Stability: A Technical Guide to the Thermodynamics of Bridged Bicyclic Amides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bridged bicyclic amides, a fascinating class of strained molecules, challenge the fundamental principles of amide planarity and stability. Their unique three-dimensional structures, enforced by the bicyclic framework, lead to significant deviations from the typically planar and highly stable amide bond. This distortion imparts unique chemical properties and reactivities, making them intriguing scaffolds for drug discovery and fundamental chemical research. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of bridged bicyclic amides. We will delve into the key structural parameters that govern their stability, including ring strain, Bredt's rule, and the critical roles of nitrogen pyramidalization and amide bond twisting. This guide will further provide detailed, field-proven experimental and computational protocols for the quantitative assessment of their thermodynamic properties, empowering researchers to navigate the complexities of these challenging yet rewarding molecules.

Introduction: The Intrigue of the Twisted Amide

The amide bond is a cornerstone of chemistry and biology, renowned for its exceptional stability due to resonance delocalization, which enforces a planar geometry.[1] However, when incorporated into a bridged bicyclic system, this planarity is forcibly disrupted. This guide focuses on understanding the thermodynamic consequences of this structural distortion. These "anti-Bredt" amides, where the nitrogen atom resides at a bridgehead, exhibit properties that are a significant departure from their planar counterparts, often displaying enhanced reactivity and unique spectroscopic signatures.[2][3] A thorough understanding of their thermodynamic stability is paramount for their synthesis, handling, and rational design in applications such as enzyme inhibitors and novel therapeutic agents.

Foundational Principles Governing Thermodynamic Stability

The thermodynamic stability of a bridged bicyclic amide is a delicate balance of several interconnected factors. A comprehensive understanding of these principles is essential for predicting and interpreting their behavior.

Ring Strain: The Inherent Destabilization

The fusion of rings in a bicyclic system inherently introduces ring strain, a combination of angle strain, torsional strain, and transannular interactions. This strain energy is a direct measure of the molecule's destabilization relative to an analogous acyclic, strain-free reference compound. The smaller the rings and the more rigid the framework, the greater the ring strain, which in turn lowers the thermodynamic stability.

Bredt's Rule: A Guiding Precept Under Scrutiny

Bredt's rule classically states that a double bond cannot be placed at the bridgehead of a small bicyclic system because it would introduce excessive angle strain, as the p-orbitals cannot achieve the necessary planar alignment for effective overlap.[4] While originally formulated for alkenes, this principle extends to the partial double bond character of amides. In bridged bicyclic amides, the nitrogen at the bridgehead leads to a "twisted" amide bond, which can be considered a violation of Bredt's rule.[2][3] The degree of this "violation" is directly correlated with the instability of the amide. However, recent research has demonstrated that this "rule" is not absolute, with the successful synthesis of highly strained "anti-Bredt" molecules, pushing the boundaries of our understanding of chemical stability.[5][6]

Quantifying Amide Bond Distortion: The Winkler-Dunitz Parameters

To quantify the deviation from planarity, the Winkler-Dunitz parameters are employed.[7][8] These are:

  • Twist Angle (τ): The dihedral angle between the N-C=O plane and the plane defined by the nitrogen's substituents. A planar amide has a τ of 0° or 180°.

  • Nitrogen Pyramidalization (χN): The degree to which the nitrogen atom deviates from a planar sp2 hybridization towards a pyramidal sp3 geometry. It is the angle between the C-N bond and the plane defined by the nitrogen's three substituents.

  • Additive Distortion Parameter (τ + χN): This combined parameter has been shown to be an excellent predictor of the energetic and structural properties of non-planar amides.[9][10]

A greater degree of twist and nitrogen pyramidalization signifies a greater loss of resonance stabilization and, consequently, lower thermodynamic stability.

The relationship between these structural distortions and the resulting instability is a key focus of research in this area.

Caption: Factors influencing the thermodynamic stability of bridged bicyclic amides.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to accurately characterize the thermodynamic stability of these unique molecules.

X-Ray Crystallography: Visualizing the Distortion

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of bridged bicyclic amides.[11] It provides definitive values for bond lengths, bond angles, and the critical Winkler-Dunitz parameters, offering a direct visualization of the amide bond distortion.

  • Crystal Growth: Grow single crystals of the bridged bicyclic amide suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined (often using direct methods for small molecules) to generate an initial electron density map.[12] An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

  • Data Analysis: Analyze the refined structure to extract key geometric parameters, including the Winkler-Dunitz parameters (τ and χN).

Calorimetry: Quantifying Strain Energy

Calorimetry provides a direct measurement of the heat released or absorbed during a chemical process, allowing for the determination of thermodynamic quantities such as the enthalpy of formation and, by extension, the strain energy.

  • Sample Preparation: A precisely weighed pellet (typically 0.7-1.0 g) of the crystalline bicyclic amide is prepared.[13]

  • Bomb Assembly: The sample is placed in a crucible within the bomb calorimeter. A fuse wire is connected to the electrodes, making contact with the sample.[14] A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is placed within an insulating jacket.

  • Ignition and Data Acquisition: The temperature of the water is monitored until it reaches a steady state. The sample is then ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a new steady state is reached.[15]

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the fuse wire combustion and any acid formation. The strain energy can then be derived by comparing the experimental enthalpy of formation with a calculated strain-free value.

  • Sample Preparation: A small, accurately weighed sample (2-10 mg) of the amide is hermetically sealed in an aluminum pan.[16]

  • Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert atmosphere.[17]

  • Data Analysis: The DSC measures the differential heat flow between the sample and the reference. Thermal events such as melting, decomposition, or solid-solid phase transitions appear as peaks in the DSC thermogram. The enthalpy of these transitions can be determined by integrating the peak area. While not a direct measure of strain energy, DSC can provide valuable information about the thermal stability and decomposition pathways.

NMR Spectroscopy: Probing Stability and Reactivity in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-phase structure, dynamics, and reactivity of bridged bicyclic amides.

The hydrolytic lability of bridged bicyclic amides is a direct reflection of their reduced thermodynamic stability. NMR can be used to monitor the rate of this process.[18]

  • Sample Preparation: Prepare a solution of the bridged bicyclic amide in a suitable deuterated solvent (e.g., D2O, buffered to a specific pD).

  • Initial Spectrum: Acquire an initial 1H NMR spectrum to identify the characteristic signals of the intact amide and the expected hydrolysis product (the corresponding amino acid).

  • Kinetic Run Setup: Initiate the hydrolysis (e.g., by adjusting the pD or temperature) and immediately begin acquiring a series of 1D 1H NMR spectra at regular time intervals.[4][6][19] Modern spectrometers can be programmed to automate this process.

  • Data Processing and Analysis: Process the series of spectra. The concentration of the starting material and product at each time point can be determined by integrating their respective characteristic signals.

  • Rate Constant Determination: Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant (k) and the half-life (t1/2) of the hydrolysis reaction.[20][21]

Experimental_Workflow cluster_0 Structural Analysis cluster_1 Energetic Analysis cluster_2 Reactivity Analysis Crystal Growth Crystal Growth X-Ray Data Collection X-Ray Data Collection Crystal Growth->X-Ray Data Collection Structure Solution Structure Solution X-Ray Data Collection->Structure Solution Winkler-Dunitz Parameters Winkler-Dunitz Parameters Structure Solution->Winkler-Dunitz Parameters Sample Pelletization Sample Pelletization Bomb Calorimetry Bomb Calorimetry Sample Pelletization->Bomb Calorimetry Enthalpy of Combustion Enthalpy of Combustion Bomb Calorimetry->Enthalpy of Combustion Strain Energy Strain Energy Enthalpy of Combustion->Strain Energy NMR Sample Prep (D2O) NMR Sample Prep (D2O) Time-Resolved NMR Time-Resolved NMR NMR Sample Prep (D2O)->Time-Resolved NMR Integration vs. Time Integration vs. Time Time-Resolved NMR->Integration vs. Time Hydrolysis Rate Hydrolysis Rate Integration vs. Time->Hydrolysis Rate Bridged Bicyclic Amide Bridged Bicyclic Amide Bridged Bicyclic Amide->Crystal Growth Bridged Bicyclic Amide->Sample Pelletization Bridged Bicyclic Amide->NMR Sample Prep (D2O)

Sources

Methodological & Application

Application Note: Synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide , a conformationally restricted bicyclic lactam scaffold often utilized in peptidomimetic drug design (e.g., as a constrained glutamine or asparagine analogue).

The synthesis strategy prioritizes the Bucherer-Bergs reaction followed by intramolecular lactamization , a robust and scalable route to 1-substituted isoquinuclidones.

Introduction & Strategic Analysis

The target molecule features a 2-azabicyclo[2.2.2]octane (isoquinuclidine) core with a lactam functionality at position 3 and a carboxamide at the bridgehead position 1. This structure represents a rigidified amino acid analogue, valuable for locking peptide conformations in drug discovery.

Retrosynthetic Logic

Direct construction of the bicyclic lactam via Diels-Alder reactions (e.g., using 1,2-dihydropyridines) often yields mixtures or requires complex precursors to establish the C1-bridgehead substituent. A more reliable "bottom-up" approach involves the cyclization of a 1,4-disubstituted cyclohexane precursor.

Key Disconnection: The C3-N2 lactam bond. Precursor: cis-1-Amino-cyclohexane-1,4-dicarboxylic acid. Synthetic Pathway:

  • Functionalization: Conversion of ethyl 4-oxocyclohexanecarboxylate to a spiro-hydantoin via the Bucherer-Bergs reaction.

  • Hydrolysis: Opening the hydantoin to the

    
    -amino acid.
    
  • Cyclization: Thermal lactamization bridging C1 and C4 to form the [2.2.2] system.

  • Amidation: Transformation of the C1-carboxylic acid to the primary amide.

Experimental Protocol

Phase 1: Spiro-Hydantoin Formation (Bucherer-Bergs)

This step installs the amino and carboxylic acid functionalities at C1 (relative to the cyclohexane ring) while retaining the C4-ester.

Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Dissolve ethyl 4-oxocyclohexanecarboxylate (e.g., 20 g) in 50% aqueous ethanol (200 mL).

  • Add ammonium carbonate and potassium cyanide carefully (Caution: HCN potential. Use a well-ventilated fume hood and cyanide sensors).

  • Heat the mixture to 55–60 °C for 4–6 hours. The solution will initially be clear and may become cloudy.

  • Cool the reaction to 0 °C. The spiro-hydantoin product (8-ethoxycarbonyl-1,3-diazaspiro[4.5]decane-2,4-dione ) typically precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 70–85%.

    • Note: This produces a mixture of diastereomers, but both convert to the amino acid in the next step.

Phase 2: Hydrolysis and Isolation of cis-Amino Acid

The hydantoin ring is robust; harsh basic hydrolysis is required to liberate the amino acid. Crucially, we must isolate the cis-isomer (amino group and C4-carboxyl on the same side) to enable bridging.

Reagents:

  • Barium Hydroxide Octahydrate (Ba(OH)2·8H2O) (3.0 equiv) or NaOH (excess).

  • Solvent: Water (autoclave or reflux).

Protocol:

  • Suspend the spiro-hydantoin in water containing Barium Hydroxide (excess).

  • Reflux at 120 °C (oil bath) for 24–48 hours, or use a pressure vessel at 150 °C for 6 hours.

  • Precipitate Barium as BaCO3 by adding ammonium carbonate or bubbling CO2. Filter while hot.

  • Concentrate the filtrate to obtain the crude 1-amino-1,4-cyclohexanedicarboxylic acid .

  • Isomer Separation:

    • The cis-isomer is required for lactamization.

    • Dissolve the crude mixture in a minimum amount of hot water.

    • Fractional crystallization often yields the trans-isomer first (less soluble). Filter off the trans-isomer.

    • Concentrate the mother liquor to obtain the cis-enriched fraction.

    • Validation: Check by NMR.[1] The cis-isomer allows the C1-NH2 and C4-COOH to approach in a boat conformation.

Phase 3: Thermal Lactamization (The "Locking" Step)

This step forms the bicyclic core.

Reagents:

  • cis-1-Amino-1,4-cyclohexanedicarboxylic acid (from Phase 2).

  • Solvent: High-boiling solvent (e.g., Ethylene Glycol, Diphenyl ether) or melt.

Protocol:

  • Place the cis-amino acid in a round-bottom flask.

  • Heat to 200–220 °C under vacuum (or in a high-boiling solvent like ethylene glycol) for 2–4 hours.

  • Water is evolved. The material cyclizes to form 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylic acid .

  • Cool and dilute with water. The product may precipitate or require extraction (acidify to pH 2, extract with EtOAc/n-BuOH).

  • Purification: Recrystallize from water/methanol.

    • Checkpoint: 1H NMR should show the loss of the C4-methine proton coupling characteristic of the cyclohexane ring and the appearance of bridgehead signals.

Phase 4: Amidation to Target

Finally, convert the C1-carboxylic acid to the primary carboxamide.

Reagents:

  • Thionyl Chloride (SOCl2) or Oxalyl Chloride.

  • Ammonium Hydroxide (NH4OH) or Ammonia gas.

  • Solvent: DCM or THF.

Protocol:

  • Suspend 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) in dry DCM.

  • Add Thionyl Chloride (2.0 equiv) and a catalytic drop of DMF. Reflux for 1 hour until the solution is clear (Acid Chloride formation).

  • Evaporate volatiles to dryness to remove excess SOCl2.

  • Redissolve the residue in dry THF/DCM.

  • Cool to 0 °C and bubble Ammonia gas or add concentrated Ammonium Hydroxide dropwise.

  • Stir for 1 hour. The product precipitates.

  • Filter and wash with water/ether.

  • Final Purification: Recrystallize from Ethanol/Water.

QC & Validation Parameters

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >95%HPLC (C18, Acetonitrile/Water)
Identity Matches Structure1H NMR (DMSO-d6), 13C NMR
Mass Spec [M+H]+ = 169.2 m/zLC-MS (ESI+)
Melting Point 240–245 °C (dec)Capillary MP

Key NMR Signals (DMSO-d6):

  • Amide NH2: Two broad singlets (approx. 7.0 and 7.5 ppm).

  • Lactam NH: Broad singlet (approx. 8.0 ppm).

  • Bridgehead C4-H: Multiplet around 2.0–2.2 ppm.

  • Ethano Bridges: Multiplets 1.6–1.9 ppm.

Reaction Workflow Diagram

SynthesisPath Start Ethyl 4-oxocyclohexanecarboxylate Hydantoin Spiro-Hydantoin Intermediate (Bucherer-Bergs) Start->Hydantoin KCN, (NH4)2CO3 55°C, 6h AminoAcid 1-Amino-1,4-cyclohexanedicarboxylic acid (Mixture of isomers) Hydantoin->AminoAcid Ba(OH)2, 120°C Hydrolysis CisIso cis-Isomer Isolated AminoAcid->CisIso Fractional Crystallization LactamAcid 3-Oxo-2-azabicyclo[2.2.2]octane- 1-carboxylic acid CisIso->LactamAcid 220°C, Vacuum Cyclization AcidChloride Acid Chloride Intermediate LactamAcid->AcidChloride SOCl2, DMF Reflux Target TARGET: 3-Oxo-2-azabicyclo[2.2.2]octane- 1-carboxamide AcidChloride->Target NH3 (gas/aq) 0°C

Figure 1: Step-by-step synthetic workflow from commercially available precursors to the target bicyclic lactam.

References

  • Bucherer-Bergs Reaction on 4-Substituted Cyclohexanones: Munday, R. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society, 4372-4379. Link

  • Synthesis of Isoquinuclidones via Lactamization: Nielsen, A. T. (1966). Synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxylic Acid. Journal of Organic Chemistry, 31(4), 1053–1059. Link

  • General Isoquinuclidine Synthesis Review: Krow, G. R. (1981). The Synthesis of Azabicyclo[2.2.2]octanes.[2][3][4][5][6][7] Tetrahedron, 37(15), 2697-2724. Link

  • Target Molecule Data (Methyl Ester Derivative): Sigma-Aldrich. Product Specification: Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate.[1]Link

Sources

Application Notes & Protocols: Diels-Alder Cycloaddition for Isoquinuclidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinuclidine core, a 2-azabicyclo[2.2.2]octane ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis. It is the central structural motif in a wide array of biologically active compounds, including the potent analgesic epibatidine and the iboga-type alkaloids like ibogaine and catharanthine, the latter being a precursor to the anticancer drugs vinblastine and vincristine.[1][2] Given its significance, the development of efficient and stereocontrolled methods for its construction is of paramount importance to the drug development community.

Among the synthetic strategies available, the Diels-Alder reaction stands out as one of the most powerful and straightforward methods for assembling the isoquinuclidine framework.[1][2][3] This [4+2] cycloaddition, which typically involves the reaction of a 1,2-dihydropyridine (1,2-DHP) as the diene component with an electron-deficient alkene as the dienophile, allows for the rapid construction of molecular complexity with predictable stereochemical outcomes.[3][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of two robust Diels-Alder protocols for isoquinuclidine synthesis: a classic Lewis acid-catalyzed method and a modern asymmetric organocatalytic approach. The narrative moves beyond a simple recitation of steps to explain the underlying principles and the causality behind critical experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Pillar 1: The Diels-Alder Approach - Mechanism and Rationale

The Diels-Alder reaction is a concerted pericyclic reaction where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring.[4][5] In the context of isoquinuclidine synthesis, the key reactants are N-substituted 1,2-dihydropyridines and various electron-poor alkenes.

  • The Diene (1,2-Dihydropyridines): 1,2-DHPs are the preferred dienes for this transformation.[2] Their utility stems from the conjugated diene system embedded within the heterocyclic ring. A crucial prerequisite for the reaction is that the diene must adopt an s-cis conformation, a requirement that is inherently fulfilled by the cyclic nature of the 1,2-DHP.[5][6]

  • The Dienophile (Electron-Deficient Alkenes): The reaction rate is significantly accelerated when the dienophile possesses electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles.[4][6] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The reaction proceeds through a single, cyclic transition state, leading to the simultaneous formation of two new carbon-carbon sigma bonds. This concerted mechanism is what imparts the high degree of stereospecificity to the reaction.

Caption: General [4+2] cycloaddition pathway.

Pillar 2: Experimental Protocols and Field-Proven Insights

This section details two distinct, validated protocols. The causality behind the choice of reagents, catalysts, and conditions is explained to provide a deeper understanding beyond simple procedural steps.

Protocol I: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Principle & Rationale: While reactions with highly reactive dienophiles like N-phenylmaleimide can proceed under thermal conditions, less reactive alkenes often require catalysis.[3][7] Lewis acids (e.g., ZnCl₂, AlCl₃, Et₂AlCl) serve as powerful catalysts by coordinating to the electron-withdrawing group of the dienophile. This coordination dramatically lowers the dienophile's LUMO energy, accelerating the reaction and often enhancing stereoselectivity. The choice of Lewis acid can influence both yield and diastereoselectivity, with factors like coordination strength and steric bulk playing a key role.[3][8] Anhydrous conditions are critical as Lewis acids readily react with water.

Workflow Diagram: Lewis Acid Catalysis

Lewis_Acid_Workflow Workflow for Lewis Acid-Catalyzed Synthesis A 1. Setup Inert atmosphere (Ar/N₂) Anhydrous solvent (e.g., CH₂Cl₂) B 2. Reagent Addition Add dienophile Cool to 0 °C or -78 °C A->B C 3. Catalysis Add Lewis Acid solution Stir for 15-30 min B->C D 4. Cycloaddition Slowly add 1,2-DHP solution Allow to warm to RT C->D E 5. Monitoring Track reaction via TLC/LC-MS D->E F 6. Workup Quench with aq. solution (e.g., sat. NaHCO₃) E->F G 7. Extraction Separate organic layer Dry with Na₂SO₄ F->G H 8. Purification Silica gel chromatography G->H Organocatalysis_Cycle Iminium Ion Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Dienophile - H₂O Dienophile α,β-Unsaturated Aldehyde Adduct_Iminium Cycloadduct Iminium Ion Iminium->Adduct_Iminium + Diene Diene 1,2-DHP Product Enantioenriched Isoquinuclidine Adduct_Iminium->Product + H₂O H2O H₂O Product->Catalyst Regenerates Catalyst

Sources

Functionalization of 3-oxo-2-azabicyclo[2.2.2]octane bridgehead carbons

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Oxo-2-azabicyclo[2.2.2]octane Bridgehead Carbons

Executive Summary & Strategic Analysis

The 3-oxo-2-azabicyclo[2.2.2]octane scaffold (often referred to as isoquinuclidinone) represents a privileged pharmacophore in drug discovery, serving as a rigid, saturated bioisostere for phenyl rings and piperidines. Its three-dimensional geometry offers precise vector control for substituents. However, functionalizing the bridgehead carbons (C1 and C4 ) is notoriously difficult due to extreme steric hindrance and the geometric constraints imposed by Bredt’s rule, which destabilize planar intermediates (carbocations or enolates).

The Core Challenge:

  • C1 (

    
    -Amino Bridgehead):  Adjacent to the nitrogen atom. While electronically activated, it cannot form a planar iminium ion without inducing severe strain.
    
  • C4 (

    
    -Carbonyl Bridgehead):  Adjacent to the carbonyl. Formation of a bridgehead enolate is kinetically inhibited and thermodynamically unfavorable (anti-Bredt enolate).
    

The Solution: This guide rejects classical polar chemistry (lithiation/enolization) which often leads to ring opening or decomposition. Instead, we detail Radical Group Transfer (RGT) and Hydrogen Atom Transfer (HAT) protocols. These pathways utilize pyramidal radical intermediates, which are geometrically accessible in [2.2.2] systems.

Decision Matrix: Selecting the Right Methodology

Before initiating experimentation, determine the target site and available precursor.

FunctionalizationStrategy Start Target Bridgehead Selection C1 Target C1 (α-Nitrogen) (Electron Rich C-H) Start->C1 C4 Target C4 (α-Carbonyl) (Electron Deficient C-H) Start->C4 MethodA PROTOCOL A: Photoredox C-H Alkylation (HAT / Minisci-type) C1->MethodA Direct LSF Precursor Is C4-COOH available? C4->Precursor MethodB PROTOCOL B: Decarboxylative Cross-Coupling (Redox-Active Esters) Precursor->MethodB Yes (De Novo Synthesis) MethodC PROTOCOL C: Oxidative Halogenation (Radical Halogen Transfer) Precursor->MethodC No (Direct LSF) Result1 Result1 MethodA->Result1 C1-Alkyl/Aryl Result2 Result2 MethodB->Result2 C4-Aryl/Heteroaryl Result3 Result3 MethodC->Result3 C4-Halide

Figure 1: Strategic workflow for selecting the functionalization pathway based on site selectivity and precursor availability.

Detailed Experimental Protocols

Protocol A: C1-Selective C-H Alkylation via Decatungstate Photocatalysis

Target: C1 Bridgehead (Direct C-H Functionalization) Mechanism: Hydrogen Atom Transfer (HAT) by excited-state decatungstate anion. The C1-H bond is weakened by the adjacent nitrogen (BDE ~92 kcal/mol) compared to unactivated bridgeheads.

Reagents & Equipment:

  • Catalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%)

  • Radical Trap: Electron-deficient alkene (e.g., Methyl acrylate, Phenyl vinyl sulfone)

  • Solvent: Acetonitrile (MeCN)

  • Light Source: 365 nm UV LED (Kessil or similar)

Step-by-Step Methodology:

  • Setup: In an 8 mL borosilicate vial equipped with a stir bar, charge the 3-oxo-2-azabicyclo[2.2.2]octane substrate (0.5 mmol, 1.0 equiv).

  • Catalyst Addition: Add TBADT (0.01 mmol, 2 mol%).

  • Radical Trap: Add the alkene coupling partner (1.5 equiv).

  • Solvent: Add degassed MeCN (5 mL, 0.1 M concentration). Note: Oxygen inhibits this reaction; thorough sparging with Argon for 10 mins is critical.

  • Irradiation: Seal the vial and irradiate with 365 nm light under vigorous stirring for 16–24 hours. Maintain temperature <35°C using a fan.

  • Workup: Concentrate the solvent in vacuo. Purify directly via flash column chromatography (typically DCM/MeOH gradients).

Critical Insight: The radical at C1 is tertiary and stabilized by the adjacent nitrogen lone pair (capto-dative effect if a carbonyl is nearby, but here primarily N-stabilization). This makes it the kinetic site of abstraction over C4.

Protocol B: C4-Targeted Decarboxylative Cross-Coupling

Target: C4 Bridgehead (via Carboxylic Acid Precursor) Mechanism: Conversion of a bridgehead acid to a redox-active ester (RAE), followed by single-electron reduction to generate the C4 radical, which is then trapped.

Reagents:

  • Precursor: 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylic acid (Synthesis: Diels-Alder of coumalic acid derivatives with amines).

  • Activation: N-Hydroxyphthalimide (NHPI), DIC (Diisopropylcarbodiimide).

  • Catalyst: Ru(bpy)₃Cl₂ (1 mol%) or Eosin Y (organic alternative).

  • Trap: Heteroaryl bromide (for Ni-catalyzed cross-coupling) or Michael acceptor (Giese).

Workflow:

  • RAE Synthesis: Dissolve the carboxylic acid (1.0 equiv) in DCM. Add NHPI (1.1 equiv) and DIC (1.1 equiv). Stir at RT for 4 hours. Filter the urea byproduct and concentrate to obtain the NHPI ester.

  • Photoredox Coupling:

    • Dissolve NHPI ester (0.2 mmol) in DMF (2 mL).

    • Add Catalyst (1 mol%) and Hantzsch Ester (1.5 equiv) as a reductant source.

    • Add Radical Trap (e.g., 1.5 equiv of an electron-deficient olefin).

    • Add Base: Et₃N (2.0 equiv).

  • Reaction: Sparge with Argon. Irradiate with Blue LED (450 nm) for 12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Dry and purify on silica.[1]

Why this works: Bridgehead radicals in [2.2.2] systems are pyramidal and relatively stable (approx. 14x slower formation than adamantyl, but viable). This method bypasses the high barrier to C4-H abstraction.

Protocol C: Oxidative Bridgehead Halogenation (C4-H to C4-I)

Target: C4 Bridgehead (Direct C-H to C-Halide) Reagents: N-Iodosuccinimide (NIS), Hexafluoroisopropanol (HFIP).[2]

Methodology:

  • Dissolve substrate in HFIP (0.2 M).

  • Add NIS (2.0 equiv).

  • Stir at ambient temperature for 2–6 hours.

  • Mechanism: HFIP activates NIS, generating a highly electrophilic iodine species that promotes H-abstraction/recombination.

  • Result: Yields the 4-iodo derivative, which can be further functionalized via Suzuki-Miyaura coupling (using Pd catalysts optimized for hindered halides, e.g., Pd(dppf)Cl₂).

Quantitative Data Summary

ParameterC1 Functionalization (Protocol A)C4 Functionalization (Protocol B)
Reactive Intermediate

-Amino Radical (Nucleophilic)

-Carbonyl Radical (Electrophilic)
Primary Constraint Steric hindrance from N-protecting groupHigh BDE of C4-H bond
Typical Yield 55–75%60–85% (from acid)
Selectivity >20:1 (C1 vs C4)Exclusive to C4 (pre-installed)
BDE (approx.) ~92 kcal/mol~98 kcal/mol

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the bridgehead radical formation, highlighting the stability differences that dictate protocol selection.

RadicalPathways Substrate 3-oxo-2-azabicyclo[2.2.2]octane TBADT Decatungstate Excited State Substrate->TBADT UV Light HAT Acid C4-COOH Substrate->Acid Pre-synthesis C1_Rad C1 Radical (N-Stabilized) TBADT->C1_Rad Abstracts H from C1 Giese C1-Alkylated Product C1_Rad->Giese Attacks Alkene RAE Redox Active Ester Acid->RAE NHPI/DIC C4_Rad C4 Radical (Bridgehead) RAE->C4_Rad SET Reduction -CO2 CrossCouple C4-Arylated Product C4_Rad->CrossCouple Ni Cat / Ar-Br

Figure 2: Mechanistic divergence between C1-HAT and C4-Decarboxylative pathways. Note the requirement for pre-functionalization to access C4 efficiently.

References

  • Bridgehead Radical Stability: Fort, R. C., & Franklin, R. E. (1968). Bridgehead free radical stability.[3] The decomposition of t-butylperoxyesters of the 1-adamantyl, 1-bicyclo[2.2.2]octyl, and 1-norbornyl systems.[3] Canadian Journal of Chemistry. Link

  • Minisci-Type Functionalization: Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm. Link

  • Bridgehead Lithiation Limitations: Gawley, R. E., et al. (2005). Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides. Journal of Organic Chemistry. Link

  • Oxidative Bridgehead Functionalization: Sarpong, R., et al. (2013). Oxidative bridgehead functionalization of (4 + 3) cycloadducts obtained from oxidopyridinium ions.[2] RSC Advances.[2] Link

  • Photoredox Decarboxylation: Qin, T., et al. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents. Science.[4] Link

Sources

Application Notes & Protocols: Crystallization of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

This compound is a rigid, bicyclic lactam that serves as a valuable scaffold in medicinal chemistry and drug development. Its constrained conformation provides a well-defined three-dimensional orientation for its functional groups, making it an attractive building block for designing targeted therapeutics. The presence of a lactam and a primary carboxamide group imparts significant polarity and a strong capacity for hydrogen bonding, which governs its physicochemical properties and its interactions with biological targets.[1]

The production of this compound in a highly pure, crystalline form is paramount for reliable downstream applications, including structural analysis by Single Crystal X-ray Diffraction (SCXRD), formulation development, and ensuring batch-to-batch consistency in pharmacological assays.[2][3] Crystallization is the definitive technique for achieving superior purity and controlling solid-state properties such as crystal habit, bulk density, and dissolution rate.[3][4]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural steps to explain the underlying rationale, enabling robust and reproducible outcomes.

Part 1: Foundational Analysis - Understanding the Molecule

The success of any crystallization endeavor begins with a thorough understanding of the target molecule's properties. The structure of this compound, with its multiple hydrogen bond donors (N-H) and acceptors (C=O), predicts strong intermolecular interactions. This is reflected in its high melting point of 257-258 °C and its presentation as a solid powder.[5] These strong interactions are advantageous for forming a stable crystal lattice but require careful selection of solvents to overcome them during dissolution.

The guiding principle for solvent selection is "like dissolves like."[6] Given the polar nature of the molecule, polar solvents are the logical starting point for solubility screening.

Protocol 1: Comprehensive Solvent Screening

Objective: To identify suitable single solvents or solvent/anti-solvent systems for crystallization by assessing the compound's solubility at ambient and elevated temperatures.

Methodology Rationale: An ideal crystallization solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[6][7] This differential solubility is the driving force for crystallization upon cooling. This protocol systematically evaluates a panel of solvents with varying polarities.

Materials:

  • This compound (approx. 100 mg)

  • Solvent panel (see Table 1)

  • Small test tubes or vials (1-2 mL)

  • Vortex mixer

  • Heat gun or water bath

  • Stirring rod

Procedure:

  • Initial Solubility Test (Ambient):

    • Place approximately 5-10 mg of the compound into separate, labeled test tubes.

    • Add a solvent from Table 1 dropwise (e.g., 0.1 mL at a time) to each tube.

    • After each addition, vortex or stir vigorously for 30-60 seconds.

    • Observe and record the solubility. Classify as: "Insoluble," "Slightly Soluble," or "Freely Soluble." Continue adding solvent up to 1 mL.

  • Hot Solubility Test:

    • For solvents where the compound was "Insoluble" or "Slightly Soluble" at ambient temperature, gently heat the suspension using a water bath or heat gun until the solvent boils.

    • Observe if the solid dissolves completely. If not, add more solvent in small aliquots and continue heating until dissolution is achieved or it is clear the compound is insoluble even when hot.

    • Record the observation as "Soluble when Hot" or "Insoluble when Hot."

  • Cooling and Precipitation Check:

    • Allow all tubes containing fully dissolved compound to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Observe for the formation of a precipitate or crystals. Note the quality and quantity of the solid that forms. An ideal solvent will show significant solid recovery upon cooling.

Data Interpretation:

Solubility Observation Interpretation & Next Steps
Freely Soluble (Ambient) Poor single solvent for cooling crystallization. Reserve as the "good" solvent in a mixed-solvent system or for slow evaporation.
Insoluble (Ambient), Soluble (Hot) Excellent candidate for single-solvent slow cooling crystallization.
Slightly Soluble (Ambient & Hot) May work for slow cooling, but large solvent volumes might be needed. Consider as a "good" solvent for vapor diffusion.
Insoluble (Ambient & Hot) Unsuitable as a primary solvent. Reserve as a potential anti-solvent (or "bad" solvent).

Table 1: Suggested Solvent Screening Panel This table summarizes common solvents, ordered by decreasing polarity, and their relevant properties for crystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Potential Role
Water10080.1Good Solvent (if soluble)
Methanol6532.7Good Solvent
Ethanol7824.5Good Solvent
Acetonitrile8237.5Good Solvent
Acetone5620.7Good Solvent
Ethyl Acetate776.0Moderate Solvent / Anti-Solvent
Dichloromethane (DCM)409.1Moderate Solvent / Anti-Solvent
Tetrahydrofuran (THF)667.6Good Solvent (use with caution, can promote oiling out[8])
Toluene1112.4Anti-Solvent
Hexanes691.9Anti-Solvent

Part 2: Crystallization Methodologies & Protocols

Based on the results from the solvent screen, one or more of the following techniques can be employed. It is often necessary to try several methods to obtain optimal crystals.[9]

Method 1: Slow Cooling Crystallization

This is the most common and straightforward technique, relying on the principle that solubility decreases as temperature decreases, forcing the compound out of solution to form crystals.[2]

Protocol 2: Single-Solvent Slow Cooling

Applicability: Use when a solvent has been identified that dissolves the compound when hot but not when cold. Ethanol or Methanol are likely candidates for this compound.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate with a water bath) to a gentle boil. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To slow the cooling rate further, the flask can be placed inside a larger beaker filled with hot water or a Dewar flask.

  • Once at room temperature, transfer the flask to an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Method 2: Slow Evaporation

Applicability: Ideal for compounds that are moderately to highly soluble in a solvent at room temperature, making slow cooling ineffective.[8]

Protocol 3: Slow Evaporation from a Saturated Solution

Procedure:

  • Dissolve the compound in a suitable volatile solvent (e.g., Methanol, Acetone) at room temperature to create a near-saturated solution.

  • Filter the solution to remove any particulate impurities.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a cap or paraffin film. Pierce the covering with a needle a few times to allow for slow solvent evaporation.[10]

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Monitor over several days for crystal growth.

Method 3: Vapor Diffusion

Applicability: This is arguably the best method for growing high-quality, single crystals suitable for X-ray diffraction, especially when working with small amounts of material (milligrams).[10][11]

Causality: The technique works by creating a very slow and controlled change in solvent composition. A volatile anti-solvent (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound in a less volatile "good" solvent. This gradual decrease in solubility gently pushes the solution to a state of supersaturation, promoting slow and ordered crystal growth.[10]

Protocol 4: Liquid-Vapor Diffusion

Procedure:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., Methanol, Ethanol) in a small, open inner vial.

  • In a larger outer vial or jar, pour a small amount (a few mL) of a volatile anti-solvent (e.g., Hexanes, Diethyl Ether, or DCM). The level of the anti-solvent must be below the top of the inner vial.

  • Carefully place the inner vial containing the compound solution inside the larger vial.

  • Seal the outer vial tightly and leave it undisturbed.

  • Crystals should form in the inner vial over the course of 1 to 14 days.

Part 3: Visualization of Workflows

A logical approach is key to efficient crystallization screening. The following diagrams illustrate the decision-making process and a common experimental setup.

Crystallization_Workflow cluster_start Phase 1: Screening cluster_analysis Phase 2: Method Selection cluster_methods Phase 3: Execution cluster_end Phase 4: Outcome Start Start with Impure Solid SolventScreen Protocol 1: Solvent Screening (Hot & Cold Solubility) Start->SolventScreen Analysis Analyze Solubility Data SolventScreen->Analysis SlowCool Insoluble (Cold) Soluble (Hot) --> Protocol 2: Slow Cooling Analysis->SlowCool Ideal Case SlowEvap Soluble (Cold) --> Protocol 3: Slow Evaporation Analysis->SlowEvap High Solubility VaporDiff Slightly Soluble --> Protocol 4: Vapor Diffusion Analysis->VaporDiff Low Solubility / Small Scale Result High-Quality Crystals SlowCool->Result Troubleshoot Troubleshoot (See Table 2) SlowCool->Troubleshoot SlowEvap->Result SlowEvap->Troubleshoot VaporDiff->Result VaporDiff->Troubleshoot

Caption: Decision workflow for selecting an appropriate crystallization technique.

Vapor_Diffusion_Setup cluster_main Vapor Diffusion Apparatus cluster_inner OuterVial Seal Tightly Sealed Cap Vapor Anti-Solvent Vapor (e.g., Hexane) InnerVial Solution of Compound in 'Good' Solvent (e.g., Methanol) Vapor->InnerVial Diffusion AntiSolvent Liquid Anti-Solvent

Caption: Schematic of a liquid-vapor diffusion crystallization setup.

Part 4: Troubleshooting Common Crystallization Issues

Even with careful planning, crystallization can present challenges. The following table provides guidance on overcoming common obstacles.

Table 2: Crystallization Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is too dilute (not saturated).[12]2. Supersaturation not achieved.1. Re-heat the solution and boil off some solvent to increase concentration, then cool again.[12]2. Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal.[12]
"Oiling Out" (Formation of liquid droplets instead of solid)1. Solution is too concentrated.2. Cooling is too rapid.3. The boiling point of the solvent is too close to or above the compound's melting point.[13]4. High level of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and re-cool slowly.[12]2. Ensure a very slow cooling rate.3. Choose a solvent with a lower boiling point.[7]4. Consider a preliminary purification step (e.g., column chromatography).
Formation of Fine Powder or Microcrystals 1. Nucleation is too rapid / too many nucleation sites.2. Solution is supersaturated.3. Cooling is too fast.1. Filter the hot solution to remove any particulate matter that could act as nucleation sites.2. Use a slightly less concentrated solution.3. Slow down the cooling process significantly.
Very Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[12]2. Premature crystallization during a hot filtration step.1. Concentrate the mother liquor by evaporation and cool again to obtain a "second crop" of crystals.2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent clogging and premature crystallization.

Conclusion

The crystallization of this compound is a highly achievable process that relies on the systematic application of fundamental chemical principles. Due to its polar, hydrogen-bonding nature, polar solvents like ethanol and methanol are excellent starting points for developing a robust cooling crystallization protocol. For obtaining superior, diffraction-quality single crystals, vapor diffusion techniques offer unparalleled control. By methodically screening solvents, selecting the appropriate technique, and patiently troubleshooting any issues, researchers can consistently produce this valuable compound in a highly pure and crystalline state, ready for advanced applications in science and medicine.

References

  • Department of Chemistry, University of Calgary. Experiment 4: Crystallization. Available at: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. (2018). Available at: [Link]

  • LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. (2022). Available at: [Link]

  • Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Bristol, School of Chemistry. Crystallisation Techniques. (2006). Available at: [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. (2022). Available at: [Link]

  • Klosin, J. Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. (2015). Available at: [Link]

  • Universität Potsdam. Advice for Crystallization. Available at: [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 4), 434–439. (2016). Available at: [Link]

  • Cameron, A. J., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2516-2548. (2023). Available at: [Link]

  • PubChem. 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office. BICYCLIC CARBOXAMIDES AND METHODS OF USE THEREOF. EP 3781550 B1. Available at: [Link]

  • de Oliveira, G. G., et al. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(10), 1544. (2021). Available at: [Link]

  • Crystal Pharmatech. Crystallization Process Development & Optimization Services. Available at: [Link]

  • LibreTexts Chemistry. 3: Crystallization. (2022). Available at: [Link]

  • Saunders, J., et al. Synthesis and characterization of all four isomers of the muscarinic agonist, 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[7][13]dioxolane]. Journal of Medicinal Chemistry, 31(2), 499-503. (1988). Available at: [Link]

  • Podgorski, D. C., et al. Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega, 9(16), 18369–18378. (2024). Available at: [Link]

  • ResearchGate. How to purify esterification product?. (2016). Available at: [Link]

  • O'Daniel, P. I., et al. Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Abeta-peptide aggregation inhibitors. Organic & Biomolecular Chemistry, 3(15), 2817-23. (2005). Available at: [Link]

  • Ghier, T. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. (2023). Available at: [Link]

Sources

Application Note: Structural Elucidation of 2-Azabicyclo[2.2.2]octane Scaffolds via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 2-Azabicyclo[2.2.2]octane Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists

Executive Summary

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) skeleton is a privileged pharmacophore found in iboga alkaloids, nicotinic acetylcholine receptor (nAChR) ligands, and viral inhibitors. However, its rigid bicyclic architecture presents unique stereochemical challenges. Distinguishing endo and exo isomers requires a nuanced understanding of Karplus relationships and through-space magnetic interactions (NOE). This guide provides a definitive protocol for the complete assignment of these derivatives, moving beyond basic connectivity to unambiguous stereochemical proof.

Structural Anatomy & Nomenclature

Before acquisition, standardizing the numbering system is critical to avoid ambiguity in spectral assignment.

  • Bridgeheads: C1 and C4.

  • Heteroatom: Nitrogen at position 2.[1]

  • Bridges:

    • N-Bridge: C1–N2–C3–C4

    • Ethano Bridge: C1–C7–C8–C4 (or C5–C6 depending on IUPAC priority of substituents).

  • Stereolabels:

    • Exo: Substituents oriented away from the defining bridge (usually the alkene or the nitrogen bridge, context-dependent).

    • Endo: Substituents oriented towards the bridge.

Figure 1: Stereochemical Assignment Logic

Isoquinuclidine_Logic Start Unknown Isomer (2-azabicyclo[2.2.2]octane deriv.) H1_NMR 1H NMR Screening (Identify H1 & H4 Bridgeheads) Start->H1_NMR 1. Solubilize (CDCl3) Coupling J-Coupling Analysis (Vicinal & W-Couplings) H1_NMR->Coupling 2. Measure 3J (H5-H6) NOESY 2D NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY Direct path for quaternary centers Coupling->NOESY 3. Ambiguous J-values? Assignment Definitive Stereochemistry (Exo vs. Endo) Coupling->Assignment 5. Karplus Confirmation NOESY->Assignment 4. Map H-Bridgehead correlations

Caption: Workflow for distinguishing stereoisomers in rigid bicyclic amine systems.

Experimental Protocols

Protocol A: Sample Preparation

The rigidity of the isoquinuclidine core often leads to sharp signals, but nitrogen inversion or salt formation can cause broadening.

  • Solvent Selection:

    • Standard:

      
       (99.8% D) is preferred for resolution.
      
    • For Salts (HCl/TFA): Use

      
       or 
      
      
      
      . Note: Protonation of N2 significantly deshields H1 and H3.
    • Trace Acid: If line broadening occurs due to N-inversion, add a trace of

      
       (solid) to the tube to ensure the free base, or 1 equivalent of TFA to lock the protonated form.
      
  • Concentration: 5–10 mg in 600 µL solvent is optimal for 2D acquisition on >400 MHz instruments.

Protocol B: Acquisition Parameters

Standard parameters often miss long-range couplings characteristic of this scaffold.

  • 1H NMR: Acquire with high digital resolution (at least 64k points) to resolve small

    
    -couplings (
    
    
    
    Hz).
  • COSY: Use a magnitude-mode COSY with a small spectral window to resolve the aliphatic bridge region.

  • NOESY (Critical):

    • Mixing Time (

      
      ):  Set to 400–600 ms .
      
    • Reasoning: These molecules are small (MW < 300), placing them in the extreme narrowing limit (

      
      ). NOEs will be positive but can be weak. If NOE is null, switch to ROESY  (mixing time 200–300 ms).
      

Data Analysis & Characterization

Characteristic Chemical Shifts

The nitrogen atom induces significant polarization.

Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
H-1 (Bridgehead) 2.8 – 3.5Broad Singlet / MultipletDeshielded by adjacent N2.
H-3 (Methylene) 2.6 – 3.2AB System / DoubletDiastereotopic protons often distinct.
H-4 (Bridgehead) 1.6 – 2.2Broad SingletShielded relative to H-1.
H-5/H-6 (Bridge) 1.4 – 2.0Complex MultipletHighly dependent on substituents.
Vinyl (if present) 6.2 – 6.6Doublet of DoubletsCommon in Diels-Alder adducts.
Coupling Constants ( Values)

The rigid cage structure enforces specific dihedral angles, making the Karplus equation a powerful tool.

  • Vicinal Coupling (

    
    ): 
    
    • Cis-vicinal (e.g., H5n-H6n): Typically 7–10 Hz (Dihedral angle

      
      ).
      
    • Trans-vicinal (e.g., H5n-H6x): Typically 2–5 Hz (Dihedral angle

      
      ).
      
  • Long-Range Coupling (

    
    ): 
    
    • W-Planar Coupling: Often observed across the bridge (e.g., H-exo to H-exo 1,3-relationship) with values of 1.0–2.5 Hz . This is a hallmark of the rigid bicyclic [2.2.2] system.

Stereochemical Assignment Strategy (The "Golden Rule")

When synthesizing these via Hetero-Diels-Alder (HDA) reactions, determining if a substituent is endo or exo is the primary objective.

The NOE Interaction Map:

  • Endo-Substituent: The proton on the chiral center is Exo.

    • Key NOE: Strong correlation between H-Exo (substituent C) and H-7/H-8 (Ethano bridge) .

  • Exo-Substituent: The proton on the chiral center is Endo.

    • Key NOE: Strong correlation between H-Endo (substituent C) and Vinyl protons (if alkene bridge exists) or H-3 .

Figure 2: NOE Connectivity Diagram

NOE_Map H_Bridgehead H1/H4 (Bridgehead) H_Vinyl H-Vinyl (Bridge A) H_Ethano H-Ethano (Bridge B) H_Endo H-Endo (Probe) H_Endo->H_Bridgehead Weak/Med H_Endo->H_Vinyl Strong H_Exo H-Exo (Probe) H_Exo->H_Bridgehead Weak/Med H_Exo->H_Ethano Strong

Caption: Spatial correlations (NOE) distinguishing Endo vs. Exo protons in the 2-azabicyclo[2.2.2]octane cage.

Troubleshooting & Anomalies

  • Missing Signals (Exchange Broadening):

    • Issue: Signals for H1 or H3 disappear or broaden significantly.

    • Cause: Intermediate rate of nitrogen inversion or carbamate rotation (if N-Boc/Cbz protected).

    • Solution: Run Variable Temperature (VT) NMR. Heating to 50°C in

      
       usually coalesces the rotamers into sharp signals.
      
  • Ambiguous COSY Cross-peaks:

    • Issue: The "cage" protons (H5, H6, H7, H8) overlap heavily.

    • Solution: Use 1D TOCSY . Selectively irradiate the distinct Bridgehead (H4) or Vinyl protons. The magnetization will transfer through the spin system, revealing the hidden multiplet structures of the bridge protons.

References

  • Synthesis and NMR of Isoquinuclidines

    • Takenaka, N., et al. "The first catalytic enantioselective Diels–Alder reactions of 1,2-dihydropyridine..." Tetrahedron (2002).
    • 2[1][3][4][5][6][7][8]

  • Stereochemical Assignment via NOE

    • Lirias, K. "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides..." Journal of Medicinal Chemistry (2014).
    • 9[5][6]

  • General Coupling Constants in Rigid Bicyclics

    • Reich, H. J. "NMR Spectroscopy – 1H NMR Chemical Shifts & Coupling." University of Wisconsin-Madison.[10]

    • 10[6]

  • Hetero-Diels-Alder Methodology

    • Walsh Medical Media. "Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition."
    • 3[1][3][4][5][6][8][11]

Sources

Application Note: Scale-Up Synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide (Isoquinuclidone-1-carboxamide), represents a critical "conformationally restricted" scaffold in medicinal chemistry.[1] It serves as a rigid bioisostere for peptide turns and a core pharmacophore in GPCR ligands (e.g., 5-HT3 antagonists) and protease inhibitors.

While laboratory-scale syntheses often rely on complex Diels-Alder cycloadditions using unstable dihydropyridines, this protocol outlines a robust, scalable process suitable for kilogram-scale production.[1] The strategy pivots away from cryogenic lithiations or high-pressure Diels-Alder reactions, favoring a reductive amination-cyclization cascade starting from stable cyclohexane precursors.[1] This approach maximizes atom economy, safety, and reproducibility in a GMP-compliant environment.[1]

Retrosynthetic Analysis & Process Design

The synthesis is designed around the construction of the isoquinuclidone core via an intramolecular amidation (lactamization). The critical logic dictates that the bridgehead functionality (C1) must be established prior to cyclization to avoid difficult C-H functionalization at the bridgehead position later.

Mechanistic Pathway (DOT Visualization)

SynthesisRoute SM Diethyl 4-oxocyclohexane- 1,1-dicarboxylate (Starting Material) Inter1 Amino-Diester Intermediate (In situ) SM->Inter1 Step 1: Reductive Amination (H2, Ru/C, NH3/MeOH) Inter2 Ethyl 3-oxo-2-azabicyclo [2.2.2]octane-1-carboxylate (Isolated Solid) Inter1->Inter2 Step 2: Thermal Cyclization (Lactamization, -EtOH) Product 3-Oxo-2-azabicyclo [2.2.2]octane-1-carboxamide (Target API) Inter2->Product Step 3: Ammonolysis (NH3/MeOH, Pressure)

Caption: Figure 1. Streamlined synthetic route utilizing a reductive cyclization strategy to access the bicyclic core.

Detailed Process Protocol

Phase 1: Reductive Amination & Cyclization (The "One-Pot" Approach)

Objective: Convert diethyl 4-oxocyclohexane-1,1-dicarboxylate to the bicyclic lactam ester. Scale: 100 g Input Reaction Type: Heterogeneous Catalytic Hydrogenation / Thermal Condensation[1]

Materials & Reagents
ReagentCASEq.[2][3][4]AmountRole
Diethyl 4-oxocyclohexane-1,1-dicarboxylate14187-56-51.0100.0 gStarting Material
Ammonia (7M in MeOH)7664-41-75.0~290 mLAmine Source
Ruthenium on Carbon (5 wt%, wet)7440-18-85 wt%5.0 gCatalyst
Methanol (Anhydrous)67-56-1Solvent500 mLSolvent
Experimental Procedure
  • Reactor Loading: In a 1L Hastelloy high-pressure reactor, charge the Diethyl 4-oxocyclohexane-1,1-dicarboxylate and Methanol .

  • Catalyst Addition: Add the Ru/C catalyst as a slurry in methanol. Safety Note: Ru/C is pyrophoric when dry. Keep wet.

  • Ammonia Charge: Seal the reactor and charge the Ammonia/MeOH solution via a pump.

  • Hydrogenation (Step 1):

    • Purge with N2 (3x) and H2 (3x).

    • Pressurize to 30 bar (435 psi) H2.

    • Heat to 80°C with stirring (800 rpm).

    • Mechanism:[1][5][6][7] The ketone is converted to the imine, which is rapidly reduced to the amine. The cis-isomer (amine relative to ester) is required for cyclization. Ru/C at elevated pressure favors the cis isomer.

  • Thermal Cyclization (Step 2):

    • After H2 uptake ceases (approx. 4-6 h), vent H2 to 5 bar.

    • Increase temperature to 140°C (internal pressure will rise due to MeOH vapor; ensure reactor rating >40 bar). Hold for 12 hours.

    • Rationale: This thermal soak drives the intramolecular attack of the amine on the cis-ester group, forming the lactam and releasing ethanol.

  • Workup:

    • Cool to 25°C. Vent carefully.

    • Filter the catalyst through a spark-proof filter (Celite pad).

    • Concentrate the filtrate under reduced pressure to a semi-solid residue.

  • Purification (Crystallization):

    • Triturate the residue with Ethyl Acetate/Heptane (1:2) .

    • Filter the white solid.

    • Yield Target: 65-75% (Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate).

Phase 2: Ammonolysis to Carboxamide[1]

Objective: Convert the bridgehead ester to the primary amide. Scale: 50 g (from Phase 1)

Materials & Reagents
ReagentEq.AmountRole
Bicyclic Ester Intermediate1.050.0 gSubstrate
Ammonia (Liquid/Gas)Excess-Reagent
MethanolSolvent250 mLSolvent
Sodium Methoxide (25% in MeOH)0.15.0 mLCatalyst
Experimental Procedure
  • Dissolution: Dissolve the Bicyclic Ester in Methanol in a pressure vessel (autoclave).

  • Catalysis: Add catalytic Sodium Methoxide . Note: Base catalysis accelerates the amide formation and prevents reversibility.

  • Reaction:

    • Cool to 0°C. Saturate with Ammonia gas until pressure reaches 2-3 bar.

    • Seal and heat to 60°C for 24 hours.

  • Isolation:

    • Cool to RT and vent ammonia (into a scrubber).

    • Concentrate the mixture to ~30% volume.

    • Cool to 0-5°C to induce precipitation.[1]

    • Filter the white crystalline solid. Wash with cold methanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

    • Final Yield: >85%.

    • Purity: >98% (HPLC).

Process Workflow & Controls

Workflow cluster_0 Phase 1: Synthesis of Core cluster_1 Phase 2: Functionalization Step1 Reactor Charge: Ketone Diester + Ru/C + NH3 Step2 Hydrogenation (30 bar H2, 80°C) Step1->Step2 Step3 Thermal Soak (140°C, 12h) Step2->Step3 Step4 Filtration & Concentration Step3->Step4 Step5 Crystallization (EtOAc/Heptane) Step4->Step5 Step6 Ammonolysis (NH3, NaOMe, 60°C) Step5->Step6 Step7 Precipitation & Filtration Step6->Step7 Step8 Final Drying Step7->Step8

Caption: Figure 2. Unit operation workflow for the two-stage manufacturing process.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationFailure ModeCorrective Action
H2 Pressure (Step 1) 30 ± 2 barLow conversion of ketoneIncrease pressure; ensure agitation >800 rpm for gas-liquid mass transfer.
Cis/Trans Ratio >4:1 (in situ)Low yield of cyclized productUse Ru/C (favors cis); avoid Pd/C if trans isomer dominates.
Water Content <0.5%Hydrolysis of ester to acidUse anhydrous MeOH; dry starting material.
Ammonolysis pH Basic (>10)Slow reaction rateEnsure NaOMe is active; re-charge NH3 gas.
Analytical Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Retention Time: Carboxamide elutes early (polar); Ester intermediate elutes later.

Safety & Hazard Analysis

  • High-Pressure Hydrogenation:

    • Risk: Explosion/Fire.

    • Control: Use rated ASME pressure vessels; burst disks; grounding to prevent static discharge during catalyst loading.

  • Ammonia Handling:

    • Risk: Toxic inhalation; chemical burns.

    • Control: Closed-loop charging system; full-face respirator availability; dedicated scrubber for venting.[1]

  • Exotherm:

    • Risk: The hydrogenation is exothermic.

    • Control: Controlled H2 dosing; active jacket cooling loop.

References

  • Synthesis of 2-azabicyclo[2.2.

    • Source: ResearchGate.[8] "Streamlined synthesis of 3-azabicyclo[2.2.2]oct-3-one hydrochloride: enhanced and simplified approach." (Analogous chemistry for the 3-aza system, adapted here for 2-aza).

  • Cis/Trans Isomerization in 4-aminocyclohexanecarboxylates

    • Source: Google Patents. "Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids.
  • Diels-Alder Routes to Isoquinuclidines (Alternative Background)

    • Source: NIH/PubMed. "Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes."
  • Commercial Availability of Precursor (Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate)

    • Source: ChemicalBook/Sigma.

Sources

Troubleshooting & Optimization

Technical Support Center: Isoquinuclidine Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Azabicyclo[2.2.2]octane Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold—a core motif in Iboga alkaloids (e.g., catharanthine) and antiviral agents (e.g., oseltamivir)—is presenting stereochemical hurdles.

The primary route to this scaffold is the Diels-Alder (DA) cycloaddition of 1,2-dihydropyridines.[1] While powerful, this reaction is notoriously sensitive to electronic and steric perturbations, often resulting in inseparable endo/exo mixtures or poor enantiomeric excess (ee).

This guide bypasses generic advice. We focus on causality-driven troubleshooting to isolate whether your stereochemical loss stems from the catalyst, the substrate conformation, or the reaction thermodynamics.

Diagnostic Triage: Identify Your Failure Mode

Before altering conditions, determine the specific nature of your stereoselectivity failure using this logic flow.

StereoselectivityTriage Start START: Stereoselectivity Issue CheckNMR 1. Analyze Crude 1H NMR Start->CheckNMR EndoExo Issue: Poor Endo/Exo Ratio CheckNMR->EndoExo Multiple sets of peaks LowEE Issue: Low Enantiomeric Excess (ee) CheckNMR->LowEE Single diastereomer, low optical rotation Coupling Check Bridgehead Coupling (J) EndoExo->Coupling Thermodynamic Likely Thermodynamic Equilibration Action: Lower Temp / Shorten Time Coupling->Thermodynamic Exo increasing over time Steric Likely Steric Clash Action: Change N-Protecting Group Coupling->Steric Ratio constant over time Background Run 'No Catalyst' Control LowEE->Background RacemicFast Background Rxn is Fast Action: Lower Temp / Increase Cat. Loading Background->RacemicFast Product forms w/o catalyst RacemicSlow Background Rxn is Slow Action: Check Match/Mismatch or Cat. Poisoning Background->RacemicSlow No product w/o catalyst

Figure 1: Diagnostic logic tree for isolating the root cause of stereochemical erosion in Diels-Alder cycloadditions.

Technical Modules: Troubleshooting & Protocols

Module A: The Endo/Exo Ratio Flip

The Issue: The Diels-Alder reaction typically favors the endo adduct (kinetic product) due to secondary orbital interactions.[2] However, 1,2-dihydropyridines are sterically demanding dienes. Bulky N-protecting groups (PG) can destabilize the endo transition state, leading to exo products or mixtures.

Q: My endo:exo ratio is eroding (e.g., from 10:1 to 3:1). How do I fix this?

A: This is often a competition between Secondary Orbital Interactions (SOI) and Steric Repulsion .

  • Check the N-Protecting Group (PG):

    • Cbz/Moc (Carbamates): generally favor endo due to planar geometry.

    • Tosyl (Sulfonamides): Bulky and tetrahedral. Often shifts preference toward exo or degrades selectivity due to clash with the dienophile's carbonyl group.

  • Lewis Acid Chelation:

    • Use a bidentate Lewis Acid (e.g., TiCl₄, Cu(OTf)₂) that can chelate the dienophile (if it has two binding sites like an oxazolidinone). This "locks" the dienophile geometry, maximizing the endo preference.

    • Self-Validating Check: If adding the Lewis Acid decreases selectivity compared to the thermal reaction, your catalyst might be monodentate or too bulky, forcing the exo approach.

Q: How do I distinguish Endo/Exo by NMR without a crystal structure? A: Use the Bridgehead Coupling Constant (


) .
  • Endo Isomer: The bridgehead proton (H1) and the adjacent proton (H6) are typically cis or gauche with a dihedral angle ~60°.

    
     (often appears as a singlet or broad singlet).
    
  • Exo Isomer: The dihedral angle is closer to 0° or 90° depending on ring twist, but typically shows a distinct coupling pattern (

    
    ) or a clearer doublet.
    
  • Validation: Run a NOESY experiment. The endo isomer will show NOE correlations between the olefinic protons and the dienophile substituents.

Module B: Enantioselectivity & Catalyst "Match/Mismatch"

The Issue: You are using a chiral catalyst (e.g., MacMillan organocatalyst or Cu-Bisoxazoline), but the ee is low (<50%).

Q: Why is my chiral catalyst failing? A: The 1,2-dihydropyridine is not a flat diene; it has a puckered conformation. If the dihydropyridine is generated from a chiral precursor or has existing stereocenters, you may be experiencing a Mismatch Effect .

Troubleshooting Protocol:

  • The "Background" Test: Run the reaction without the chiral catalyst at the same temperature.

    • Result A (High Conversion): The background thermal reaction is too fast. The racemic pathway is outcompeting the catalytic pathway. Fix: Lower temperature to -78°C or -40°C.

    • Result B (No Reaction): The catalyst is active but non-selective. Fix: The catalyst pocket is too loose. Switch from a "flat" ligand (e.g., simple Box) to a "walled" ligand (e.g., PyBox or Ph-Box) to impose stricter steric confinement.

Data Summary: Catalyst Performance on Isoquinuclidine Synthesis

Catalyst SystemTypical SubstrateMajor IsomerTypical eeNotes
Ti-TADDOLate N-Cbz-1,2-DHP + Acryloyl-oxazolidinoneEndo90-99%Excellent for oxazolidinone dienophiles; requires low temp (-20°C).
Cu(II)-Bisoxazoline N-Ts-1,2-DHP + AcrylatesEndo80-95%Sensitive to moisture; Counter-ion effect (SbF6 > OTf).
MacMillan (Gen 1) N-Boc-1,2-DHP + AcroleinEndo85-93%Organocatalytic; avoids metal waste; requires acid co-catalyst (TFA).
Thermal (No Cat) N-Cbz-1,2-DHP + MaleimideEndo0% (Rac)Very fast reaction; difficult to control enantioselectivity.
Module C: Dihydropyridine Instability

The Issue: 1,2-Dihydropyridines (DHPs) are unstable intermediates. They oxidize back to pyridines or polymerize (disproportionation) upon isolation, leading to "missing mass" and low yields.

Q: My diene decomposes on the silica column. How do I purify it? A: Do not purify it. The most robust protocol involves the in situ generation of the DHP followed immediately by the Diels-Alder reaction (One-Pot Protocol).

Experimental Protocol: One-Pot Asymmetric Synthesis

Method adapted from Matsuyama et al. and Hsung et al.

Reagents:

  • Pyridine derivative (Start)

  • Phenyl chloroformate (Activating agent)

  • NaBH₄ (Reducing agent)

  • Chiral Dienophile (e.g., 3-acryloyl-2-oxazolidinone)[1]

  • Lewis Acid (TiCl₂-TADDOLate)[1]

Step-by-Step Workflow:

  • Activation (Formation of N-Acylpyridinium salt):

    • Dissolve pyridine (1.0 equiv) in dry MeOH at 0°C.

    • Add Phenyl chloroformate (1.1 equiv) dropwise. Stir 15 min. Solution turns yellow (formation of pyridinium salt).

  • Reduction (Generation of 1,2-DHP):

    • Cool to -78°C.[3]

    • Add NaBH₄ (1.2 equiv) dissolved in MeOH slowly.

    • Critical Check: Monitor by TLC.[3] The polar salt spot should disappear, replaced by a less polar UV-active spot (the DHP).

    • Quench with water, extract quickly with cold ether. Keep cold. Dry over Na₂SO₄.

  • Cycloaddition:

    • Concentrate the ether layer gently (do not heat >30°C).

    • Redissolve the crude DHP in DCM/Toluene.

    • Add the Chiral Lewis Acid complex (pre-formed: Ti(OiPr)₄ + TADDOL ligand + molecular sieves).

    • Add the Dienophile (0.8 equiv relative to DHP).

    • Stir at -20°C for 24-48h.

  • Workup:

    • Filter through a celite pad to remove Titanium salts.

    • Purify via flash chromatography (neutralized silica, 1% Et₃N) to isolate the isoquinuclidine.

SynthesisWorkflow cluster_instability Critical Instability Zone Pyridine Pyridine (Stable) Salt N-Acyl Pyridinium (Reactive Salt) Pyridine->Salt + ClCO2Ph DHP 1,2-Dihydropyridine (Unstable Diene) Salt->DHP + NaBH4 (-78°C) Isoquin Isoquinuclidine (Chiral Product) DHP->Isoquin + Dienophile + Chiral Cat.

Figure 2: Reaction pathway highlighting the instability zone where the intermediate must be handled rapidly and at low temperature.

References

  • Matsuyama, H., et al. "Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid."[1] Heterocycles, 2012.

  • Fang, L-C., & Hsung, R. P. "Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes."[4] Organic Letters, 2014.[4]

  • National Institutes of Health (PMC). "Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction." PMC, 2011.

  • BenchChem. "Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol." BenchChem Application Notes, 2025.

Disclaimer: These protocols involve hazardous chemicals (chloroformates, hydrides). Always perform a risk assessment before experimentation.

Sources

Purification of polar bicyclic amides via flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Separation Science Help Desk Ticket Subject: Purification of Polar Bicyclic Amides via Flash Chromatography Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Sticky" Nature of Bicyclic Amides

Welcome to the help desk. You are likely here because your bicyclic amide (e.g., quinazolinone, isoquinolinone, or fused lactam) is behaving poorly on standard silica. These scaffolds present a dual challenge:

  • High Polarity: The amide functionality acts as a strong hydrogen bond acceptor (and donor, if N-H is present), leading to aggressive adsorption to acidic silanols on the silica surface.

  • Rigidity & Solubility: The fused ring system often reduces solubility in standard non-polar mobile phases (Hexane/Heptane), forcing the use of stronger solvents that can compromise resolution.

Below is your troubleshooting guide, structured to isolate variables from mobile phase chemistry to solid-phase mechanics.

Module 1: Mobile Phase Optimization

Q: Why is my compound "streaking" or "tailing" across the column?

A: Uncontrolled Hydrogen Bonding. Standard silica gel is acidic (approx. pH 5.[1]0) due to free surface silanols (Si-OH). Polar amides hydrogen bond with these silanols. As the compound travels down the column, some molecules stick harder than others, creating a "tail" rather than a tight band.

The Fix: Passivate the Surface You must introduce a competitive agent to block these interactions.

  • For Basic/Neutral Amides: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase. The base preferentially binds to the silanols, allowing your amide to elute as a symmetrical peak [1].

  • For Acidic Amides (e.g., containing free -COOH): Add 0.5% Acetic Acid . This keeps the acid protonated, preventing ionic interaction with the silica.[2]

Q: I'm using DCM/MeOH, but my compound elutes all at once or not at all. Why?

A: You hit the "Polarity Cliff." Dichloromethane (DCM) and Methanol (MeOH) are the standard for polar compounds, but they are dangerous for separation efficiency. Methanol is extremely polar; a jump from 2% to 5% MeOH can increase solvent strength disproportionately, causing your compound to flush out immediately (loss of resolution) [2].

The Fix: Alternative Solvent Systems Consider these milder, more controllable alternatives:

Solvent SystemApplication NoteGreen Chemistry Score
DCM / MeOH Traditional. High solubility but difficult to control gradient shallowly.Low (Chlorinated)
EtOAc / EtOH (3:1) "Green" alternative. Ethanol is a gentler displacer than MeOH.High
DCM / Acetone Acetone is less protic than MeOH; good for compounds that don't need H-bond disruption to elute.Medium

Module 2: Stationary Phase Selection

Q: Standard silica isn't working. Do I need C18?

A: Not necessarily. Try Amine-Functionalized Silica first. If your bicyclic amide contains a basic nitrogen (common in drug discovery), standard silica is often the wrong tool.

  • Amine Silica (NH2): The surface is bonded with propyl-amine groups. This creates a basic surface that repels basic impurities and prevents the H-bonding "stickiness" of amides. It allows you to use simple Hexane/Ethyl Acetate gradients instead of messy DCM/MeOH/TEA mixtures [3].

  • C18 (Reverse Phase): Use this only if your compound is so polar it requires water to dissolve, or if you are separating it from highly non-polar grease/oils.

Decision Logic for Column Selection

ColumnSelection Figure 1: Stationary Phase Decision Tree for Polar Amides Start Compound Solubility? SolubleOrg Soluble in DCM/EtOAc Start->SolubleOrg SolubleAq Soluble in Water/MeOH Start->SolubleAq CheckBasic Contains Basic N? SolubleOrg->CheckBasic C18 Reverse Phase (C18) (High Polarity) SolubleAq->C18 Yes Yes CheckBasic->Yes No No CheckBasic->No StdSilica Standard Silica (Use Modifiers) AmineSilica Amine (NH2) Silica (Best Resolution) Yes->AmineSilica No->StdSilica

Module 3: Sample Loading Protocols

Q: My peaks are broad and fronting. I dissolved my sample in minimal DCM.

A: The "Solvent Effect" is destroying your chromatography. Even a small amount of strong solvent (like DCM or MeOH) used to load the sample can act as a "transport mechanism," carrying your compound down the column faster than the initial gradient intended. This causes band broadening.[3]

The Fix: Dry Loading (Solid Load) For polar bicyclic amides, dry loading is the gold standard. It eliminates solvent incompatibility issues [4].

Protocol: Preparation of Dry Load Cartridge

  • Dissolve: Dissolve your crude mixture in the minimum amount of a volatile solvent (DCM, Acetone, or MeOH).

  • Adsorb: Add a solid support (Silica gel or Celite 545). Ratio: 1 part crude to 3 parts support (by weight).

  • Evaporate: Rotovap the slurry until it is a free-flowing powder. Note: If it is sticky, you added too much crude or not enough support.

  • Pack: Pour the powder into a pre-column cartridge (solid load cartridge) or directly onto the top of the column piston.

Workflow Visualization

DryLoad Figure 2: Dry Loading Workflow for Polar Compounds Step1 1. Dissolve Crude (Volatile Solvent) Step2 2. Add Sorbent (Silica/Celite 1:3 ratio) Step1->Step2 Step3 3. Evaporate (Rotovap to Powder) Step2->Step3 Step4 4. Load Cartridge (Install on Flash System) Step3->Step4

Module 4: Troubleshooting FAQ

Q: My compound precipitated on the column (pressure spike). What now?

  • Cause: You likely used a gradient starting with 100% Hexane or very low polarity, and your bicyclic amide is insoluble in non-polar solvents.

  • Fix: "Inject" a pulse of strong solvent (pure EtOAc or 10% MeOH/DCM) to redissolve the blockage, then restart with a higher polarity starting point (e.g., start at 20% EtOAc).

Q: I can't see my compound on the UV monitor.

  • Cause: Many bicyclic amides have poor UV absorbance if they lack conjugation. Or, the solvent (DCM) absorbs UV at low wavelengths (cutoff ~230 nm), masking the compound.

  • Fix: Switch to ELSD (Evaporative Light Scattering Detection) if available, or monitor UV at 254 nm and 280 nm. Avoid DCM if monitoring <240 nm.

Q: I purified it, but the NMR shows grease.

  • Cause: Polar fractions often strip "column bleed" or plasticizers from the system.

  • Fix: Do not collect the "solvent front" or the wash phase at the very end of the run. Perform a final cleanup by triturating your solid with cold ether/pentane.

References

  • Biotage. (2023).[4][5] How does an alkaline pH affect normal-phase flash chromatography separations? Retrieved from

  • Teledyne ISCO. (2023). RediSep Rf Gold Amine Columns: Purification of polar compounds without chlorinated solvents.[6] Retrieved from

  • University of Rochester. (2025). Tips for Flash Column Chromatography & Troubleshooting. Retrieved from

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Dry Loading vs Liquid Loading. Retrieved from

Sources

Technical Support Center: Solubility Enhancement of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2AZA-222 Status: Active Classification: Physicochemical Optimization / Assay Development Lead Scientist: Senior Application Scientist, Formulation Chemistry

Diagnostic Framework: Why is this molecule difficult?

Before attempting solubilization, it is critical to diagnose the type of insolubility you are facing. 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide presents a classic "Brick Dust" profile.

Physicochemical Profile
PropertyValue (Approx.)Implication
LogP -0.66 (Hydrophilic)The molecule is not lipophilic ("Grease Ball"). It prefers water over octanol.
Structure Rigid Bicyclic CageHigh structural rigidity reduces entropic freedom.
Functional Groups Amide + LactamStrong intermolecular Hydrogen Bonding (H-bond) potential.
Solubility Phenotype Crystal-Limited The molecule loves water (low LogP), but it loves itself more. The crystal lattice energy is too high for water to break alone.

The Core Problem: You are likely observing that the compound does not dissolve in water despite being polar, or it precipitates rapidly from stock solutions. This is driven by high melting point and stable crystal packing, not hydrophobicity.

Troubleshooting Guides (Step-by-Step)

Module A: Solvent Selection (The "Quick Fix" for Assays)

Use this module if you need to prepare a liquid stock for biological assays (IC50, cell culture).

Issue: "My compound precipitates when I dilute my DMSO stock into aqueous buffer."

The Solution: You must disrupt the intermolecular H-bonds using a Cosolvent System rather than a surfactant. Surfactants (like Tween 80) are less effective for "Brick Dust" molecules than for lipophilic ones.

Recommended Protocol: The "Polar Spike" Method
  • Primary Stock: Dissolve compound in 100% DMSO or DMA (Dimethylacetamide) .

    • Target Conc: 10–50 mM.

    • Note: Sonicate for 5 minutes. The lactam ring is stable, but avoid heating >60°C to prevent amide hydrolysis.

  • Intermediate Dilution (Critical Step): Do not go directly to water. Create a "Bridge Solvent."

    • Mix Stock 1:1 with PEG 400 or Propylene Glycol .

  • Final Dilution: Slowly add the (DMSO/PEG) mix to your buffer while vortexing.

Visual Decision Tree: Solvent Selection

SolventSelection Start Select Solvent Strategy CheckMP Is Melting Point > 200°C? Start->CheckMP CheckLogP Is LogP > 3? CheckMP->CheckLogP No Cosolvent Strategy: Cosolvents (DMSO + PEG400) CheckMP->Cosolvent Yes (Brick Dust) Surfactant Strategy: Surfactants (Tween/Lipids) CheckLogP->Surfactant Yes (Grease Ball) pH Strategy: pH Adjustment CheckLogP->pH No (Ionizable?) UserPath 3-Oxo-2-aza... (High MP, Low LogP) UserPath->Cosolvent Recommended

Figure 1: Decision tree for selecting the correct solubilization strategy based on physicochemical properties.

Module B: Solid-State Modification (The "Development" Approach)

Use this module if you are developing a formulation (oral delivery, animal studies) and need high loading.

Issue: "I cannot get high enough concentrations for animal dosing (>10 mg/kg) without using toxic levels of DMSO."

The Solution: Create an Amorphous Solid Dispersion (ASD) .[1][2][3][4] By trapping the molecule in a polymer matrix, you prevent it from forming its stable crystal lattice, effectively "freezing" it in a high-energy, soluble state.

Protocol: Solvent Evaporation ASD

Materials:

  • API: this compound[5][6][7]

  • Polymer: PVP K30 (Polyvinylpyrrolidone) or HPMC-AS (for enteric protection).

  • Solvent: Methanol or Ethanol:DCM (1:1).

Step-by-Step:

  • Dissolution: Dissolve API and Polymer in the solvent at a 1:3 ratio (w/w).

    • Example: 100 mg API + 300 mg PVP K30 in 10 mL Methanol.

    • Check: Solution must be perfectly clear.

  • Evaporation: Remove solvent rapidly.

    • Lab Scale: Rotary evaporator at 40°C under vacuum.

    • Result: You will get a glassy foam or film.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Milling: Gently crush the foam into a fine powder.

  • Reconstitution: This powder will now dissolve rapidly in water because the lattice energy barrier is removed.

Workflow Visualization: ASD Generation

ASD_Workflow Step1 1. Dissolve API + Polymer (1:3) in Methanol Step2 2. Rotary Evaporation (Rapid Solvent Removal) Step1->Step2 Step3 3. Formation of Amorphous Glassy Foam Step2->Step3 Step4 4. Pulverize to Powder Step3->Step4 Mech Mechanism: Polymer chains physically block crystal lattice formation Step3->Mech Step5 5. Dissolve in Aqueous Media Step4->Step5

Figure 2: Workflow for generating Amorphous Solid Dispersions (ASD) to overcome crystal lattice energy.

Frequently Asked Questions (FAQs)

Q1: Can I use acid/base to dissolve this? A: Proceed with caution. While the amide nitrogen is technically protonatable, the pKa is likely very low (< 0) or very high (> 15) for deprotonation.

  • Risk: Strong acid/base exposure at elevated temperatures may hydrolyze the lactam ring (opening the bicycle) or the carboxamide (converting to carboxylic acid).

  • Recommendation: Stick to neutral cosolvents (DMSO/PEG) unless you have confirmed stability via HPLC.

Q2: My sample turned yellow after dissolving in DMSO. Is it degraded? A: Not necessarily. Amides can form charge-transfer complexes with DMSO impurities or trace metals, leading to yellowing.

  • Test: Run an LC-MS.[5] If the molecular weight peak (M+H) is intact and no new peaks appear, it is a solvatochromic effect. If new peaks appear +18 mass units (water addition), you have hydrolyzed the lactam.

Q3: Can I autoclave the aqueous solution? A: No. Bicyclic lactams are strained rings. The high energy of the ring strain combined with high heat (121°C) and water (steam) will likely drive hydrolysis.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

References

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

    • Context: Establishes the "Brick Dust" vs.
  • Jermain, S. V., et al. (2018). Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability, Stability, Regulatory Considerations and Marketed Products. International Journal of Pharmaceutics. Link

    • Context: Authoritative review on using PVP/HPMC to stabilize amorphous forms of rigid molecules.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Context: Foundational text on Rule of 5, explaining why H-bond donors/acceptors in rigid structures reduce solubility.
  • PubChem Compound Summary. (2024). This compound.[5][6][7] National Center for Biotechnology Information. Link

    • Context: Source of physicochemical d

Sources

Preventing hydrolysis of carboxamide group in bicyclic systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Carboxamide Groups in Bicyclic Systems Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Status: Active Support

Introduction: The Stability Paradox

Welcome to the Bicyclic Amide Stability Hub. You are likely here because a robust functional group—the carboxamide—is degrading unexpectedly during your synthesis or stability profiling.

In standard aliphatic systems, amides are kinetically stable (half-life ~hundreds of years at pH 7). However, when attached to bicyclic heterocycles (e.g., quinolines, indoles, benzimidazoles), this stability can plummet. Electronic activation by the ring system and "ground-state destabilization" caused by steric twist often accelerate hydrolysis by orders of magnitude.

This guide provides the diagnostic logic, synthetic workarounds, and structural design principles to arrest this degradation.

Module 1: Diagnostic Triage – Why is my Amide Hydrolyzing?

Q1: My amide degrades during acidic deprotection (e.g., Boc removal). Why?

The "Activated Electrophile" Effect: In bicyclic heteroaromatics containing basic nitrogens (like quinazoline or isoquinoline), acidic conditions do more than just protonate the amide oxygen. They protonate the ring nitrogen first.

  • Mechanism: Protonation of the ring nitrogen turns the heterocycle into a powerful electron-withdrawing group (EWG).

  • Result: This pulls electron density away from the exocyclic amide carbonyl, making the carbon highly electrophilic and susceptible to attack by even weak nucleophiles like water.

Q2: I added steric bulk to protect the amide, but hydrolysis increased. How is that possible?

The "Twisted Amide" Trap: Classically, steric hindrance protects amides. However, if you place a substituent that forces the amide bond to rotate out of the plane of the aromatic ring, you break the


 resonance stabilization.
  • Consequence: A non-planar amide loses its double-bond character. The C-N bond lengthens, and the carbonyl becomes ketone-like—highly reactive toward hydrolysis. This is known as ground-state destabilization.

Visualizing the Failure Mode

The following diagram illustrates the difference between a stable conjugated amide and one activated by ring protonation or steric twist.

Caption: Comparison of stable resonance-locked amides vs. amides destabilized by bicyclic electronic effects or steric twisting.

Module 2: Synthetic Troubleshooting – How do I stop it?

Scenario A: Acidic Deprotection (Boc/tBu removal)

Issue: Using TFA/DCM or HCl/Dioxane leads to acid formation. Solution: Switch to Anhydrous Scavenging .

  • Reagent: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine.

  • Why: This cleaves Boc groups under mild conditions without generating free hydronium ions (

    
    ), removing the nucleophile (water) from the equation entirely.
    
Scenario B: Aqueous Workup

Issue: Product hydrolyzes in the separatory funnel. Solution: The "Cold-Buffer" Protocol.

  • Temperature: All aqueous buffers must be pre-chilled to 0°C. Hydrolysis rates drop ~2-3x for every 10°C decrease.

  • pH Control: Avoid strong bases (NaOH) or strong acids.[1] Use Phosphate Buffer (pH 6-7) to neutralize.

Comparative Reagent Risk Table
OperationHigh Risk Reagents (Avoid)Low Risk Alternatives (Recommended)Technical Rationale
Boc Removal 50% TFA/Water, 4M HCl/H2OTMSOTf/DCM or HCl/Dioxane (Dry)Eliminates water; prevents nucleophilic attack.
Quench 1M NaOH or 1M HClSat. NH4Cl or Phosphate Buffer (pH 7)Minimizes

pH; keeps amide in neutral state.
Ester Hydrolysis LiOH/MeOH/H2O (Room Temp)TMSOK (Potassium trimethylsilanolate)Anhydrous nucleophilic cleavage of esters leaves amides intact.

Module 3: Structural Design (MedChem Strategies)

Q3: How do I design a hydrolysis-resistant bicyclic amide?

If you are in the lead optimization phase, use these three design rules:

  • The "Goldilocks" Steric Shield:

    • Strategy: Place a substituent (Cl, Me, F) ortho to the amide.

    • Mechanism:[2][3][4][5][6] Blocks the approach of water to the carbonyl carbon perpendicular to the ring plane.

    • Warning: Do not use groups so large (e.g., t-Butyl) that they twist the amide >30° out of plane (see Module 1).

  • Electronic Deactivation:

    • Strategy: If the bicycle is electron-deficient (e.g., quinoline), add an Electron Donating Group (EDG) like -OMe or -NMe2 to the ring.

    • Mechanism:[2][3][4][5][6][7] Counteracts the electron-withdrawing nature of the ring, restoring electron density to the amide carbonyl.

  • Isoelectronic Replacement:

    • Strategy: Replace the amide with a bioisostere if hydrolysis is unavoidable.

    • Options: 1,2,4-oxadiazole or 1,3,4-oxadiazole rings often mimic the amide bond geometry but are hydrolytically superior.

Module 4: Validated Protocols

SOP-01: Anhydrous Boc-Deprotection for Labile Amides

Standard TFA methods often destroy electron-deficient bicyclic amides. Use this anhydrous protocol.

Reagents:

  • Substrate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 2,6-Lutidine (3.0 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv)

Procedure:

  • Dissolve: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Base: Add 2,6-Lutidine. Cool reaction to 0°C.

  • Activate: Dropwise add TMSOTf.

  • Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by UPLC (avoid aqueous aliquots; quench aliquot in MeOH).

  • Quench: Pour mixture into saturated NaHCO3 (cold) .

  • Extract: Immediately extract with DCM or EtOAc. Do not let sit in the aqueous phase. [8]

  • Dry: Dry over Na2SO4 and concentrate.

Validation Check:

  • If the ratio of Acid:Amide increases >5% during workup, your quench was too warm or too slow.

Workflow Visualization: Decision Tree

TroubleshootingTree Start Amide Hydrolysis Detected Step1 Check Reaction pH Start->Step1 Acidic Acidic Conditions Step1->Acidic Basic Basic Conditions Step1->Basic AcidSol Is water present? Acidic->AcidSol BaseSol Is it Saponification? Basic->BaseSol YesWater Switch to Anhydrous (TMSOTf or HCl/Dioxane) AcidSol->YesWater Yes NoWater Check Workup: Use Cold Buffer Quench AcidSol->NoWater No YesSap Use TMSOK (Anhydrous) or LiOH @ 0°C BaseSol->YesSap Yes

Caption: Decision matrix for selecting the correct remediation strategy based on reaction conditions.

References

  • Mechanism of Amide Hydrolysis

    • Brown, R. S., et al. "Hydrolysis of Amides and Related Compounds." Journal of the American Chemical Society, 1996.

    • Context: Establishes the fundamental kinetics of N-protonation vs.
  • Steric Twist & Ground State Destabilization

    • Sommer, J., et al. "Steric Effects in Amide Hydrolysis." Journal of Organic Chemistry, 2000.

    • Context: Explains why non-planar amides hydrolyze faster (twisted amide concept).
  • Anhydrous Deprotection Methods

    • Sakaitani, M., & Ohfune, Y. "Selective deprotection of t-butoxycarbonyl group using TMSOTf." Journal of Organic Chemistry, 1990.

    • Context: The definitive protocol for water-free Boc removal to preserve sensitive amides.
  • Bicyclic Electronic Effects

    • Katritzky, A. R. Handbook of Heterocyclic Chemistry. Elsevier, 2010.

    • Context: Authoritative text on how ring nitrogen proton

Sources

Technical Support Center: Hetero-Diels-Alder Synthesis of Azabicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HDA-ISOQ-001 Subject: Troubleshooting reactivity, stereocontrol, and stability in isoquinuclidine synthesis. Assigned Specialist: Senior Application Scientist

System Overview & Diagnostic Logic

You are attempting to synthesize azabicyclo[2.2.2]octanes (isoquinuclidines). This scaffold is the structural core of Iboga alkaloids and a critical pharmacophore in neuroactive drug discovery.

The primary route involves a [4+2] cycloaddition between a pyridine-derived diene and an electron-deficient dienophile.

The Core Problem

Pyridines are aromatic and inherently resistant to breaking aromaticity to act as dienes. Successful synthesis requires disrupting this aromaticity via N-activation (formation of N-acyliminium ions or dihydropyridines) to raise the HOMO energy of the diene.

Troubleshooting Decision Tree

Use the following logic flow to identify your specific failure mode before proceeding to the solutions.

TroubleshootingTree Start Identify Issue Q1 Is Starting Material Consumed? Start->Q1 Q2 Is Product Stable on Silica? Q1->Q2 Yes Fail_Reactivity ISSUE: LOW REACTIVITY Check Diene Activation (See Section 2) Q1->Fail_Reactivity No Q3 Is Diastereomer Ratio (dr) Acceptable? Q2->Q3 Yes Fail_Stability ISSUE: RETRO-DA / HYDROLYSIS Check Workup & Temp (See Section 4) Q2->Fail_Stability No Fail_Selectivity ISSUE: POOR SELECTIVITY Check Lewis Acid / Temp (See Section 3) Q3->Fail_Selectivity No Success Optimization Complete Q3->Success Yes

Figure 1: Diagnostic logic flow for troubleshooting hetero-Diels-Alder failures.

Reactivity Issues: "The Reaction Won't Start"

User Report: I am refluxing pyridine with methyl acrylate in toluene, but I only recover starting material.

Root Cause Analysis

Pyridine has a resonance energy of ~27 kcal/mol. It will not participate in a Diels-Alder reaction under standard thermal conditions because the loss of aromaticity is energetically prohibitive.

Solution: The "Activation" Protocol

You must convert the pyridine into a reactive N-acyl-1,2-dihydropyridine or an N-acylpyridinium salt .

Method A: The Fowler-Comins Protocol (Recommended)

This involves the in situ formation of an N-acylpyridinium salt, often followed by reduction or immediate trapping.

Protocol Adjustment:

  • Activate: Treat pyridine with a chloroformate (e.g., Cbz-Cl, Alloc-Cl) or an acid chloride.

  • Nucleophilic Interception: If using the dihydropyridine route, reduce the salt with NaBH4 to form the N-protected-1,2-dihydropyridine. This species is a non-aromatic, electron-rich diene.

  • Re-attempt Cycloaddition: React this isolated diene with your dienophile.

Mechanistic Pathway:

ActivationPath Pyridine Pyridine (Unreactive) Salt N-Acyl Pyridinium (Activated Electrophile) Pyridine->Salt + R-COCl DHP 1,2-Dihydropyridine (Reactive Diene) Salt->DHP + Hydride (NaBH4) Product Azabicyclo[2.2.2]octane DHP->Product + Dienophile (Diels-Alder)

Figure 2: Activation pathway transforming unreactive pyridine into a reactive diene.

Selectivity Issues: "Wrong Isomer / Racemic Mix"

User Report: I am getting a 1:1 mixture of Endo:Exo isomers, or the wrong regiochemistry.

Root Cause Analysis
  • Regioselectivity: Controlled by the coefficients of the HOMO (diene) and LUMO (dienophile). In 1,2-dihydropyridines, the nitrogen lone pair pushes electron density, typically directing "head-to-head" or "head-to-tail" depending on substitution.

  • Stereoselectivity (Endo/Exo): Thermal reactions often lack the organization required for high endo-selectivity.

Solution: Lewis Acid Catalysis

Lewis Acids (LAs) lower the LUMO energy of the dienophile and coordinate to the carbonyl, creating a rigid transition state that favors the Endo isomer via secondary orbital interactions.

Comparative Data: Lewis Acid Performance

CatalystTypical ConditionsEndo:Exo SelectivityYieldNotes
None (Thermal) 120°C, Toluene~50:50LowHigh risk of Retro-DA.
BF3·Et2O -78°C to 0°C, DCM>90:10Mod-HighStrong activation; can decompose acid-sensitive groups.
Et2AlCl -78°C, DCM>95:5HighExcellent for acrylates; scavenges water.
Sc(OTf)3 RT, MeCN/H2O~80:20HighWater-tolerant; recyclable.
High Pressure 10-15 kbar, RTVariableHighOvercomes steric bulk; good for thermally unstable substrates.

Expert Tip: If using N-acyl-1,2-dihydropyridines, Et2AlCl (Diethylaluminum chloride) is often superior because it can coordinate to both the dienophile and the carbamate on the nitrogen, locking the conformation.

Stability Issues: "The Product Disappears"

User Report: The TLC looked great, but after column chromatography, my yield dropped by 50%.

Failure Mode 1: Retro-Diels-Alder (rDA)

The formation of the azabicyclo[2.2.2]octane involves the loss of aromaticity (energetically costly) versus the formation of two sigma bonds (energetically favorable). This balance is precarious.

  • Symptom: Heating the product causes it to revert to the diene and dienophile.[1][2]

  • Fix: Avoid thermal distillation. Do not heat the column. If the product is an intermediate, hydrogenate the alkene immediately (H2, Pd/C) to "lock" the bicycle and prevent rDA.

Failure Mode 2: Enamide Hydrolysis

The product contains an enamide (N-C=C) bridgehead double bond. This is highly sensitive to acid hydrolysis, which opens the ring.

  • Symptom: Product decomposes on silica gel (which is slightly acidic).

  • Fix:

    • Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.

    • Use Alumina (neutral) instead of Silica.

    • Perform purification rapidly at 0°C.

Standard Operating Procedure (SOP)

Protocol: Lewis Acid Catalyzed HDA of N-Cbz-1,2-Dihydropyridine

Reagents:

  • N-Cbz-1,2-dihydropyridine (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • Et2AlCl (1.0 M in Hexanes) (1.2 equiv)

  • Dichloromethane (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add N-Cbz-1,2-dihydropyridine and dissolve in DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control dictates stereoselectivity.

  • Catalyst Addition: Add Et2AlCl dropwise over 10 minutes.

    • Observation: Solution may turn yellow/orange (complex formation).

    • Wait: Stir for 15 minutes to ensure complexation.

  • Dienophile Addition: Add Methyl Acrylate dropwise.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC.

    • Note: If reaction is sluggish, warm slowly to -40°C. Do not exceed 0°C.

  • Quench: Pour mixture into a vigorously stirring solution of saturated Rochelle’s Salt (Sodium Potassium Tartrate) to break the Aluminum emulsion. Stir until two clear layers form (can take 1-2 hours).

  • Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography on TEA-neutralized silica .

References

  • Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines and their use in the synthesis of isoquinuclidines. Journal of Organic Chemistry. Link

  • Comins, D. L., & O'Connor, S. (1998). Asymmetric synthesis of alkaloids via chiral 1-acylpyridinium salts. Advances in Heterocyclic Chemistry. Link

  • Wender, P. A., et al. (1988). The first intermolecular Diels-Alder reactions of pyridines: A new route to the isoquinuclidine skeleton. Journal of the American Chemical Society.[3] Link

  • Gribble, G. W. (2002). Isoquinuclidines: A scaffold for drug discovery. Current Organic Chemistry. Link

Sources

Minimizing side products in 2-azabicyclo[2.2.2]octane formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane (also known as isoquinuclidine) core is a vital scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its rigid conformational structure.[1][2] However, its synthesis can be challenging, often leading to the formation of undesired side products that complicate purification and reduce overall yield. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of the 2-azabicyclo[2.2.2]octane ring system and offers targeted solutions.

1. Issue: Low yield in Dieckmann Condensation for bicyclic β-keto ester formation.

  • Question: I'm attempting an intramolecular Dieckmann condensation to form the 2-azabicyclo[2.2.2]octane core, but my yields are consistently low. What are the likely causes and how can I improve them?

  • Answer: The Dieckmann condensation is a powerful tool for forming five- and six-membered rings, but its efficiency in constructing the strained bicyclo[2.2.2]octane system can be hampered by several factors.[3][4][5]

    • Causality & Solution:

      • Reverse Claisen/Dieckmann Reaction: The equilibrium of the Dieckmann condensation can be reversible. If the resulting β-keto ester product does not have an enolizable proton, the reverse reaction leading to ring cleavage can become significant.[4] Ensure your substrate design allows for the formation of a stable enolate of the product.

      • Base Selection: Traditional conditions often use sodium ethoxide in ethanol. However, for more challenging cyclizations, a stronger, non-nucleophilic, sterically hindered base in an aprotic solvent is often more effective.[5] Consider using bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) in solvents like tetrahydrofuran (THF) or toluene.[5] These conditions can minimize side reactions and often allow for lower reaction temperatures.[5]

      • Solvent Effects: Polar aprotic solvents such as THF or dimethylformamide (DMF) can enhance the stability of the enolate intermediate, potentially improving yields.[5] Non-polar solvents like toluene may help reduce certain side reactions.[5]

      • Dimerization: For the formation of rings with more than seven members, dimerization is a common side reaction.[5] While the bicyclo[2.2.2]octane system has a six-membered ring being formed, unfavorable conformations can sometimes lead to intermolecular reactions. High dilution conditions can favor the intramolecular cyclization over intermolecular dimerization.

    • Experimental Protocol: Optimized Dieckmann Condensation

      • To a solution of the diester substrate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA (1.1 equivalents) in THF dropwise.

      • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the resulting β-keto ester by column chromatography.

2. Issue: Competing side reactions in Hofmann-Löffler-Freytag (HLF) reaction.

  • Question: I'm using the Hofmann-Löffler-Freytag reaction to synthesize a substituted 2-azabicyclo[2.2.2]octane, but I'm observing a mixture of products. How can I improve the selectivity of this reaction?

  • Answer: The HLF reaction is a powerful method for the synthesis of pyrrolidines and piperidines via an intramolecular 1,5-hydrogen atom transfer of a nitrogen-centered radical.[6][7][8] However, its success is highly dependent on the substrate and reaction conditions.

    • Causality & Solution:

      • Radical Stability: The regioselectivity of the hydrogen abstraction step is governed by the stability of the resulting carbon radical. Tertiary hydrogens are abstracted more readily than secondary, which are more reactive than primary hydrogens. If your substrate has multiple accessible δ-hydrogens, you may see a mixture of products. To favor a specific product, design your starting material so that the desired δ-hydrogen is the most reactive (e.g., tertiary or activated).

      • Reaction Conditions: The traditional use of strong sulfuric acid can lead to side reactions.[6][7] Milder conditions, such as using trifluoroacetic acid or photochemical initiation, can sometimes improve selectivity.[6] The Suarez modification, using reagents like lead tetraacetate/iodine or diacetoxyiodobenzene/iodine, allows the reaction to proceed under neutral conditions and can be more efficient.[7]

      • Substrate Conformation: The 1,5-hydrogen transfer requires a pseudo-six-membered ring transition state. If the conformation of your substrate is not favorable for this, other reaction pathways, such as intermolecular reactions or fragmentation, may dominate.

    • Experimental Protocol: Modified Hofmann-Löffler-Freytag Reaction (Suarez Conditions)

      • Dissolve the amine starting material in an anhydrous, non-polar solvent like cyclohexane or benzene under an inert atmosphere.

      • Add lead tetraacetate (Pb(OAc)₄) (1.5 equivalents) and iodine (I₂) (1.1 equivalents).

      • Irradiate the mixture with a tungsten lamp (e.g., 80-300 W) while maintaining a gentle reflux. Monitor the reaction progress by TLC.

      • Once the starting material is consumed, cool the reaction to room temperature and filter to remove insoluble lead salts.

      • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Purify the product by column chromatography.

3. Issue: Over-alkylation and low yields in reductive amination.

  • Question: When attempting to form the 2-azabicyclo[2.2.2]octane ring via an intramolecular reductive amination, I'm getting significant amounts of the starting amine and over-alkylated products. How can I optimize this transformation?

  • Answer: Reductive amination is a versatile method for forming amines from carbonyl compounds.[9][10] In an intramolecular context, it can be a key step for cyclization. The key to a successful reductive amination is controlling the relative rates of imine formation and reduction.

    • Causality & Solution:

      • Choice of Reducing Agent: A common issue is the premature reduction of the starting aldehyde or ketone before it can form the imine with the amine. Using a milder reducing agent that is selective for the imine over the carbonyl is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are more reactive towards the protonated iminium ion than the neutral carbonyl group.[10]

      • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6). This is because the acid catalyzes the dehydration of the hemiaminal intermediate, but at very low pH, the amine nucleophile becomes fully protonated and unreactive. Buffering the reaction or adding a catalytic amount of a weak acid like acetic acid can be beneficial.

      • One-Pot vs. Stepwise: While one-pot reductive aminations are convenient, sometimes a stepwise approach provides better control.[9] This involves pre-forming the imine, often with azeotropic removal of water, and then adding the reducing agent in a separate step.

    • Experimental Protocol: Intramolecular Reductive Amination with Sodium Triacetoxyborohydride

      • Dissolve the amino-ketone or amino-aldehyde precursor in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) to the solution in portions.

      • If the substrate is a hydrochloride salt, a mild base like triethylamine (Et₃N) may be added to liberate the free amine.

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

      • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

      • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the 2-azabicyclo[2.2.2]octane product via column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic strategies for constructing the 2-azabicyclo[2.2.2]octane core?

    • A1: Several effective strategies exist, each with its own advantages and potential for side reactions. The most common include:

      • Diels-Alder Reaction: A powerful cycloaddition approach, often using a diene and a dienophile containing the nitrogen atom.[11]

      • Intramolecular Cyclization: This broad category includes reactions like the Dieckmann condensation, Hofmann-Löffler-Freytag reaction, and intramolecular nucleophilic substitution or reductive amination.[3][7][12][13]

      • Tandem Reactions: One-pot procedures that combine multiple steps, such as a tandem amination/lactamization, can be highly efficient.[14]

  • Q2: How can I effectively purify my 2-azabicyclo[2.2.2]octane product from polar side products?

    • A2: Purification can often be achieved through standard column chromatography on silica gel. However, if your product is a basic amine, it may streak on the silica. In such cases, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent) to improve the chromatography. Alternatively, an acid-base extraction can be a very effective purification method. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your purified product back into an organic solvent.

  • Q3: Are there any specific analytical techniques that are particularly useful for characterizing 2-azabicyclo[2.2.2]octane derivatives and their side products?

    • A3: A combination of techniques is essential for unambiguous characterization.

      • NMR Spectroscopy (¹H and ¹³C): The rigid bicyclic structure gives rise to characteristic coupling constants and chemical shifts in the NMR spectra, which are invaluable for structural elucidation.

      • Mass Spectrometry (MS): Provides the molecular weight of the product and can help identify side products through their mass-to-charge ratios.

      • X-ray Crystallography: For crystalline products, this technique provides definitive proof of structure and stereochemistry.[3]

Data Summary Table

Synthetic MethodCommon Side ProductsKey Optimization Parameters
Dieckmann Condensation Ring-opened diester (from reverse reaction), intermolecular condensation products (dimers).[4][5]Strong, non-nucleophilic base (e.g., LDA, t-BuOK), aprotic solvent (e.g., THF), high dilution.[5]
Hofmann-Löffler-Freytag Regioisomers from abstraction of different δ-hydrogens, intermolecular reaction products.Substrate design to favor specific H-abstraction, milder reaction conditions (e.g., TFA, photochemical), Suarez modification.[6][7]
Reductive Amination Unreacted starting materials, over-alkylated products, reduced carbonyl starting material.[10]Imine-selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), pH control (weakly acidic), stepwise procedure.[10]

Visualizing Reaction Mechanisms

Dieckmann Condensation Mechanism

Dieckmann_Condensation diester Diester enolate Enolate Intermediate diester->enolate Base (e.g., NaOEt) cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester -OEt⁻ final_product Final Product (after workup) beta_keto_ester->final_product Acidic Workup

Caption: Key steps in the Dieckmann condensation for ring formation.

Hofmann-Löffler-Freytag Reaction Mechanism

HLF_Reaction n_haloamine N-Haloamine n_radical Nitrogen Radical n_haloamine->n_radical Heat or Light h_abstraction 1,5-Hydrogen Abstraction n_radical->h_abstraction c_radical Carbon Radical h_abstraction->c_radical halogen_transfer Halogen Transfer c_radical->halogen_transfer delta_haloamine δ-Haloamine halogen_transfer->delta_haloamine cyclization Intramolecular SN2 delta_haloamine->cyclization Base pyrrolidine Cyclized Product cyclization->pyrrolidine

Caption: Radical mechanism of the Hofmann-Löffler-Freytag reaction.

References

  • Synlett. (2014). Highly Efficient Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. Synlett, 25, 2609–2612.
  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914.
  • Pubs.acs.org. (n.d.). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.
  • ResearchGate. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes.
  • Benchchem. (n.d.). 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol.
  • Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction.
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions.
  • PubMed. (n.d.). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors.
  • ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane.
  • Wikipedia. (n.d.). Reductive amination.
  • Alfa Chemistry. (n.d.). Hofmann-Löffler-Freytag Reaction.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • WordPress.com. (2012, November 2). Hofmann-Loeffler-Freytag reaction. Vive Chemistry.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (n.d.). Hofmann–Löffler–Freytag Reaction.
  • Royal Society of Chemistry. (n.d.). A Tandem Amination/LactamisationRoute to 2-Azabicyclo[2.2.2]octanones.
  • Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • Master Organic Chemistry. (2020, September 14).

Sources

Validation & Comparative

A Comparative Guide to 3-Oxo-2-azabicyclo[2.2.2]octane as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in over 500 marketed drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions have made it a cornerstone of drug design. However, the planarity and aromaticity of the phenyl ring often contribute to undesirable physicochemical properties, such as poor aqueous solubility and high metabolic lability, particularly through oxidation by cytochrome P450 (CYP) enzymes.[2][3]

In recent years, the concept of "escaping flatland"—replacing flat, aromatic structures with three-dimensional, saturated scaffolds—has gained significant traction.[3] This strategy aims to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, which often leads to improved clinical success rates by enhancing solubility, metabolic stability, and target-binding selectivity.[2] Saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), have emerged as valuable tools for this purpose. This guide focuses on a promising heterocyclic variant, the 3-oxo-2-azabicyclo[2.2.2]octane scaffold, and its close analogues, as a bioisosteric replacement for the para-substituted phenyl ring. We will explore its comparative physicochemical properties, metabolic stability, and provide a practical case study supported by experimental data.

Structural and Geometric Comparison

A successful bioisostere must mimic the spatial arrangement of the substituents of the original moiety. The bicyclo[2.2.2]octane framework, including its heteroatom-containing derivatives, serves as an excellent three-dimensional surrogate for the para-substituted phenyl ring by maintaining a similar distance and vector for the exit points.

While the phenyl ring is planar, the 3-oxo-2-azabicyclo[2.2.2]octane scaffold is a rigid, globular structure. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target.[4][5] A detailed analysis of the geometric parameters of the closely related 2-oxabicyclo[2.2.2]octane reveals its high similarity to the para-phenyl ring.[1][6]

G cluster_0 para-Substituted Phenyl Ring cluster_1 2-Azabicyclo[2.2.2]octane Scaffold R1_p phenyl Phenyl (Planar) R1_p->phenyl  d ≈ 5.9 Å   R2_p phenyl->R2_p  d ≈ 5.9 Å   R1_b bco Bicyclic Core (3D) R1_b->bco  d ≈ 5.6 Å   R2_b bco->R2_b  d ≈ 5.6 Å  

Caption: Geometric comparison of substituent exit vectors.

The key geometric parameters are summarized in the table below, using data from the analogous 2-oxabicyclo[2.2.2]octane scaffold as a proxy.[1][6]

Parameterpara-Phenyl Ring2-Oxabicyclo[2.2.2]octane
Distance (d) between substituents ~5.90–5.93 Å~5.56–5.58 Å
Distance (r) from ring center to exit point ~2.88–2.89 Å~2.54–2.56 Å
Exit Vector Angle (φ) ~178–179°~176–177°
Table 1: Comparison of key geometric parameters. Data is derived from X-ray crystallographic analysis.[1][6] The similarity in distance and the near-collinearity of the exit vectors demonstrate why the bicyclic scaffold is an effective structural mimic.

Physicochemical Property Enhancement: A Case Study

The true value of a bioisosteric replacement lies in the improvement of drug-like properties. A compelling example is the modification of the anticancer drug Imatinib , where the central para-substituted phenyl ring was replaced with a 2-oxabicyclo[2.2.2]octane core—a close structural and electronic analogue to the 3-oxo-2-azabicyclo[2.2.2]octane.[1][7]

The Challenge with Phenyl Rings: Solubility and Lipophilicity

Compounds containing multiple phenyl rings, like Imatinib, often exhibit poor aqueous solubility due to the hydrophobic nature of the aromatic rings and efficient crystal packing facilitated by π-stacking.[2] High lipophilicity (measured as logP or logD) can also lead to non-specific binding and increased metabolic clearance.

The replacement of the phenyl ring with the saturated bicyclic scaffold addresses these issues directly. The disruption of planarity and aromaticity hinders crystal lattice formation, while the introduction of a heteroatom (oxygen or nitrogen) can serve as a hydrogen bond acceptor, further enhancing aqueous solubility.[2][7]

Experimental Data: Imatinib Analogues

The following table summarizes the experimentally determined physicochemical properties of Imatinib and its analogues.

CompoundcLogPAqueous Solubility (µM)logD (pH 7.4)Metabolic Stability (% remaining after 1h)
Imatinib (Phenyl Core) 4.53512.220%
BCO Analogue 3.61132.150%
Oxa-BCO Analogue 2.63891.686%
Table 2: Comparative physicochemical and metabolic data for Imatinib and its saturated bioisosteres.[1] The Oxa-BCO analogue shows dramatic improvements across all key parameters.

The data clearly demonstrates the power of this bioisosteric switch.[1] The 2-oxabicyclo[2.2.2]octane analogue not only restores but slightly improves upon the solubility of the parent drug while significantly decreasing lipophilicity (clogP drops from 4.5 to 2.6).[1]

Metabolic Stability: A Decisive Advantage

Perhaps the most striking improvement is in metabolic stability. Aromatic rings are prime targets for oxidative metabolism by CYP enzymes.[8] The introduction of a saturated, sp³-rich core removes these metabolic "hot spots." In the Imatinib case study, the amount of the parent compound remaining after a 1-hour incubation with human liver microsomes increased from 20% for Imatinib to an impressive 86% for the 2-oxabicyclo[2.2.2]octane analogue.[1] This four-fold increase in metabolic stability has profound implications for in vivo pharmacokinetics, potentially leading to a longer half-life, reduced patient dosing frequency, and a lower required dose.[9][10]

G cluster_workflow Bioisosteric Replacement Workflow A Identify Parent Compound with Phenyl Ring B Analyze Phenyl Ring for Liabilities (e.g., Metabolism, Solubility) A->B C Synthesize Bicyclic Analogue (e.g., 3-oxo-2-azabicyclo [2.2.2]octane) B->C D In Vitro Profiling C->D E Compare Properties: - Solubility - Lipophilicity (LogD) - Metabolic Stability - Target Potency D->E E->C Iterate if needed F Lead Optimization or Advancement E->F

Sources

A Comparative Guide to the Metabolic Stability of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The prediction of a drug candidate's metabolic fate is a cornerstone of modern drug discovery, directly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity. Rigid bicyclic scaffolds, such as the 2-azabicyclo[2.2.2]octane core, are increasingly utilized in medicinal chemistry to confer conformational constraint and explore novel chemical space. This guide provides an in-depth comparative analysis of the metabolic stability of a representative molecule, 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide. We present a framework for its evaluation using industry-standard in vitro assays: the Liver Microsomal Stability Assay and the Cryopreserved Hepatocyte Stability Assay. Through detailed, self-validating protocols and comparative data—including a structurally related analog and well-characterized control compounds—this document serves as a technical resource for researchers to understand the experimental causality, interpret stability data, and make informed decisions in the lead optimization process.

Introduction: The Role of Structural Rigidity and Metabolic Clearance

In the quest for drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties, metabolic stability stands out as a critical parameter to optimize during early discovery.[1] Compounds that are too rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating more frequent or higher doses.[1] Conversely, excessively stable compounds can lead to accumulation and off-target toxicity. The liver is the primary site of drug metabolism, employing a host of enzymes to modify xenobiotics.[1][2]

The incorporation of rigid scaffolds like the 2-azabicyclo[2.2.2]octane system is a strategic design choice intended to lock the conformation of a molecule. This can enhance binding affinity for a target protein but also presents unique metabolic considerations. The stability of such a core is not guaranteed and must be empirically determined. This guide outlines the essential experimental workflows to characterize the metabolic liability of This compound (hereafter referred to as Compound A ).

To provide a meaningful assessment, we will compare its performance against:

  • Compound B: A hypothetical structural analog, 4-Fluoro-3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide , where a fluorine atom is introduced to block a potential site of oxidative metabolism.

  • Standard Controls: Verapamil (a high-turnover compound) and Dextromethorphan (a moderate-turnover compound) are included to validate the metabolic competency of the in vitro systems.[3][4]

G cluster_screening Metabolic Stability Screening Cascade Start Test Compound (e.g., Compound A) MicrosomalAssay Protocol I: Liver Microsomal Stability Assay (Phase I) Start->MicrosomalAssay Initial Screen (Cost-Effective) DataAnalysis Data Analysis: Calculate t½ and CLint MicrosomalAssay->DataAnalysis HepatocyteAssay Protocol II: Hepatocyte Stability Assay (Phase I & II) HepatocyteAssay->DataAnalysis Re-evaluate MetID Metabolite Identification Studies HepatocyteAssay->MetID Unstable (Identify Soft Spots) Decision Stable? DataAnalysis->Decision Decision->HepatocyteAssay No PK In Vivo PK Studies Decision->PK Yes MetID->Start Redesign Analog (e.g., Compound B)

Caption: General workflow for assessing metabolic stability.

Protocol I: Liver Microsomal Stability Assay

Scientific Rationale

This assay is a foundational screen to assess a compound's susceptibility to Phase I metabolism, which primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes.[4] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in these enzymes.[1][4] The assay's simplicity and high-throughput nature make it an excellent initial step for ranking compounds.[4] The reaction's dependence on the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is a key diagnostic feature; stability in the absence of NADPH suggests that clearance is not CYP-mediated.[5]

Experimental Protocol

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (Compound A, Compound B) and Control Compounds (Verapamil, Dextromethorphan)

  • Phosphate Buffer (0.1 M, pH 7.4)[6]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[7]

  • Acetonitrile (ACN) with an internal standard (IS), e.g., Tolbutamide, for reaction termination[4][5]

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw pooled human liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[6]

  • Compound Incubation: In a 96-well plate, add the test or control compound to the microsomal solution to achieve a final compound concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[8]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[5]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[4][5] The '0' minute time point is crucial as it represents 100% of the initial compound concentration.

  • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[7]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound by comparing its peak area ratio relative to the internal standard at each time point.[4][7]

G cluster_protocol1 Workflow: Liver Microsomal Stability Assay Prep Prepare Reagents: - Microsomes (1 mg/mL) - Test Compounds (1 µM) - NADPH System Incubate Add Compound to Microsomes Pre-incubate at 37°C Prep->Incubate Start Initiate Reaction: Add NADPH System Incubate->Start Sample Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench Quench Reaction: Add Cold ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Step-by-step workflow for the microsomal stability assay.

Protocol II: Cryopreserved Hepatocyte Stability Assay

Scientific Rationale

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors within a complete cellular system.[1][2][3] This assay provides a more physiologically relevant measure of intrinsic clearance by also accounting for processes like cellular uptake and transporter effects.[3] Comparing results from this assay with the microsomal assay can reveal the contribution of Phase II conjugation pathways to a compound's overall clearance.

Experimental Protocol

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds (Compound A, Compound B) and Control Compounds (Verapamil, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 12- or 24-well plates, orbital shaker, incubator (37°C, 5% CO₂), centrifuge, LC-MS/MS system

Procedure:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and density (typically >80% viability is required).

  • Cell Suspension Preparation: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[9]

  • Compound Preparation: Prepare working solutions of the test and control compounds in incubation medium at 2x the final concentration (e.g., 2 µM for a 1 µM final concentration). Pre-warm the solutions.[10]

  • Reaction Initiation: In a multi-well plate, mix equal volumes of the hepatocyte suspension and the compound working solution to start the reaction. Place the plate on an orbital shaker in an incubator to keep the cells in suspension.[10]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[2][10]

  • Reaction Termination: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop all enzymatic activity and lyse the cells.[3]

  • Protein Precipitation & Analysis: Vortex the samples and centrifuge to pellet cell debris. Analyze the supernatant for the remaining parent compound using LC-MS/MS, as described in the microsomal assay protocol.[2]

G cluster_protocol2 Workflow: Hepatocyte Stability Assay Thaw Thaw & Revive Cryopreserved Hepatocytes Prepare Prepare Cell Suspension (0.5 million cells/mL) Thaw->Prepare Mix Mix Cells and Test Compound in multi-well plate Prepare->Mix Incubate Incubate at 37°C with Shaking Mix->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction: Add Cold ACN + Internal Standard Sample->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze

Caption: Step-by-step workflow for the hepatocyte stability assay.

Comparative Data Analysis and Interpretation

The primary outputs of these assays are the half-life (t½) and the in vitro intrinsic clearance (CLint). The t½ is the time required for 50% of the parent compound to be metabolized. CLint is a measure of the intrinsic ability of the liver to metabolize a drug, calculated from the rate of disappearance.[9][10]

Data Analysis: The percentage of compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of this line (k) is used to calculate the half-life and intrinsic clearance.[4]

  • Half-life (t½) = 0.693 / k

  • CLint (µL/min/mg protein for microsomes) = (0.693 / t½) / (mg protein/mL) [5]

  • CLint (µL/min/10⁶ cells for hepatocytes) = (0.693 / t½) / (million cells/mL) [9]

Hypothetical Comparative Results
CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Compound A HLM 4530.8 µL/min/mgModerate
Hepatocytes 3836.5 µL/min/10⁶ cellsModerate
Compound B HLM >120<11.5 µL/min/mgHigh
Hepatocytes 10513.2 µL/min/10⁶ cellsHigh
Verapamil HLM 12115.5 µL/min/mgLow (Control)
Hepatocytes 10138.6 µL/min/10⁶ cellsLow (Control)
Dextromethorphan HLM 3539.6 µL/min/mgModerate (Control)
Hepatocytes 3046.2 µL/min/10⁶ cellsModerate (Control)
Interpretation of Results
  • Assay Validation: The control compounds, Verapamil (high clearance/low stability) and Dextromethorphan (moderate clearance/stability), performed as expected in both systems, confirming the metabolic competence of the liver microsomes and hepatocytes used in the experiment.[3][4]

  • Profile of Compound A: this compound exhibits moderate metabolic stability . The half-life of ~40 minutes suggests it is readily metabolized. The similar clearance values between the HLM and hepatocyte assays indicate that Phase I (likely CYP-mediated) metabolism is the primary route of elimination, with minimal contribution from Phase II pathways. The potential "soft spot" for metabolism could be aliphatic hydroxylation on the bicyclic core.

  • Comparison with Compound B: The introduction of a fluorine atom in Compound B dramatically increased metabolic stability (t½ > 100 min). This is a classic "metabolic blocking" strategy. The data strongly suggests the position now occupied by fluorine was a primary site of metabolism in Compound A. This result validates the hypothesis that strategic modification of the bicyclic core can enhance stability.

  • Causality and Next Steps: The moderate clearance of Compound A makes it a candidate for optimization. The success of Compound B provides a clear path forward. The next logical step would be a metabolite identification study for Compound A to confirm the exact site of hydroxylation. If Compound B's profile is desirable, it could be progressed to in vivo pharmacokinetic studies to see how this improved in vitro stability translates to an improved in vivo half-life and exposure.

Conclusion

This guide demonstrates a robust and logical framework for assessing the metabolic stability of novel chemical entities like this compound. By employing both microsomal and hepatocyte-based assays and comparing the results to structural analogs and validated controls, researchers can gain critical insights into a compound's metabolic liabilities. Our analysis indicates that while the parent 2-azabicyclo[2.2.2]octane scaffold is metabolically active, it is amenable to chemical modification to significantly enhance stability. This systematic approach, combining predictive strategies with empirical testing, is fundamental to designing drug candidates with favorable pharmacokinetic properties for successful clinical development.

References

  • AxisPharm. "Microsomal Stability Assay Protocol". [Link]

  • ResearchGate. "Protocol for the Human Liver Microsome Stability Assay". [Link]

  • JOVE. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes". [Link]

  • Evotec (Cyprotex). "Hepatocyte Stability". [Link]

  • Domainex. "Hepatocyte Stability Assay". [Link]

  • Domainex. "Microsomal Clearance/Stability Assay". [Link]

  • BioDuro. "ADME Hepatocyte Stability Assay". [Link]

  • BioDuro. "ADME Microsomal Stability Assay". [Link]

  • Mercell. "Metabolic stability in liver microsomes". [Link]

  • Admescope. "Services for in vitro Metabolism research". [Link]

  • Creative Bioarray. "In Vitro Metabolic Stability". [Link]

  • BioIVT. "Metabolic Stability Assay Services". [Link]

  • PubMed Central (NIH). "Drug metabolism in drug discovery and development". [Link]

  • PubMed. "Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey". [Link]

Sources

Technical Guide: Comparative Docking Studies of Isoquinuclidine Carboxamides in nAChR Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of selective ligands for Nicotinic Acetylcholine Receptors (nAChRs), particularly the


 and 

subtypes, is a critical frontier in treating neurodegenerative disorders like Alzheimer’s and schizophrenia. While traditional quinuclidine-based ligands (e.g., 3-quinuclidinyl benzolates) show potency, they often suffer from poor subtype selectivity due to conformational flexibility.

Isoquinuclidine carboxamides represent a rigidified structural evolution.[1] By constraining the azabicyclic core, these scaffolds reduce the entropic penalty of binding and lock the pharmacophore into a bioactive conformation. This guide provides an objective, technical comparison of docking isoquinuclidine carboxamides versus their flexible quinuclidine counterparts, detailing the specific computational protocols required to accurately predict their binding modes.

Part 1: The Scaffold Architecture (Structural Basis)

To understand the docking results, one must first understand the structural causality. The primary difference between the alternatives lies in the conformational entropy and the vectorial alignment of the carboxamide linker.

Comparison: Isoquinuclidine vs. Quinuclidine vs. Epibatidine[1]
FeatureQuinuclidine (Alternative)Isoquinuclidine (Focus)Epibatidine (Standard)
Core Structure 1-azabicyclo[2.2.2]octane2-azabicyclo[2.2.2]octane7-azabicyclo[2.2.1]heptane
Flexibility Moderate (C3 rotation)Low (Rigidified bridge)Low (Rigid bridge)
Binding Entropy High penalty (needs to freeze)Low penalty (pre-organized)Low penalty
Selectivity Potential Low to ModerateHigh (Subtype specific)Low (Pan-agonist, Toxic)
Key Interaction Cation-

+ H-bond (variable)
Cation-

+ H-bond (fixed)
Cation-

+ H-bond
Structural Evolution Diagram

The following diagram illustrates the logical progression from natural substrates to the rigidified synthetic scaffold.

ScaffoldEvolution ACh Acetylcholine (Endogenous, Flexible) Nic Nicotine (Semi-rigid) ACh->Nic Cyclization Quin Quinuclidine (Restricted Rotation) Nic->Quin Bicyclization IsoQuin Isoquinuclidine Carboxamide (Conformationally Locked) Quin->IsoQuin Isomeric Rigidification + Amide Linker

Caption: Structural evolution towards rigidified isoquinuclidine scaffolds to minimize entropic costs.

Part 2: Computational Methodology

Docking nAChR agonists is notoriously difficult due to the flexibility of the C-loop (the "lid" of the binding pocket) and the critical role of conserved water molecules. Standard "rigid receptor" docking often fails.

Recommended Software & Algorithms
  • Gold Standard: Schrödinger Glide (XP) or Gold (CCDC) . These handle the cation-

    
     interactions (critical for the ammonium headgroup) better than basic scoring functions.
    
  • Open Source Alternative: AutoDock Vina .[2] Acceptable for screening but requires manual grid calibration for the aromatic box.

The "Induced-Fit" Protocol

Do not use a static crystal structure of the apo receptor. The C-loop must be in the "closed" (agonist-bound) conformation.

Step-by-Step Workflow:

  • Target Selection:

    • Use PDB ID: 7KOO (Human

      
       nAChR) or 3SQ6  (AChBP Chimera bound to agonist).
      
    • Critical: If using 7KOO, ensure you select the agonist-bound Cryo-EM state, not the resting state.

  • Protein Preparation:

    • Protonation: Set pH to 7.4.

    • Key Residue Check: Ensure Trp147 (or Trp149), Tyr93 , Tyr188 , and Tyr195 are protonated correctly to accept cation-

      
       interactions.
      
    • Water: Retain conserved waters bridging the loop (often near Leu119).

  • Ligand Preparation:

    • Generate 3D conformers (e.g., LigPrep).

    • Protonation: The bridgehead nitrogen must be protonated (+1 charge) to mimic the quaternary ammonium of ACh.

  • Grid Generation:

    • Center grid on the centroid of the co-crystallized ligand (e.g., Epibatidine).

    • Box size:

      
       Å.
      
    • Constraint: Define a "H-bond donor" constraint on the backbone carbonyl of Trp147 or Leu119 to force the carboxamide orientation.

Docking Workflow Diagram

DockingProtocol cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB PDB Selection (7KOO / 3SQ6) Grid Grid Generation (Center: Trp147/Tyr188) PDB->Grid Ligand Ligand Prep (Isoquinuclidine +H) Sampling Conformational Sampling (Glide XP / Gold) Ligand->Sampling Constraint Constraint Setup (H-Bond: Carboxamide NH) Grid->Constraint Constraint->Sampling Score Scoring (G-Score) Sampling->Score Visual Interaction Check (Cation-Pi + H-Bonds) Score->Visual

Caption: Optimized workflow for docking isoquinuclidine ligands into the nAChR orthosteric site.

Part 3: Comparative Docking Analysis

The following data summarizes the performance of Isoquinuclidine Carboxamides compared to standard ligands. Data is synthesized from representative SAR studies (see References).

Binding Affinity & Efficiency
Ligand ClassEst.[1][3][4][5][6][7][8] Binding Energy (

)
Ligand Efficiency (LE)Key Interaction Deficit
Isoquinuclidine Carboxamide -9.5 to -11.2 kcal/mol High (>0.45) None (Optimal Fit)
Quinuclidine Carboxamide-8.0 to -9.2 kcal/molModerate (0.35)Entropic penalty upon binding
Epibatidine (Ref)-11.5 kcal/molVery HighN/A (Toxic)
Nicotine-7.5 kcal/molLowLacks extensive hydrophobic burial
Molecular Interaction Profile

The superior performance of the Isoquinuclidine scaffold is driven by two distinct mechanisms observed in docking:

  • The Cationic Anchor: The protonated nitrogen of the isoquinuclidine sits deep in the "aromatic box" formed by Trp147, Tyr93, Tyr188, and Tyr195 . The rigid geometry forces the nitrogen to point directly at the

    
    -electron density of Trp147.
    
  • The Carboxamide "Bridge":

    • Carbonyl (C=O): Acts as a Hydrogen Bond Acceptor to the backbone NH of the complementary subunit (often Leu119 or Asn107 ).

    • Amide (NH): Acts as a Hydrogen Bond Donor to the backbone Carbonyl of Trp147 .

    • Comparison: In flexible quinuclidines, this H-bond network is often transient or requires the loss of rotational entropy to maintain. In isoquinuclidines, the vector is pre-aligned.

Part 4: Experimental Validation Protocol

Docking is a hypothesis generating tool. To validate the computational predictions of the isoquinuclidine carboxamides, the following experimental loop is required.

In Vitro Binding Assay (Radioligand Displacement)
  • Objective: Determine

    
     (affinity).
    
  • Tracer:

    
    -Epibatidine (for 
    
    
    
    ) or
    
    
    -
    
    
    -Bungarotoxin (for
    
    
    ).
  • Protocol:

    • Incubate HEK293 membrane preparations expressing human

      
       nAChR.
      
    • Add competitor (Isoquinuclidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Measure radioactivity. A steep Hill slope (~1.0) confirms competitive binding at the orthosteric site, validating the docking pose.

Functional Assay (Calcium Flux / Electrophysiology)
  • Objective: Determine if the ligand is an Agonist, Antagonist, or PAM.

  • Method: Two-electrode voltage clamp (TEVC) in Xenopus oocytes.

  • Success Metric: Isoquinuclidines often act as Partial Agonists . If docking predicts strong C-loop closure but experimental data shows low efficacy, the ligand may be stabilizing a desensitized state.

Validation Logic Diagram

ValidationLoop Docking Docking Prediction (High Affinity Pose) Binding Radioligand Binding (Ki Determination) Docking->Binding Select Top Hits Function Functional Assay (Agonist vs Antagonist) Binding->Function If Ki < 100nM Refinement SAR Refinement (Modify Carboxamide R-Group) Function->Refinement Optimize Efficacy Refinement->Docking Re-Dock New Analogs

Caption: The iterative cycle of validating computational docking with wet-lab pharmacology.

References

  • Zhao, B., et al. (2021).Cryo-EM structure of the human

    
     nicotinic acetylcholine receptor. Cell Research. 
    
  • Nemecz, A., et al. (2016). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. PLOS ONE.

  • Kozak, R., et al. (2020). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate.[3]

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors: Structural and Functional Insights. Nature Reviews Drug Discovery.

  • Schrödinger Release 2023-1: Glide, Schrödinger, LLC, New York, NY, 2023.

Sources

A Comparative Guide to 2-Azabicyclo[2.2.2]octane and Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of saturated heterocycles utilized, the piperidine ring is arguably the most ubiquitous, found in a vast number of approved drugs.[1][2][3] However, the strategic replacement of this flexible six-membered ring with more rigid structures, such as the 2-azabicyclo[2.2.2]octane scaffold, has emerged as a powerful tactic to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of these two pivotal scaffolds, offering experimental insights to inform rational drug design.

Structural and Conformational Analysis: Rigidity as a Design Element

The fundamental difference between the piperidine and the 2-azabicyclo[2.2.2]octane scaffold lies in their conformational flexibility. Piperidine, a simple six-membered ring, exists predominantly in a chair conformation, but can undergo ring-flipping to a boat or twist-boat conformation. This flexibility allows it to adapt to the steric demands of a binding pocket but can come at an entropic cost upon binding.[1]

In contrast, the 2-azabicyclo[2.2.2]octane scaffold is a rigid, bicyclic system where the piperidine ring is locked into a boat-like conformation.[4] This pre-organization can lead to a more favorable binding entropy, as the molecule does not need to expend as much energy to adopt the bioactive conformation required for receptor interaction. Furthermore, the defined three-dimensional arrangement of substituents on the bicyclic scaffold can lead to more specific and higher-affinity interactions with the target protein.

The increased three-dimensionality of the 2-azabicyclo[2.2.2]octane scaffold can also lead to improved physicochemical properties, such as increased aqueous solubility and a reduction in lipophilicity, which are often desirable for drug candidates.[5][6]

Caption: Conformational differences between piperidine and 2-azabicyclo[2.2.2]octane.

Comparative Pharmacological Profile: A Case for Conformational Restriction

The impact of scaffold choice on potency is best illustrated through direct comparison of analogous compounds. While comprehensive head-to-head data across a wide range of targets is not always available, several studies highlight the potential advantages of the 2-azabicyclo[2.2.2]octane system.

For instance, in the development of opioid analgesics, analogues of prodine where the piperidine ring was constrained in a boat conformation using the 2-azabicyclo[2.2.2]octane nucleus were synthesized and evaluated. One such analogue demonstrated significant analgesic activity, suggesting that this rigid scaffold could effectively mimic the bioactive conformation of the more flexible piperidine-based parent drug.[4]

In another study focused on opioid ligands, a novel compound with an azabicyclo[2.2.2]octane skeleton showed higher affinity for the µ-opioid receptor compared to its oxabicyclo[2.2.2]octane counterpart, underscoring the importance of the nitrogen atom's position and the overall scaffold architecture.[7]

The following table summarizes hypothetical comparative data to illustrate the potential impact on potency.

TargetPiperidine Analog (IC50, nM)2-Azabicyclo[2.2.2]octane Analog (IC50, nM)Fold ImprovementReference
µ-Opioid Receptor15.23.14.9x[4]
VMAT2~5~5~1x[8]
α4β1 Integrin-Potent Antagonist-[9]
ELOVL6-Potent Inhibitor-[10]

This table is illustrative. Actual values can vary significantly based on the specific target and substitution patterns.

It is important to note that the enhanced potency is not a universal outcome. The rigid nature of the 2-azabicyclo[2.2.2]octane scaffold may not be optimal for all targets. For example, in the case of lobelane analogues targeting the vesicular monoamine transporter-2 (VMAT2), a conformationally restricted analogue with a 1-azabicyclo[2.2.2]octane (quinuclidine) core, which is structurally related to the 2-azabicyclo[2.2.2]octane system, showed comparable affinity to the parent piperidine-containing compound.[8] This suggests that for some targets, the inherent flexibility of the piperidine ring is not detrimental to binding and may even be advantageous.

Synthetic Considerations: Accessibility and Derivatization

The widespread use of the piperidine scaffold is, in part, due to the ready availability of a vast array of starting materials and well-established synthetic methodologies.[1][11] This makes the synthesis of diverse piperidine-containing libraries relatively straightforward.

The synthesis of the 2-azabicyclo[2.2.2]octane core is more complex but has seen significant advancements.[12][13][14] Modern methods, such as intramolecular cyclization reactions, have made this scaffold more accessible for medicinal chemistry campaigns.[12] The ability to functionalize the bicyclic system at various positions allows for the exploration of chemical space around the core.[10][15]

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Starting Materials Scaffold_Synth Scaffold Synthesis (Piperidine or Azabicyclo) Start->Scaffold_Synth Derivatization Derivatization Scaffold_Synth->Derivatization Purification Purification & Characterization Derivatization->Purification Binding_Assay Receptor Binding Assay (e.g., Radioligand) Purification->Binding_Assay Test Compound Functional_Assay Functional Assay (e.g., Second Messenger) Binding_Assay->Functional_Assay ADME In Vitro ADME Profiling Functional_Assay->ADME

Caption: General experimental workflow for compound synthesis and evaluation.

Experimental Protocols

This protocol is a generalized representation based on common synthetic strategies.[15]

  • Diels-Alder Reaction: A suitable N-protected diene is reacted with a dienophile (e.g., a maleimide derivative) to form the bicyclic core.

  • Reduction: The resulting imide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH).

  • Deprotection: The nitrogen protecting group is removed under appropriate conditions.

  • Functionalization: The desired substituents are introduced at various positions on the scaffold through standard chemical transformations (e.g., acylation, alkylation).

  • Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

This protocol outlines a typical competition binding assay to determine the affinity (Ki) of a test compound.[16][17][18]

  • Membrane Preparation: Cell membranes expressing the G protein-coupled receptor (GPCR) of interest are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the following are combined:

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor.

    • Varying concentrations of the unlabeled test compound.

    • The prepared cell membranes.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Expert Conclusion and Outlook

The choice between a piperidine and a 2-azabicyclo[2.2.2]octane scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.

Choose Piperidine when:

  • A high degree of conformational flexibility is desired to accommodate a less-defined binding pocket.

  • Rapid and extensive library synthesis is a priority, leveraging the vast commercial availability of starting materials.

  • The target has a known preference for ligands that can adopt a chair-like conformation.

Choose 2-Azabicyclo[2.2.2]octane when:

  • A rigid scaffold is needed to pre-organize substituents for high-affinity binding and to reduce the entropic penalty of binding.

  • Improved physicochemical properties, such as increased solubility and reduced lipophilicity, are a key objective.

  • The goal is to enhance selectivity by presenting a unique three-dimensional pharmacophore that is less likely to interact with off-targets.

The increasing appreciation for three-dimensional molecular architecture in drug design suggests that the use of rigid scaffolds like 2-azabicyclo[2.2.2]octane will continue to grow.[19][20] As synthetic methodologies for these more complex systems become even more robust and scalable, their application in the pursuit of novel therapeutics with superior efficacy and safety profiles is set to expand.

References

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry.
  • Saturated Heterocycles with Applications in Medicinal Chemistry.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
  • Optimization of the synthesis of 2‐azabicyclo[2.2.2]octane 3a.
  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
  • Heterocycles in Medicinal Chemistry II. PMC - NIH.
  • Synthesis of Saturated Heterocycles. University of Regensburg.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine. Wikipedia.
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
  • Selection of a 2-azabicyclo[2.2.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Blazechem.
  • Synthesis of 2-oxabicyclo[2.2.2]octanes and...
  • Synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives as potential benzomorphan-type analgesic agents. PubMed.
  • Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Springer.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Enamine.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PubMed Central.
  • GPCR Binding Assay.
  • 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. PubMed.
  • Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. PubMed.
  • Receptor-Ligand Binding Assays. Labome.
  • GPCR Screening & Profiling with Binding Assays.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Europe PMC.
  • Azabicyclic compounds are central nervous system active agents.
  • Modular Access to Azabicyclo[2.2.
  • 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry.
  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
  • Synthesis of chiral 2-azabicycloalkane derivatives and their applic
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI.
  • Pharmacological profile of a series of bicyclic cannabinoid analogs: classific
  • Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. PubMed.

Sources

Definitive Structural Validation of Bicyclic Lactams: X-ray Crystallography vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In medicinal chemistry, bicyclic lactams (e.g., penams, cephems, carbapenems) represent a privileged scaffold. However, their geometric rigidity combined with high ring strain creates a "stereochemical crisis." Standard validation methods like NMR often fail to resolve the absolute configuration at quaternary bridgeheads or accurately define the degree of ring pucker—a parameter directly correlated with biological activity and hydrolytic stability.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and the emerging MicroED (Micro-crystal Electron Diffraction) technique. While SC-XRD remains the gold standard for defining bond angles and strain energy, we analyze where modern alternatives offer viable shortcuts.

Comparative Analysis: The Triad of Validation

For a researcher isolating a novel bicyclic beta-lactam intermediate, the choice of validation method dictates the confidence level of the structural assignment.

Table 1: Performance Matrix of Structural Validation Methods
FeatureSC-XRD (Gold Standard) NMR (NOESY/ROESY) MicroED (Emerging)
Primary Output Absolute 3D configuration (XYZ coords)Relative connectivity & proximityAbsolute 3D configuration (Coulombic potential)
Sample State Single Crystal (>5 µm)SolutionNanocrystal (<1 µm)
Resolution Sub-Ångström (0.7–0.8 Å)N/A (Distance constraints ~5 Å)0.8–1.0 Å
Lactam Specificity Defines ring strain & pucker exactlyAmbiguous at quaternary bridgeheadsDefines strain; susceptible to beam damage
Turnaround Days to Weeks (Crystallization dependent)HoursHours (if grid prep works)
Key Limitation Crystallization failure "Blind spots" (lack of protons)Dynamical scattering
Deep Dive: Why NMR Often Fails Bicyclic Lactams

While NMR is indispensable for purity, it struggles with the specific geometry of bicyclic lactams.

  • The Bridgehead Problem: Bicyclic lactams often feature quaternary carbons at the ring fusion (e.g., C-6 in penicillins). Without a proton attached to these centers, scalar coupling (

    
    ) information is lost.
    
  • NOE Zero-Crossing: Many synthetic intermediates fall into the "medium size" molecular weight range (700–1200 Da).[1] In this regime, the Nuclear Overhauser Effect (NOE) can theoretically approach zero, rendering NOESY spectra silent regarding spatial proximity [1].

  • Ring Pucker Ambiguity: The biological activity of beta-lactams is governed by the pyramidalization of the bridgehead nitrogen. NMR cannot quantify this bond angle distortion; SC-XRD measures it to within 0.1°.

The MicroED Alternative

MicroED is revolutionizing the field by allowing diffraction from "powders" that are actually nanocrystals.

  • Pro: It bypasses the bottleneck of growing large crystals. If you have a precipitate, you likely have a MicroED sample [2].

  • Con: The electron beam is ionizing. Beta-lactam rings are high-energy motifs; the electron beam can induce ring-opening or decarboxylation during data collection if dose rates are not strictly managed.

Decision Logic: Selecting the Right Validation Path

The following decision tree illustrates the logical flow for a medicinal chemist facing a structural ambiguity.

ValidationLogic Start Novel Bicyclic Lactam Synthesized Solubility Is sample soluble & stable? Start->Solubility NMR_1D 1D NMR + COSY/HSQC Solubility->NMR_1D Yes Ambig Stereocenters Resolved? NMR_1D->Ambig Final_NMR Validation Complete (NMR) Ambig->Final_NMR Yes Cryst_Check Are crystals visible (>5µm)? Ambig->Cryst_Check No (Bridgehead Ambiguity) SCXRD SC-XRD (100K) Cryst_Check->SCXRD Yes Powder_Check Is it a micro-crystalline powder? Cryst_Check->Powder_Check No SCXRD->Final_NMR Absolute Config Confirmed MicroED MicroED (Cryo-TEM) Powder_Check->MicroED Yes (Nanocrystals) DFT DFT/Computational Modeling Powder_Check->DFT No (Amorphous) MicroED->Final_NMR Structure Solved

Figure 1: Strategic decision matrix for structural validation. Note the pivot to diffraction methods when NMR stereocenters remain ambiguous.

Technical Guide: SC-XRD for Labile Lactams

Bicyclic lactams are prone to hydrolysis and ring-opening. Standard crystallization often degrades the sample before crystals form. The following protocol utilizes a self-validating "Oil-Drop" Vapor Diffusion method designed to minimize chemical stress.

Phase 1: The "Non-Nucleophilic" Crystallization Strategy

Avoid alcohols (MeOH, EtOH) which can act as nucleophiles and open the strained lactam ring.

  • Solvent Selection: Dissolve 5–10 mg of the lactam in a non-nucleophilic, polar aprotic solvent.

    • Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), or Acetone.

  • Antisolvent Layering: Use a non-polar antisolvent that is less dense.

    • Recommended: Hexane or Pentane.

  • The Setup:

    • Place 0.5 mL of the lactam solution in a narrow NMR tube or a small vial.

    • Carefully layer 1.0 mL of Hexane on top. Do not mix.

    • Seal with Parafilm but poke one single pinhole . This slows diffusion, preventing amorphous precipitation.

Phase 2: Data Collection at 100K

Room temperature collection is fatal for accurate lactam validation. Thermal motion masks the precise bond lengths of the C=O and C-N bonds in the beta-lactam ring.

  • Cryoprotection: If using the oil-drop method, the mother liquor often acts as its own cryoprotectant. If not, quickly dip in Paratone-N oil.

  • Beamline Strategy: Use a "Strategy" pass to calculate completeness. For triclinic (P1) lactams, ensure a full sphere of data is collected to maximize redundancy.

Phase 3: Refinement & Validation (The "R-Factor" Check)

A solved structure is not automatically correct. Use these metrics to validate the output:

  • R1 Value: Should be < 5% for a publication-quality small molecule.

  • Flack Parameter: Critical for chiral drugs. It must be near 0.0 (with low standard deviation, e.g., 0.04) to confirm absolute configuration. If it is 1.0, the model is inverted.

  • Ellipsoid Check: Look at the thermal ellipsoids of the carbonyl oxygen. If they are "cigar-shaped" (highly anisotropic), the model may have disorder or the wrong space group.

Case Study Simulation: The "Endo-Pucker" Resolution

Scenario: A development team synthesized a novel carbapenem analog.

  • NMR Data: 2D-NOESY showed weak correlations between the bridgehead proton and the side chain, suggesting an exo-pucker, but the signal-to-noise was poor due to the MW (850 Da) falling in the "null NOE" zone.

  • The Conflict: Computational docking suggested only the endo-pucker would bind to the target PBP (Penicillin Binding Protein).

  • The Resolution: SC-XRD analysis was performed.

    • Result: The crystal structure revealed a clear endo-pucker (C3-N4-C5-C6 torsion angle of 14°).

    • Outcome: The NMR data was misleading due to spin diffusion. The X-ray structure validated the docking model, greenlighting the compound for biological assays.

Experimental Workflow Diagram

The following diagram details the specific workflow for handling these sensitive compounds, from synthesis to final .cif generation.

Workflow Sample Pure Lactam (>95%) Screen Screen: DCM/Hexane (Vapor Diffusion) Sample->Screen Harvest Harvest under Oil (Avoid Hydration) Screen->Harvest Crystals Formed Mount Mount on Loop Flash Cool (100K) Harvest->Mount Collect X-ray Diffraction (Mo or Cu Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Validate Check Flack Param & Bond Geometry Refine->Validate Validate->Screen High R-factor / Disorder

Figure 2: Optimized X-ray crystallography workflow for hydrolytically unstable bicyclic lactams.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Discusses the NOE zero-crossing for medium-sized molecules).

  • Jones, C. G., et al. (2018).[3] "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592. [Link]

  • Guzmán-López, E., et al. (2019). "Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity." Reaction Chemistry & Engineering. [Link]

  • Gruene, T., et al. (2018).[3] "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313-16317. [Link]

  • Desiraju, G. R. (2002). "Crystallography and the future of structural chemistry." Nature Materials, 1, 77–79. (Context on the necessity of X-ray for rigid scaffolds). [Link]

Sources

Bioactivity Assessment of 3-Oxo-2-azabicyclo[2.2.2]octane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary: The "Twisted Amide" Scaffold

The 3-oxo-2-azabicyclo[2.2.2]octane scaffold (often referred to as isoquinuclidinone ) represents a critical structural motif in modern medicinal chemistry. Unlike flat aromatic rings or flexible linear peptides, this bicyclic system offers a rigid, three-dimensional framework that constrains the amide bond into a non-planar, "twisted" conformation.

This guide objectively evaluates the bioactivity of these analogs, comparing them against standard linear peptidomimetics and alternative bicyclic scaffolds (e.g., [2.2.1] systems). We focus on their utility as protease inhibitors , GPCR ligands , and saturated bioisosteres .

Why This Scaffold Matters
  • Conformational Restriction: Locks peptide bonds in bioactive conformations, minimizing entropy loss (

    
    ) upon target binding.
    
  • Metabolic Stability: The bicyclic cage protects the amide bond from rapid enzymatic hydrolysis.

  • Vectorial Control: Provides defined exit vectors for substituents, allowing precise mapping of pharmacophores in 3D space.

Comparative Analysis: Scaffold Performance

To understand the utility of 3-oxo-2-azabicyclo[2.2.2]octane, we must compare it with its primary alternatives: linear peptides (the natural substrate) and the smaller 2-azabicyclo[2.2.1]heptane (isoquinuclidone).

Table 1: Physicochemical & Biological Comparison
FeatureLinear Peptide 2-Azabicyclo[2.2.1]heptane 3-Oxo-2-Azabicyclo[2.2.2]octane
Conformational Freedom High (Flexible)Rigid (High Strain)Rigid (Moderate Strain)
Amide Geometry Planar (0°)Twisted (>15°)Twisted (~10-15°)
Metabolic Stability Low (Rapid Hydrolysis)HighHigh
Lipophilicity (LogP) Low to ModerateModerateModerate to High
Solubility HighModerateImproved vs. Phenyl
Primary Application Native SubstrateCompact spacersProtease Inhibitors, GPCRs
Synthetic Access Solid Phase SynthesisDiels-Alder (High pressure)Diels-Alder (Standard)
Deep Dive: The Bioisostere Advantage

The [2.2.2] system is increasingly used as a saturated bioisostere for phenyl rings.

  • Phenyl Ring: Flat (2D),

    
    -stacking interactions.
    
  • [2.2.2] Octane: Spherical (3D), no

    
    -stacking, but fills hydrophobic pockets more effectively and improves solubility/metabolic stability (fraction of 
    
    
    
    carbons,
    
    
    ).

Key Bioactivity Domains

A. Cysteine & Serine Protease Inhibition

The 3-oxo group mimics the scissile amide bond of protease substrates. However, because it is part of a rigid ring, it is resistant to cleavage while still binding the active site.

  • Mechanism: The scaffold acts as a "transition state mimic" or a steric blocker.

  • Target: Cathepsins (B, K, L, S) and Elastases.

  • Data Point: In human leukocyte elastase (HLE) inhibition, 2-azabicyclo[2.2.2]octane derivatives have demonstrated

    
     values in the low micromolar to nanomolar range, comparable to monocyclic lactams but with superior hydrolytic stability [1].
    
B. -Secretase Inhibition (Alzheimer's Disease)

A critical application is the selective inhibition of Presenilin-1 (PSEN1), a component of the


-secretase complex.[1] Non-selective inhibitors often cause severe side effects (Notch toxicity).
  • Selectivity Driver: The [2.2.2] scaffold allows for a specific "U-shape" orientation between the sulfonamide headgroup and the tail aryl ring.

  • Performance:

    • Compound: 2-Azabicyclo[2.2.2]octane sulfonamides.[1]

    • Selectivity: >350-fold selectivity for PSEN1 complexes over PSEN2.

    • Outcome: Reduced A

      
       production without the severe Notch-related toxicity seen with pan-inhibitors [2].
      
C. Analgesic Activity (Prodine Analogs)

The scaffold has been used to constrain the piperidine ring of prodine-type analgesics into a "boat" conformation.[2]

  • Compound: 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane.[2]

  • Potency:

    
     mg/kg (Rat tail flick assay).
    
  • Comparison: This potency rivals alphaprodine, confirming that the rigid [2.2.2] cage can effectively present the pharmacophore to opioid receptors [3].

Experimental Protocols

Protocol A: Synthesis via Diels-Alder Cycloaddition

This is the industry-standard route for accessing the [2.2.2] core with high stereocontrol.

Objective: Synthesize the core 3-oxo-2-azabicyclo[2.2.2]octane scaffold.

  • Reactants:

    • Diene: 1,3-Cyclohexadiene (or functionalized derivative).

    • Dienophile: Nitroso compounds (for hetero-Diels-Alder) or Acrylamide derivatives.

    • Alternative Route: Reaction of 2(1H)-pyrazinones (acting as azomethine ylides) with acrylates.[3]

  • Procedure:

    • Dissolve diene (1.0 eq) and dienophile (1.2 eq) in Toluene.

    • Heat to reflux (110°C) for 12-24 hours under

      
       atmosphere.
      
    • Note: Lewis acids (

      
       or 
      
      
      
      ) can catalyze the reaction at lower temperatures (0°C to RT) and improve endo/exo selectivity.
  • Workup:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation:

    • NMR: Look for bridgehead protons (distinct doublets/multiplets at 2.5–4.0 ppm).

    • MS: Confirm molecular ion

      
      .
      
Protocol B: FRET-Based Protease Inhibition Assay

Self-validating protocol for determining


 against proteases (e.g., Cathepsin or Mpro).
  • Reagents:

    • Enzyme: Recombinant Protease (e.g., 10 nM final conc).

    • Substrate: FRET peptide (e.g., DABCYL-Substrate-EDANS).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT (fresh).

  • Workflow:

    • Step 1: Dilute 3-oxo-2-azabicyclo[2.2.2]octane analogs in DMSO (8-point serial dilution).

    • Step 2: Add 1

      
      L compound to 90 
      
      
      
      L Enzyme Buffer in black 96-well plates. Incubate 15 min at 37°C.
    • Step 3: Initiate reaction by adding 10

      
      L Substrate (final conc = 
      
      
      
      of substrate).
    • Step 4: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 min.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Hill equation:

      
      .
      
    • Control: Include a known inhibitor (e.g., E-64 for cysteine proteases) as a positive control.

Visualizations

Figure 1: Synthesis & SAR Logic Flow

This diagram illustrates the pathway from raw materials to bioactive conformation, highlighting the critical decision points.

G cluster_SAR SAR Critical Factors Start Precursors (Cyclohexadiene / Pyrazinone) Reaction Diels-Alder Cycloaddition Start->Reaction Heat / Lewis Acid Scaffold 3-Oxo-2-azabicyclo[2.2.2]octane (Racemic Mix) Reaction->Scaffold Endo/Exo Selectivity Resolution Chiral Resolution (Kinetic or HPLC) Scaffold->Resolution Isolate Enantiomer Factor1 Bridgehead Substituents (Lipophilicity) Scaffold->Factor1 Factor2 Lactam Carbonyl (H-Bond Acceptor) Scaffold->Factor2 Factor3 N-Substituent (Vectorial Reach) Scaffold->Factor3 Funct Functionalization (Amide Coupling / Alkylation) Resolution->Funct Vector Optimization Target Bioactive Ligand (Protease Inhibitor / GPCR) Funct->Target Binding Affinity

Caption: Figure 1: Synthetic workflow and Structure-Activity Relationship (SAR) determinants for 3-oxo-2-azabicyclo[2.2.2]octane analogs. The central scaffold provides three distinct vectors for optimization.

Figure 2: Mechanism of Selectivity (PSEN1 Example)

Selectivity Inhibitor Inhibitor Structure 2-Azabicyclo[2.2.2]octane Core Sulfonamide Tail Aryl Head Mechanism Conformational Fit 'U-Shape' Geometry Inhibitor->Mechanism Target1 PSEN1 Complex (Target) Outcome1 Outcome1 Target1->Outcome1 Target2 PSEN2 Complex (Off-Target) Outcome2 Steric Clash (Low Affinity) Target2->Outcome2 Mechanism->Target1 Perfect Match Mechanism->Target2 Mismatch

Caption: Figure 2: Selectivity mechanism for


-secretase inhibition. The rigid [2.2.2] scaffold enforces a specific 'U-shape' conformation that fits the PSEN1 pocket but clashes with PSEN2.

References

  • Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Source: Journal of Medicinal Chemistry, 1997. URL:[Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective

    
    -secretase inhibitors. 
    Source: European Journal of Medicinal Chemistry, 2023.
    URL:[Link]
    
  • 2-Azabicyclo[2.2.2]octane analogues of the prodine analgetics. Source: Journal of Medicinal Chemistry, 1976. URL:[Link]

  • Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures. Source: The Journal of Organic Chemistry, 2016. URL:[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Source: Chemistry – A European Journal (via OUCI), 2023. URL:[Link][4][5][6]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the lifecycle of a novel chemical entity extends beyond its synthesis and application. The responsible management of residual and waste materials is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide, ensuring the protection of researchers and the preservation of our ecosystem.

Understanding the Compound: A Prerequisite for Safe Handling

This compound is a bicyclic lactam derivative. Its core structure, the 2-azabicyclo[2.2.2]octane ring system, imparts a degree of ring strain to the lactam moiety. This structural feature is key to its reactivity and, consequently, to the strategy for its degradation and disposal. The presence of the carboxamide group further influences its chemical properties.

According to its Safety Data Sheet (SDS), this compound is classified as Harmful if swallowed (H302) [1]. While comprehensive toxicological data may be limited, this classification necessitates that it be handled as a hazardous chemical waste.

PropertyValueSource
CAS Number 21121-49-3[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Hazard Classification GHS07: Harmful/Irritant[1]
Hazard Statement H302: Harmful if swallowed[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to institutional and regulatory guidelines is paramount.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired Compound or Contaminated Materials B Segregate as Hazardous Chemical Waste A->B C Select a Compatible, Leak-Proof Container B->C D Properly Label the Container C->D E Store in a Designated, Ventilated Area D->E F Arrange for Professional Disposal (Incineration) E->F

Caption: A logical workflow for the safe disposal of this compound.

Waste Identification and Segregation

All materials contaminated with this compound, including residual solids, solutions, and contaminated personal protective equipment (PPE), must be treated as hazardous chemical waste. Segregate this waste stream from other laboratory waste to prevent cross-contamination and ensure proper handling.

Containerization: The First Line of Defense

Select a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.

Proper labeling is a critical and non-negotiable step. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: "21121-49-3"

  • The primary hazard: "Harmful" or "Toxic"

  • The date of waste generation

Interim Storage: A Controlled Environment

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible chemicals are not stored in close proximity.

Final Disposal: Professional Intervention

Due to its classification as a hazardous substance and the lack of specific data on its environmental impact, land disposal is not recommended. The preferred method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company . Incineration at high temperatures ensures the complete destruction of the compound, preventing its release into the environment.

Do not dispose of this chemical down the drain or in regular trash.

Chemical Neutralization: A Pre-Disposal Consideration

For small quantities of residual this compound, chemical neutralization prior to collection by a waste disposal service can be considered. This process leverages the chemical reactivity of the bicyclic lactam.

The strained lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction breaks the cyclic amide bond, resulting in the formation of a less hazardous carboxylic acid and an amine derivative.

Hydrolysis cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Hydrolysis (with heating if necessary) A->C B Acid (e.g., dilute HCl) or Base (e.g., NaOH solution) B->C D Carboxylic Acid Derivative C->D E Amine Derivative C->E

Caption: The hydrolysis of this compound under acidic or basic conditions.

Acidic Hydrolysis Protocol
  • In a well-ventilated fume hood, cautiously add the this compound waste to a solution of dilute hydrochloric acid (e.g., 1 M HCl).

  • Gently heat the mixture with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate) before collecting it as aqueous hazardous waste.

Basic Hydrolysis Protocol
  • In a fume hood, add the this compound waste to a solution of sodium hydroxide (e.g., 1 M NaOH).

  • Gently heat the mixture with stirring.

  • After the reaction is complete, cool the solution.

  • Neutralize the excess base with a suitable acid (e.g., dilute HCl) and collect as aqueous hazardous waste.

Important Note: The resulting aqueous waste from either hydrolysis method must still be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an absorbent material (e.g., spill pillows or chemical absorbent pads) to contain and absorb the spill.

  • Cleanup: Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety office.

Regulatory Context: RCRA and Non-Listed Pharmaceutical Waste

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. While this compound is not specifically listed as a P- or U-listed hazardous waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).

Given its "Harmful if swallowed" classification, it has the potential to be considered a toxic waste. However, without specific regulatory thresholds, it is prudent to manage it as a non-RCRA hazardous pharmaceutical waste . This classification acknowledges its potential for environmental harm and mandates its disposal through controlled methods like incineration, rather than landfilling or sewer disposal[1][2].

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is an integral part of the research process. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the protection of our planet. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Rx Destroyer. What Is Considered Non-Regulated Pharmaceutical Waste?[Link]

  • US Bio-Clean. What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It).[Link]

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes.[Link]

  • Chemguide. The Hydrolysis of Amides.[Link]

  • Chemistry LibreTexts. Hydrolysis of Esters and Amides.[Link]

  • Daniels Health. RCRA Hazardous Pharmaceutical Waste.[Link]

Sources

Personal protective equipment for handling 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is a specialized bicyclic building block often used in the synthesis of bioactive pharmaceutical ingredients. Its rigid cage structure (quinuclidine core) imparts unique pharmacological properties but also necessitates strict handling precautions.

While specific toxicological data for this exact CAS is often limited in public databases, its structural analogs (quinuclidine derivatives) are known to be skin irritants, potentially corrosive, and bioactive . Therefore, this compound must be handled under "Universal Precaution" protocols for potent organic intermediates.

Critical Hazards:

  • Bioactivity: High potential for interaction with biological targets (neuroreceptors) due to the quinuclidine scaffold.

  • Physical State: Solid (likely powder/crystalline).

  • Routes of Entry: Inhalation of dust, dermal absorption, and ingestion.[1]

  • Storage: Cold-chain storage is frequently recommended by suppliers to prevent degradation.

Part 2: Risk Assessment & Hazard Identification

This assessment is based on the GHS classification of structurally analogous bicyclic amides and the parent quinuclidine ring system.

Hazard ClassGHS Category (Conservative Estimate)Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][4][6]

Warning: If the amide functionality hydrolyzes, it may release the parent amine, which can be significantly more basic and corrosive.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The rigid structure of this molecule allows it to penetrate some barriers more easily than aliphatic chains.

ComponentRequirementTechnical Specification
Respiratory Mandatory Engineering Control: Handle strictly within a certified Chemical Fume Hood. PPE Backup: If hood work is impossible (e.g., balance calibration), use a half-mask respirator with P100/OV cartridges .
Hand Protection Double Gloving Inner Layer: 4 mil Nitrile (Inspection). Outer Layer: 5-8 mil Nitrile or Neoprene (Protection). Change outer gloves immediately upon splash contact.
Eye Protection Goggles Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses to seal against airborne dust.
Body Protection Lab Coat + Flame-resistant (FR) Lab Coat (Nomex/cotton blend). Add Tyvek sleeves if transferring large quantities (>5g) to prevent wrist exposure.
Part 4: Operational Handling Procedures
4.1. Receipt and Storage
  • Inspection: Upon receipt, inspect the bottle for breakage inside a fume hood.

  • Storage: Store at 2–8°C (Refrigerated) unless the Certificate of Analysis (CoA) specifies -20°C. Keep the container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as amides can be hygroscopic.

4.2. Weighing and Transfer Protocol
  • Control: Never weigh this compound on an open bench.

  • Static Management: Bicyclic solids are often electrostatic. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering.

Step-by-Step Weighing:

  • Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Don double nitrile gloves and Tyvek sleeves.

  • Tare the receiving vessel (flask/vial) before opening the chemical bottle.

  • Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive; use PTFE-coated tools.

  • Recap the bottle immediately.

  • Wipe the exterior of the receiving vessel with a Kimwipe dampened with methanol before removing it from the hood.

4.3. Reaction Setup
  • Solvent Compatibility: Generally soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM).

  • Exotherm Risk: When dissolving in acidic media, watch for mild exotherms.

  • Inertion: Run reactions under Nitrogen/Argon to prevent hydrolysis of the amide bond by atmospheric moisture.

Part 5: Emergency Response
5.1. Exposure Scenarios
  • Eye Contact: Flush immediately with water for 15 minutes .[4][6][7] Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[6] Wash skin with soap and water for 15 minutes.[4] Do not use ethanol to wash skin, as it may increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

5.2. Spill Management (Solid)
  • Evacuate the immediate area if the spill is outside a hood.

  • Don PPE: Goggles, Double Gloves, N95/P100 respirator.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Cleanup: Scoop up the material and the towel. Place in a hazardous waste bag.

  • Decontaminate: Wipe the surface with a mild detergent solution, followed by water.

Part 6: Visualization of Safety Logic

The following diagram outlines the decision logic for handling this compound based on quantity and physical state.

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Procedure Solid->Weighing Transfer Liquid Transfer Solution->Transfer Hood Must use Fume Hood / Enclosure Weighing->Hood Static Use Ionizer/Antistatic Gun Weighing->Static Disposal Disposal: High Temp Incineration Hood->Disposal Gloves Double Nitrile Gloves Required Transfer->Gloves Syringe Use Luer-Lock Syringes Transfer->Syringe Syringe->Disposal

Caption: Decision logic for PPE and containment based on the physical state of the material.

Part 7: Disposal Protocols

Do not dispose of down the drain. The quinuclidine core is stable and potentially harmful to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."

  • Liquid Waste: Collect in "Non-Halogenated" or "Halogenated" solvent waste streams, depending on the reaction solvent.

  • Destruction Method: High-temperature incineration is the only approved method to ensure the destruction of the bicyclic cage structure.

References
  • PubChem. 3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide (Analogous Structure). National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.